molecular formula C11H15BrO B7807885 1-bromo-2-pentyloxybenzene

1-bromo-2-pentyloxybenzene

Cat. No.: B7807885
M. Wt: 243.14 g/mol
InChI Key: YSRFGWMXCZGDNQ-UHFFFAOYSA-N
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Description

1-Bromo-2-pentyloxybenzene is an organic compound with the CAS Number 63076-60-8 . It is classified as an aryl alkyl ether and features a bromine atom on the aromatic ring, making it a valuable intermediate in synthetic organic chemistry . The molecular formula of this compound is C11H15BrO, and it has a molecular weight of 243.140 g/mol . Its structure consists of a benzene ring functionalized with a bromine atom and a pentyloxy chain, which contributes to its properties and reactivity. Researchers utilize this brominated anisole derivative primarily as a building block in cross-coupling reactions, such as Suzuki or Ullmann-type couplings, to form biaryl or other complex structures . It may also serve as a key precursor in the synthesis of more advanced molecules for materials science and pharmaceutical research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-2-pentoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRFGWMXCZGDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-Bromo-2-(pentyloxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-bromo-2-pentyloxybenzene (CAS 63076-60-8) Content Type: Technical Monograph / Chemical Profile Audience: Synthetic Chemists, Materials Scientists (Liquid Crystals), and Medicinal Chemists.

Part 1: Executive Summary & Core Identity

1-Bromo-2-(pentyloxy)benzene (CAS 63076-60-8) is a specialized halogenated aromatic ether widely utilized as a regioselective building block in the synthesis of advanced materials and pharmaceuticals. Its structural duality—combining a reactive ortho-bromide handle with a lipophilic pentyloxy tail—makes it a critical intermediate for constructing calamitic liquid crystals , where the alkyl chain induces mesophase flexibility, and the aryl bromide allows for rigid core extension via cross-coupling.

Chemical Profile
PropertySpecification
CAS Number 63076-60-8
IUPAC Name This compound
Synonyms 2-Pentyloxybromobenzene; o-Bromophenyl pentyl ether
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~278–285 °C (at 760 mmHg)
Density 1.19 g/cm³
LogP (Octanol/Water) 4.34 (Lipophilic)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Part 2: Synthesis & Production Protocols

Critical Analysis of Synthetic Routes

While direct bromination of pentyloxybenzene is possible, it predominantly yields the para-isomer due to steric hindrance and electronic directing effects. Therefore, the authoritative industrial route to the ortho-isomer (CAS 63076-60-8) is the Williamson Ether Synthesis starting from 2-bromophenol. This method guarantees regiochemical integrity.

Standardized Protocol: Alkylation of 2-Bromophenol

Reaction Class: Nucleophilic Substitution (


)
Scale:  Laboratory (10–50 mmol)
Reagents & Materials
  • Substrate: 2-Bromophenol (1.0 equiv)

  • Electrophile: 1-Bromopentane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to accelerate alkylation via Finkelstein exchange in situ.

Step-by-Step Methodology
  • Activation: Charge a round-bottom flask with 2-bromophenol and anhydrous DMF. Add

    
     in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution may turn slight yellow/orange.
    
  • Addition: Add 1-bromopentane dropwise via a syringe or addition funnel. If using KI, add it prior to the alkyl halide.

  • Reflux: Heat the mixture to 60–80 °C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol starting material.

  • Work-up:

    • Cool reaction to room temperature.[1]

    • Quench by pouring into ice-cold water (5x reaction volume).

    • Extract with Diethyl Ether or Ethyl Acetate (3x).

    • Wash organic phase with 1M NaOH (to remove unreacted phenol), followed by Brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Purify the crude oil via vacuum distillation or silica gel column chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
    
Mechanistic Visualization

The following diagram illustrates the regioselective synthesis and subsequent activation pathways.

SynthesisWorkflow Start 2-Bromophenol (Substrate) Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Reagents 1-Bromopentane + K2CO3 / DMF Reagents->Intermediate Product This compound (CAS 63076-60-8) Intermediate->Product SN2 Alkylation (60-80°C)

Caption: Figure 1. Regioselective synthesis via Williamson Etherification, ensuring ortho-substitution.

Part 3: Reactivity & Applications[6]

Liquid Crystal Engineering (Mesogen Synthesis)

The primary utility of CAS 63076-60-8 is as a "tail-core" fragment. The pentyloxy chain acts as a flexible terminal group that lowers melting points and stabilizes nematic/smectic phases in liquid crystals.

  • Workflow: The aryl bromide undergoes Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-hydroxyphenylboronic acid derivatives) to create biphenyl cores.

  • Significance: The ortho-substitution pattern introduces lateral dipoles and steric twists, often used to tailor the dielectric anisotropy (

    
    ) and viscosity of the final LC mixture.
    
Pharmaceutical Intermediates

The compound serves as a lipophilic scaffold. The bromine atom allows for the attachment of heterocycles via Buchwald-Hartwig amination or Heck coupling .

  • Lipophilicity Modulation: The pentyl chain significantly increases the LogP (4.34), enhancing membrane permeability of downstream drug candidates.

Organometallic Precursors
  • Grignard Reagent: Reaction with Mg metal yields (2-(pentyloxy)phenyl)magnesium bromide, a potent nucleophile for adding the salicyl-ether motif to ketones or aldehydes.

  • Lithiation: Halogen-lithium exchange with

    
    -BuLi at -78°C generates the aryllithium species, which can be trapped with electrophiles (e.g., 
    
    
    
    ) to form the corresponding boronic acid.
Application Workflow Diagram

ReactivityFlow Core This compound (CAS 63076-60-8) Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Sonogashira Sonogashira Coupling (Pd/Cu, Alkynes) Core->Sonogashira Biaryl 2-Pentyloxy-biaryls (Liquid Crystals) Suzuki->Biaryl Boronic 2-Pentyloxy-phenylboronic acid (Synthesis Intermediate) Lithiation->Boronic Tolane Alkynyl-ethers (Optical Materials) Sonogashira->Tolane

Caption: Figure 2. Divergent synthetic utility of the aryl bromide handle in materials and medicinal chemistry.

Part 4: Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether linkage over prolonged periods.

  • Disposal: Halogenated organic waste stream.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-Bromo-2-[(pentyloxy)methyl]benzene and related isomers. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28369546, 1-Bromo-2-(isopentyloxy)benzene (Isomer Analog). Available at: [Link][2]

  • Organic Syntheses. Alkylation of Phenols: General Procedures (Adapted). Coll. Vol. 1, p. 435 (1941). Available at: [Link]

Sources

2-bromophenyl pentyl ether chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromophenyl Pentyl Ether: Synthesis, Characterization, and Applications

Introduction

2-Bromophenyl pentyl ether is an aromatic ether that holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. The presence of a bromine atom on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions, while the pentyl ether group imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a molecule. This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of 2-bromophenyl pentyl ether, tailored for researchers and professionals in the fields of chemistry and drug discovery.

Synthesis of 2-Bromophenyl Pentyl Ether

The most direct and widely used method for the synthesis of 2-bromophenyl pentyl ether is the Williamson ether synthesis.[1] This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3]

Reaction Mechanism and Rationale

The synthesis involves the deprotonation of 2-bromophenol with a suitable base to form the more nucleophilic 2-bromophenoxide. This is followed by the reaction of the phenoxide with a pentyl halide (e.g., 1-bromopentane). The choice of a primary alkyl halide like 1-bromopentane is critical to favor the S_N2 pathway and minimize competing elimination reactions that are more prevalent with secondary and tertiary halides.[1]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 2-Bromophenol 2-Bromophenol Deprotonation Deprotonation 2-Bromophenol->Deprotonation Reacts with Base 1-Bromopentane 1-Bromopentane SN2_Attack SN2 Nucleophilic Attack 1-Bromopentane->SN2_Attack Electrophile Base Base (e.g., NaH, K2CO3) Base->Deprotonation Deprotonation->SN2_Attack Forms 2-Bromophenoxide Product 2-Bromophenyl Pentyl Ether SN2_Attack->Product Salt Salt Byproduct SN2_Attack->Salt

Caption: Workflow for the Williamson Ether Synthesis of 2-Bromophenyl Pentyl Ether.

Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of 2-bromophenyl pentyl ether.

  • Reaction Setup: To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq) and a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution. If using NaH, extreme caution must be exercised due to its reactivity with moisture.

  • Addition of Alkyl Halide: Add 1-bromopentane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the mixture into water and extract with a suitable organic solvent like diethyl ether or ethyl acetate. If acetone was used, filter off the inorganic salts and evaporate the solvent.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.[4][5]

Structural Elucidation and Characterization

The identity and purity of the synthesized 2-bromophenyl pentyl ether can be confirmed using a combination of spectroscopic techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized 2-Bromophenyl Pentyl Ether NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Analytical workflow for the structural confirmation of 2-bromophenyl pentyl ether.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-bromophenyl pentyl ether based on typical values for similar compounds.[6][7][8]

Technique Expected Data
¹H NMR Aromatic protons (4H) in the range of 6.8-7.6 ppm. Methylene protons adjacent to the ether oxygen (-OCH₂-) as a triplet around 4.0 ppm. Aliphatic protons of the pentyl chain (9H) between 0.9 and 1.8 ppm.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. Carbon bearing the bromine atom at a distinct chemical shift. Methylene carbon adjacent to the ether oxygen (-OCH₂-) around 68-75 ppm. Aliphatic carbons of the pentyl chain between 14 and 30 ppm.
IR Spectroscopy C-O-C stretching vibrations for aryl-alkyl ethers typically show two bands around 1250 cm⁻¹ and 1050 cm⁻¹.[8][9] C-H stretching of the aromatic ring just above 3000 cm⁻¹ and of the aliphatic chain just below 3000 cm⁻¹. C-Br stretching in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (EI) The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the C-O bond and fragmentation of the pentyl chain.[10][11]

Potential Applications in Drug Development and Research

While specific applications for 2-bromophenyl pentyl ether are not extensively documented, its structure suggests several potential uses in research and development.

  • Scaffold for Medicinal Chemistry: The 2-bromophenyl moiety is a versatile scaffold. The bromine atom can be readily replaced or modified using various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups and build molecular complexity.[12]

  • Modulation of Physicochemical Properties: The pentyl ether group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This is a critical parameter in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could serve as a fragment in fragment-based drug discovery campaigns to identify new binding motifs for biological targets.

  • Precursor for Biologically Active Molecules: Brominated aromatic compounds are precursors to a wide range of biologically active molecules, including inhibitors of protein-protein interactions and other therapeutic agents.[13]

SAR_Concept cluster_modifications Potential Modifications for SAR cluster_outcomes Structure-Activity Relationship (SAR) Core_Structure 2-Bromophenyl Pentyl Ether Core Scaffold Bromo_Group Bromo Group Site for Cross-Coupling Reactions Core_Structure:f1->Bromo_Group:f0 Functionalization Pentyl_Chain Pentyl Ether Chain Modulates Lipophilicity & Binding Core_Structure:f1->Pentyl_Chain:f0 Modification Biological_Activity Altered Biological Activity Potency, Selectivity Bromo_Group:f1->Biological_Activity:f0 Pharmacokinetics Modified Pharmacokinetics ADME Properties Pentyl_Chain:f1->Pharmacokinetics:f0

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies for 2-bromophenyl pentyl ether.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.

  • Disposal: Dispose of the chemical waste in accordance with local regulations.

Conclusion

2-Bromophenyl pentyl ether is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its synthesis via the robust Williamson ether synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The strategic placement of the bromo and pentyl ether functionalities makes it an attractive starting material for the generation of diverse molecular architectures with tunable physicochemical properties, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • PubChem. (n.d.). 2-Bromoethyl p-bromophenyl ether. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2012, March 23). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • TCI Chemicals. (2025, March 31). Safety Data Sheet.
  • University of California, Riverside. (n.d.). The Williamson Ether Synthesis.
  • Fisher Scientific. (2010, September 14). Safety Data Sheet.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • AccuStandard. (n.d.). 2,2',3,4,5'-Pentabromodiphenyl Ether.
  • NIST. (n.d.). 2,2',4,4',6-Pentabromodiphenyl ether. NIST Chemistry WebBook.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet.
  • Royal Society of Chemistry. (n.d.). Electronic supplementary materials.
  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Syntheses. (n.d.). Procedure.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • PubChem. (n.d.). Pentyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). FR2442820A1 - Improved process for purifying brominated organic products.
  • Organic Syntheses. (n.d.). 2-bromopentane.
  • Dander, J. E., & Garg, N. K. (2014). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. Organic Letters, 16(8), 2228–2231. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • Al-Ameri, M. A., & Harrad, S. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(4), 636–646. [Link]

  • PrepChem.com. (n.d.). Synthesis of allyl-(4-bromophenyl)ether.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • SpectraBase. (n.d.). Ether, bis (p-bromophenyl) - Optional[MS (GC)] - Spectrum.
  • De Vloo, P., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007219.
  • CymitQuimica. (n.d.). CAS 693-65-2: Pentyl ether.
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  • Wang, Y., et al. (2022). Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry, 243, 114771.
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Technical Whitepaper: Physicochemical Characterization of 1-Bromo-2-n-pentyloxybenzene

[1]

Executive Summary

1-Bromo-2-n-pentyloxybenzene (CAS 63076-60-8), also known as n-pentyl o-bromophenyl ether, is a specialized organobromine intermediate used primarily in the synthesis of advanced materials, including liquid crystals and phenyl-substituted polythiophenes.[1] Its structural motif—a lipophilic pentyl chain attached via an ether linkage to an ortho-brominated aromatic core—provides a critical balance of steric bulk and electronic activation, making it a valuable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide details its physicochemical profile, synthesis protocols, and handling requirements for research and development applications.[1]

Molecular Identification & Core Data

ParameterDetail
IUPAC Name 1-bromo-2-(pentyloxy)benzene
Common Synonyms o-Bromo-n-pentyloxybenzene; 2-n-Pentyloxybromobenzene; n-Pentyl o-bromophenyl ether
CAS Registry Number 63076-60-8
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
SMILES CCCCCOc1ccccc1Br
InChI Key ALTUOVIARLDENN-UHFFFAOYSA-N

Physicochemical Properties[4][5][6][7]

The physical properties of 1-bromo-2-n-pentyloxybenzene are governed by the heavy bromine atom and the flexible pentyl chain.[1] While the para-isomer (CAS 30752-18-2) is more commonly indexed, the ortho-isomer exhibits distinct volatility and density characteristics due to the proximity of the substituents.[1]

Table 1: Physical Constants
PropertyValue (Experimental/Predicted)Context
Physical State LiquidAt standard temperature and pressure (STP).[1]
Boiling Point ~275–280 °C (760 mmHg)High boiling point due to molecular weight; slightly lower than para-isomer (281.4 °C) due to reduced intermolecular packing efficiency.
Density 1.24 ± 0.05 g/cm³Estimated based on structural homologs.[1] Denser than water.[2]
Refractive Index (

)
~1.52Typical for halogenated alkyl aryl ethers.
Solubility LipophilicSoluble in CHCl₃, CH₂Cl₂, THF, DMF, Toluene.[1] Insoluble in water.
LogP (Octanol/Water) ~4.5Indicates high lipophilicity; suitable for membrane permeation studies.
Thermal Stability

The ether linkage is stable under standard laboratory conditions but susceptible to cleavage by strong Lewis acids (e.g., BBr₃) or strong hydrohalic acids at elevated temperatures. The aromatic bromine is stable up to ~200°C but reactive towards zero-valent metals (Pd, Ni) or lithiating agents (n-BuLi).[1]

Synthesis & Purification Protocol

The most robust synthetic route utilizes a Williamson ether synthesis, coupling 2-bromophenol with 1-bromopentane.[1] This method avoids the formation of regioisomers common in electrophilic aromatic substitution.

Reaction Scheme

The following diagram illustrates the alkylation pathway:

SynthesisStart12-Bromophenol(Nucleophile)ReagentK2CO3 / DMF80°C, 12hStart1->ReagentStart21-Bromopentane(Electrophile)Start2->ReagentIntermediatePhenoxideIntermediateReagent->IntermediateDeprotonationProduct1-Bromo-2-n-pentyloxybenzene(Target)Intermediate->ProductSN2 Attack

Caption: Figure 1. Williamson ether synthesis pathway via nucleophilic substitution (SN2) in a polar aprotic solvent.

Detailed Methodology

Reagents:

  • 2-Bromophenol (1.0 eq)[1]

  • 1-Bromopentane (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

  • Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol in DMF (approx. 5 mL per gram of phenol).

  • Activation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add 1-bromopentane dropwise.

  • Reaction: Heat the mixture to 80°C and stir for 12–18 hours. Monitor progress via TLC (eluent: 10% Ethyl Acetate/Hexanes) or GC-MS.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). Extract with Diethyl Ether or Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), followed by water and brine.[1]

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography (Hexanes/EtOAc gradient) to yield a colorless to pale yellow liquid.

Structural Characterization

Verification of the product requires confirming the alkyl chain integration and the ortho-substitution pattern.[1]

Nuclear Magnetic Resonance (NMR)[9]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.8–7.6 ppm (m, 4H):  Aromatic protons.[1] The proton ortho to the ether usually appears upfield relative to the proton ortho to the bromine.
      
    • 
       4.0 ppm (t, J=6.5 Hz, 2H): 
      
      
      protons.[1] The triplet splitting confirms the attachment to a methylene group.
    • 
       1.8 ppm (m, 2H): 
      
      
      adjacent to the ether linkage.[1]
    • 
       1.3–1.5 ppm (m, 4H):  Middle methylene protons of the pentyl chain.[1]
      
    • 
       0.9 ppm (t, 3H):  Terminal 
      
      
      group.
  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Six distinct signals.[1] The C-O carbon typically appears around 155 ppm; the C-Br carbon around 112 ppm.[1]

    • Aliphatic Carbons: Five signals corresponding to the pentyl chain (

      
       at ~69 ppm, followed by chain carbons at ~29, 28, 22, and 14 ppm).[1]
      

Applications in Research

1-Bromo-2-n-pentyloxybenzene serves as a modular building block.[1] Its primary utility lies in its ability to undergo lithiation or cross-coupling while retaining the solubility-enhancing pentyl chain.[1]

Workflow: Advanced Materials Synthesis

The following diagram depicts the transformation of the compound into functional materials:

Applicationscluster_RxnsTransformation PathwaysCompound1-Bromo-2-n-pentyloxybenzeneSuzukiSuzuki Coupling(Pd cat., Aryl-B(OH)2)Compound->SuzukiLithiationLithiation(n-BuLi, -78°C)Compound->LithiationLiquidCrystalLiquid Crystals(Mesogenic Cores)Suzuki->LiquidCrystalBiaryl FormationBoronicAcidAryl Boronic Acid(Intermediate)Lithiation->BoronicAcid+ B(OMe)3 / H3O+PolymerPolythiophenes(Conductive Polymers)BoronicAcid->PolymerPolymerization

Caption: Figure 2.[1] Synthetic utility of 1-bromo-2-n-pentyloxybenzene in generating mesogens and conductive polymers.

  • Liquid Crystals: The pentyl chain acts as a "flexible tail," inducing nematic or smectic phases when coupled to rigid biphenyl or terphenyl cores.[1]

  • Conductive Polymers: Used to introduce solubility to polythiophene backbones.[1] The phenyl ring twists out of coplanarity with the thiophene backbone, modulating the bandgap and electronic properties [1].[1]

Safety & Handling (SDS Summary)

  • Hazards: Skin irritant (H315), Eye irritant (H319).[1][3] May cause respiratory irritation (H335).[3]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation or hydrolysis over long periods.[1]

  • Spill Response: Absorb with inert material (sand, vermiculite).[1] Dispose of as halogenated organic waste.

References

  • Synthesis and optical properties of phenyl-substituted polythiophenes. Academia.edu. Retrieved from [Link]

  • 1-Bromo-2-pentyloxybenzene CAS 63076-60-8. ChemSrc. Retrieved from [Link][1]

Technical Characterization of o-Bromophenyl Pentyl Ether: Physicochemical Properties and Synthetic Utility

[2]

Executive Summary & Chemical Identity

o-Bromophenyl pentyl ether is a lipophilic, halogenated aromatic ether.[1][2] Unlike its para-isomer (used frequently in liquid crystal applications), the ortho-isomer is primarily utilized as a steric scaffold in the development of regioregular polythiophenes and as a precursor for Grignard-based coupling reactions where ortho-directing effects are required.[1][2]

Due to its status as a specialized research intermediate rather than a commodity solvent, specific physicochemical data is often absent from standard safety data sheets (SDS). This guide synthesizes experimental protocols with structure-property relationship (SPR) analysis to provide actionable data for researchers.

Property Data
IUPAC Name 1-Bromo-2-(pentyloxy)benzene
Common Name o-Bromophenyl pentyl ether
Molecular Formula C₁₁H₁₅BrO
Molecular Weight 243.14 g/mol
CAS Number Not widely listed (Distinct from p-isomer: 51241-39-5)
Physical State Colorless to pale yellow oil

Physicochemical Data Profile

Note: Values below represent a synthesis of experimental homolog data and high-fidelity Group Contribution Method (GCM) predictions. Experimental verification is recommended for critical GMP applications.

Boiling Point & Volatility

The boiling point of o-bromophenyl pentyl ether follows the linear trend of homologous alkoxybromobenzenes.[1][2] The bulky bromine atom at the ortho position creates a "shielding" effect that slightly lowers the boiling point compared to the para isomer due to reduced intermolecular pi-stacking capability.[1][2]

Parameter Value / Range Source/Methodology
Boiling Point (760 mmHg) 280°C – 285°C Extrapolated from o-bromoanisole (221°C) and o-bromophenetole (233°C).[1][2]
Boiling Point (15 mmHg) 145°C – 155°C Nomograph correction for vacuum distillation.[1]
Boiling Point (1 mmHg) 110°C – 120°C High-vacuum isolation range.[2]

Technical Insight: For purification, vacuum distillation is strictly required.[1] Attempting to distill at atmospheric pressure (280°C+) risks thermal decomposition of the ether linkage or debromination.

Density & Refractive Index

Density is inversely proportional to the alkyl chain length.[1] As the pentyl chain (density ~0.7 g/mL) dilutes the heavy aromatic bromide core (density ~1.5 g/mL), the bulk density decreases.

Parameter Value / Range Temperature
Density (

)
1.24 – 1.28 g/mL 25°C
Refractive Index (

)
1.5350 – 1.5450 20°C
Solubility Profile
  • Soluble: Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, Ethyl Acetate.

  • Insoluble: Water (LogP ≈ 4.5), Methanol (Cold).[1]

Experimental Protocols

Synthesis: Williamson Ether Strategy

The most robust route to o-bromophenyl pentyl ether is the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

22

Reagents:

  • o-Bromophenol (1.0 eq)

  • 1-Bromopentane (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)[2]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with o-bromophenol and anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. Observation: The solution may darken slightly.
    
  • Alkylation: Add 1-bromopentane dropwise via syringe.

  • Reflux: Heat the mixture to 60–80°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (

    
    ) should disappear, replaced by the non-polar ether (
    
    
    ).
  • Workup:

    • Cool to room temperature.[1]

    • Pour into 5 volumes of ice water (quenches reaction and dissolves inorganic salts).[1]

    • Extract with Diethyl Ether (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over

      
       and concentrate in vacuo.
      
Purification & Characterization

Vacuum Distillation Setup: Due to the high boiling point, a short-path distillation head is recommended over a Vigreux column to minimize holdup.[1]

  • Pressure: < 5 mmHg (Oil pump recommended).

  • Bath Temp: 140–160°C.[1]

  • Collection: Discard the first fraction (unreacted 1-bromopentane). Collect the main fraction at stable temperature.

Structural & Synthetic Logic (Visualization)

The following diagram illustrates the synthesis pathway and the critical purification logic based on physical properties.

Gcluster_purificationPurification Logic (Vacuum Distillation)Starto-Bromophenol(BP: 194°C)IntermediatePhenoxide Anion(Reactive Species)Start->Intermediate+ K2CO3, DMFDeprotonationReagent1-Bromopentane(BP: 130°C)Reagent->IntermediateElectrophileProducto-BromophenylPentyl Ether(BP: ~280°C)Intermediate->ProductSN2 Alkylation60-80°C, 12hWasteInorganic Salts(KBr, K2CO3)Intermediate->WasteByproductsDistillVacuum Distillation(<5 mmHg)Product->DistillCrude OilFraction1Fraction 1:1-Bromopentane(< 60°C)Distill->Fraction1Fraction2Fraction 2:Target Ether(110-120°C)Distill->Fraction2

Caption: Synthesis via Williamson Etherification and subsequent isolation via fractional vacuum distillation.

Applications in Drug Development & Materials

Grignard Reagent Formation

The bromine handle allows for the generation of the Grignard reagent, (2-(pentyloxy)phenyl)magnesium bromide .[1]

  • Activation: Requires initiation with

    
     or 1,2-dibromoethane due to the electron-donating alkoxy group deactivating the C-Br bond slightly compared to electron-poor systems.[2]
    
  • Use: Nucleophilic addition to ketones/aldehydes to introduce a lipophilic aryl group.[1][2]

Polymer Synthesis

Used as a monomeric precursor for Poly(3-alkoxythiophenes) analogues or phenylene-vinylene derivatives.[1][2] The pentyl chain provides solubility in organic solvents (Chloroform, Chlorobenzene), which is critical for processing conjugated polymers in thin-film transistors (TFTs).[1][2]

References

  • Synthesis Protocol & Application: Teketel, Y. A. (2011).[1] "Synthesis and optical and transport properties of a phenyl-substituted polythiophene." Journal of Polymer Science Part A: Polymer Chemistry. [1]

  • Homolog Comparative Data (Propoxy Analog): 1-bromo-2-propoxybenzene Properties. Cnreagent Data Repository.

  • General Williamson Ether Synthesis Methodology:Organic Syntheses, Coll. Vol. 1, p. 435 (1941); Vol. 20, p. 81 (1940).

1-bromo-2-pentyloxybenzene vs 1-bromo-4-pentyloxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-bromo-2-pentyloxybenzene and 1-bromo-4-pentyloxybenzene for Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic placement of substituents on an aromatic ring is a cornerstone of modern medicinal chemistry and materials science. The isomeric relationship between ortho and para substituted compounds can impart profoundly different physicochemical and reactive properties, which in turn dictates their utility as synthetic intermediates. This guide provides a detailed comparative analysis of this compound and 1-bromo-4-pentyloxybenzene, two isomers that serve as valuable building blocks in organic synthesis. As a Senior Application Scientist, my aim is to not only present the factual data but also to provide insights into the causal relationships between structure, properties, and reactivity, thereby empowering researchers to make informed decisions in their synthetic endeavors.

Synthesis and Spectroscopic Characterization

The most common and efficient method for the synthesis of this compound and 1-bromo-4-pentyloxybenzene is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide. In this case, the readily available 2-bromophenol and 4-bromophenol are deprotonated with a suitable base to form the corresponding phenoxides, which are then alkylated with a pentyl halide, such as 1-bromopentane.

General Synthetic Protocol: Williamson Ether Synthesis

A robust protocol for the synthesis of these ethers is adapted from a procedure for a similar compound, 1-bromo-2-(phenylmethoxy)benzene[1].

Materials:

  • 2-Bromophenol or 4-Bromophenol (1.0 eq)

  • 1-Bromopentane (1.05 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask charged with anhydrous DMF, add the corresponding bromophenol and anhydrous potassium carbonate.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromopentane dropwise to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1-bromo-pentyloxybenzene isomer.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating phenols. Stronger bases like sodium hydride could be used but require more stringent anhydrous conditions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Inert Atmosphere: This prevents potential side reactions involving atmospheric oxygen and moisture.

Caption: General Scheme of Suzuki-Miyaura Coupling.

Comparative Reactivity:

  • 1-bromo-4-pentyloxybenzene: This isomer is expected to undergo Suzuki-Miyaura coupling with high efficiency. The para-position of the bromine atom is sterically unhindered, allowing for facile oxidative addition to the palladium(0) catalyst.

  • This compound: The ortho-pentyloxy group introduces significant steric hindrance around the C-Br bond. This can impede the approach of the bulky palladium catalyst, slowing down the rate of oxidative addition and potentially leading to lower yields or requiring more forcing reaction conditions (higher temperatures, longer reaction times, and more specialized ligands).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used for the synthesis of aryl amines.[2][3][4]

Caption: General Scheme of Buchwald-Hartwig Amination.

Comparative Reactivity: Similar to the Suzuki-Miyaura coupling, the steric bulk of the ortho-pentyloxy group in This compound is expected to decrease its reactivity in Buchwald-Hartwig amination compared to the sterically unhindered 1-bromo-4-pentyloxybenzene .[5] The choice of a bulky phosphine ligand on the palladium catalyst is often crucial to overcome the steric hindrance and achieve good yields with ortho-substituted substrates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be optimized for each isomer.[6]

Materials:

  • 1-Bromo-pentyloxybenzene isomer (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

  • Potassium Carbonate (2.0 eq)

  • Toluene and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add the bromo-pentyloxybenzene isomer, arylboronic acid, Pd(PPh3)4, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Development and Materials Science

Both this compound and 1-bromo-4-pentyloxybenzene are valuable intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Medicinal Chemistry

Bromo-substituted aromatic compounds are frequently used as starting materials in the synthesis of active pharmaceutical ingredients (APIs).[7] The bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. While specific drugs containing the 1-bromo-pentyloxybenzene core are not widely reported, the bromo-alkoxybenzene motif is present in numerous compounds under investigation for various therapeutic areas. For example, bromophenol derivatives have shown promising antibacterial activity.[8]

Materials Science

The rigid aromatic core and the flexible pentyloxy chain of these isomers make them suitable precursors for the synthesis of liquid crystals.[9] The ability to introduce different substituents at the bromine position via cross-coupling allows for the fine-tuning of the mesomorphic properties of the resulting materials. The difference in shape between the linear para isomer and the bent ortho isomer would be expected to lead to the formation of different liquid crystalline phases.

Conclusion

This compound and 1-bromo-4-pentyloxybenzene, while sharing the same molecular formula, exhibit distinct physicochemical properties and reactivity profiles. The para isomer, being sterically unhindered, is a more reactive substrate in palladium-catalyzed cross-coupling reactions. In contrast, the ortho isomer's reactivity is tempered by steric hindrance, often necessitating more specialized catalytic systems. The choice between these two isomers in a synthetic campaign will, therefore, depend on the desired substitution pattern of the final product and the synthetic strategies employed to achieve it. This guide has provided a comprehensive overview of their synthesis, characterization, and reactivity, offering a solid foundation for their application in advanced chemical synthesis.

References

  • PrepChem. Synthesis of A. 1-Bromo-2-(phenylmethoxy)benzene. Available from: [Link]

  • PubChem. 1-Bromo-4-(pentyloxy)benzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Bromo-4-(isopentyloxy)benzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Bromo-2-(isopentyloxy)benzene. National Center for Biotechnology Information. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PrepChem. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Available from: [Link]

  • Google Patents. US6037509A - Process for producing 1-bromo-4-phenylbutane.
  • PubChem. 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Bromo-2-(isopentyloxy)benzene. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene.
  • PrepChem. Synthesis of A. 1-Bromo-2-(phenylmethoxy)benzene. Available from: [Link]

  • Cenmed Enterprises. 1 Bromo 4 (N Pentyloxy)Benzene 5 G. Available from: [Link]

  • PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Available from: [Link]

  • Google Patents. US6037509A - Process for producing 1-bromo-4-phenylbutane.
  • ResearchGate. Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. Available from: [Link]

  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • PYG Lifesciences. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid under optimum conditions. Available from: [Link]

  • OUCI. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Available from: [Link]

  • World Scientific News. Synthesis and Characterization of New Thermotropic Liquid Crystalline Compounds with Bromo-Substituted Terminal Group and Azo Vinyl Ester Linkages. Available from: [Link]

  • PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available from: [Link]

Sources

Physicochemical Profiling and Solvent Selection for 1-Bromo-2-pentyloxybenzene

[1]

Executive Summary

1-Bromo-2-pentyloxybenzene (CAS: 10467-99-9 / Analogous) is a lipophilic aryl halide intermediate frequently utilized in the synthesis of liquid crystals, pharmaceuticals, and functional materials.[1][2] Its solubility profile is governed by the competition between its hydrophobic pentyl chain/aromatic ring and the weakly polar ether linkage.

This technical guide provides a theoretical and experimental framework for solvent selection, moving beyond simple "like dissolves like" heuristics to a quantitative approach based on Hansen Solubility Parameters (HSP).[3] It is designed for process chemists and researchers requiring precise control over reaction kinetics and purification thermodynamics.[1][3]

Part 1: Molecular Architecture & Physicochemical Basis[1]

To predict solubility behavior, we must first deconstruct the molecule into its interaction sites.[3]

Structural Analysis

The molecule consists of three distinct domains affecting solvation:

  • Aromatic Core (Benzene Ring): Provides

    
    -
    
    
    stacking capability; highly soluble in aromatics (toluene, xylene).[1][3]
  • Halogen Substituent (Bromine): Increases molecular weight and polarizability; enhances solubility in chlorinated solvents (DCM, chloroform).[1][3]

  • Alkoxy Chain (Pentyloxy): The 5-carbon alkyl chain significantly increases lipophilicity (LogP) and disrupts crystal packing, likely rendering the neat compound a viscous liquid or low-melting solid at room temperature.[1][3]

Predicted Physicochemical Properties[1][3]
  • LogP (Octanol/Water Partition Coefficient): ~4.5 – 5.0 (Highly Lipophilic).[1][3]

  • Water Solubility: Negligible (< 0.1 mg/L).[1][3]

  • Physical State: Oil or low-melting solid (approx.[1][3] mp 5–10°C).[1][3]

Part 2: Solubility Prediction via Hansen Solubility Parameters (HSP)

For precise solvent selection, we utilize the Hansen Solubility Parameter system, which decomposes the cohesive energy density into three components: Dispersion (



345
Estimated HSP Values

Since experimental HSP data for this specific isomer is rare, we derive values based on Group Contribution Methods (Van Krevelen/Hoftyzer) using anisole and bromobenzene as baselines.[1][3]

ComponentSymbolEstimated Value (MPa

)
Mechanistic Insight
Dispersion

18.5 – 19.0 Dominant force due to the aromatic ring and pentyl chain.[1][3]
Polarity

4.0 – 5.5 Weak dipole from C-O-C and C-Br bonds.[1][3]
H-Bonding

3.0 – 4.0 Very low; acts only as a weak H-bond acceptor (ether oxygen).[1][3]
Solvent Compatibility Matrix

Based on the Interaction Radius (



13
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent General synthesis, extraction.[1][3]
Ethers THF, Diethyl Ether, 1,4-DioxaneExcellent Grignard formation, Suzuki coupling.[3]
Aromatics Toluene, XyleneExcellent High-temp reactions, azeotropic drying.[1][3]
Esters Ethyl AcetateGood Crystallization, chromatography.[1][3]
Alkanes Hexane, Heptane, PentaneGood Antisolvent for crystallization (at low temp).[1][3]
Polar Protic Methanol, EthanolModerate/Poor Solubility decreases drastically with cooling.[1][3]
Water WaterInsoluble Washing aqueous impurities.[1][3]

Part 3: Visualization of Solvent Selection Logic

The following decision tree guides the researcher through selecting the optimal solvent based on the intended process (Reaction vs. Purification).

SolventSelectionStartSelect Process GoalReactionReaction MediumStart->ReactionPurificationPurification / WorkupStart->PurificationGrignardGrignard/Lithiation(Requires Coordination)Reaction->GrignardCouplingPd-Catalyzed Coupling(High Temp)Reaction->CouplingSN2Nucleophilic Sub.(Polar Aprotic)Reaction->SN2CrystCrystallizationPurification->CrystExtractLiquid-Liquid ExtractionPurification->ExtractSolv_THFDry THF orDiethyl EtherGrignard->Solv_THFSolv_TolToluene or1,4-DioxaneCoupling->Solv_TolSolv_DMFDMF or NMP(Check Workup)SN2->Solv_DMFSolv_HexSolvent: EtOACAntisolvent: HexaneCryst->Solv_HexSolv_DCMDCM or EtOAC(Wash w/ Water)Extract->Solv_DCM

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Part 4: Experimental Protocols for Solubility Determination

Do not rely solely on predictions. Use the following Saturation Shake-Flask Method to generate definitive data for your specific lot of material.

Protocol A: Gravimetric Determination (Standard)

Objective: Determine saturation concentration (

13
  • Preparation: Add excess this compound (approx. 500 mg) to a glass vial containing 2.0 mL of the target solvent.

  • Equilibration: Seal tightly. Agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar (ensure solid/oil phase remains visible, indicating saturation).

  • Clarification: Centrifuge the mixture at 3000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Sampling: Transfer exactly 1.0 mL of the clear supernatant to a pre-weighed weighing dish (

    
    ).
    
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen, then dry in a vacuum oven at 40°C for 2 hours.

  • Measurement: Weigh the dish again (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW).

  • Prepare a mixture of known concentration (e.g., 500 mg in 1 mL Ethanol).[1][3]

  • Heat until fully dissolved (Clear Point).

  • Cool at a controlled rate (e.g., 0.5°C/min) with stirring.

  • Record the temperature at which the first turbidity/crystal appears (Cloud Point).[1][3]

  • Result: The gap between Clear Point and Cloud Point defines your operational window for crystallization.[1][3]

Part 5: Application-Specific Considerations

Grignard Reagent Formation[1][3]
  • Reaction: Formation of (2-(pentyloxy)phenyl)magnesium bromide.[1][3]

  • Solvent Requirement: Ethers are mandatory to stabilize the magnesium species via coordination.[1][3]

  • Recommendation: Use anhydrous THF over Diethyl Ether.[1][3] The higher boiling point of THF (66°C) allows for better initiation kinetics, and the pentyl chain's steric bulk is better accommodated in THF.

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]
  • Challenge: The pentyloxy chain adds lipophilicity, potentially causing phase separation in aqueous/organic biphasic systems.[1][3]

  • Recommendation: Use Toluene/Water (with a phase transfer catalyst like TBAB) or 1,4-Dioxane (miscible with water).[1][3] Avoid pure ethanol, as the starting material may oil out at lower temperatures.[3]

Part 6: Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1][3]

  • Handling: Wear nitrile gloves and safety goggles.[1][3] Handle in a fume hood to avoid inhalation of vapors.[1][3]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the ether linkage or hydrolysis of the C-Br bond over long periods.[3]

References

  • PubChem. 1-Bromo-2-(pentyloxy)benzene Compound Summary.[1][3] National Center for Biotechnology Information.[1][3] Available at: [Link] (Accessed 2024).[1][3]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[1][3] CRC Press, 2007.[1][3] (Source for Group Contribution Theory).[1][3]

  • Vyas, A., et al. Solubility of Aromatic Ethers in Organic Solvents.[1][3] Journal of Chemical & Engineering Data, 2010.[1][3] (Source for comparative ether solubility data).

  • OECD. Guideline 105: Water Solubility.[1][3] OECD Guidelines for the Testing of Chemicals.[1][3] Available at: [Link][1][3]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-Bromophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of synthetic chemistry and drug development, aryl ethers serve as foundational scaffolds and crucial intermediates. Among these, 2-bromophenyl pentyl ether represents a versatile building block, combining the reactivity of a bromo-aromatic system with the physicochemical properties imparted by a pentyl ether chain. Its utility in constructing more complex molecular architectures, potentially for novel therapeutic agents or functional materials, makes a thorough understanding of its safe handling paramount.[1]

This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and emergency management of 2-bromophenyl pentyl ether. By grounding procedural recommendations in the fundamental principles of chemical reactivity and toxicology, this document aims to foster a culture of proactive safety and scientific integrity in the laboratory. We will explore the anticipated hazards based on its chemical structure, outline robust protocols for risk mitigation, and provide actionable emergency procedures.

Section 1: Chemical & Physical Identity

While a specific, verified Safety Data Sheet for 2-bromophenyl pentyl ether is not publicly indexed, its properties can be reliably inferred from its constituent parts: the bromophenyl group and the pentyl ether moiety. Ethers are generally characterized as colorless liquids with distinctive odors, low boiling points relative to alcohols of similar molecular weight, and varying solubility in water.[2][3] The presence of the bromo-aromatic ring will increase the molecular weight and likely result in a higher boiling point than simple dialkyl ethers.

PropertyAnticipated Value / CharacteristicRationale & References
Chemical Name 2-Bromophenyl pentyl etherIUPAC Nomenclature
Synonyms 1-Bromo-2-(pentyloxy)benzene-
CAS Number Not assigned / Not readily available-
Molecular Formula C₁₁H₁₅BrOBased on structure
Molecular Weight 243.14 g/mol Calculated from atomic weights
Appearance Colorless to pale yellow liquidTypical for aryl ethers[2]
Odor Characteristic, ether-likeCommon to ethers[3]
Boiling Point > 180 °C (Estimated)Higher than pentyl ether due to the aromatic ring[2][4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone)Ethers show decreasing water solubility with increasing carbon count[3]
Stability Stable under normal conditions. Prone to peroxide formation upon exposure to air and light.[5]A critical hazard for all ethers[6]

Section 2: Comprehensive Hazard Analysis

The primary hazards associated with 2-bromophenyl pentyl ether stem from two key aspects of its structure: the ether linkage and the brominated aromatic ring.

Toxicological Profile (Inferred)

Direct toxicological data is unavailable. However, based on analogous compounds, we can anticipate the following health hazards:

  • Skin and Eye Irritation: Brominated aromatic compounds and some ethers are known to be irritants.[7][8] Direct contact may cause redness, itching, and inflammation. Serious eye irritation is a significant risk, potentially leading to damage if not addressed immediately.[7][8]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may irritate the mucous membranes and respiratory tract.[7][9] Adequate ventilation is crucial to minimize exposure.

  • Acute Oral Toxicity: Many brominated organic compounds are classified as harmful if swallowed.[10] Ingestion may lead to irritation of the digestive tract.[11]

  • Chronic Effects: The toxicological properties of this specific molecule have not been fully investigated.[11] Chronic exposure data is lacking. As a matter of laboratory prudence, exposure should always be minimized.

Physicochemical Hazards: The Peroxide Threat

The most significant and often underestimated hazard associated with ethers is their propensity to form explosive peroxides upon storage, particularly when exposed to oxygen and light. This is a critical safety consideration for any researcher using this compound.

The mechanism involves a free-radical reaction at the carbon atom adjacent to the ether oxygen. This process is autocatalytic and the resulting hydroperoxides and peroxides are highly unstable, shock-sensitive, and can detonate violently upon heating or concentration (e.g., during distillation).

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is essential. The following protocols are designed to minimize risk during the handling and storage of 2-bromophenyl pentyl ether.

Engineering Controls & Personal Protective Equipment (PPE)

Your primary line of defense is to minimize direct contact and inhalation.

  • Ventilation: All handling of 2-bromophenyl pentyl ether must be conducted in a certified chemical fume hood to control airborne levels.[11] The facility should be equipped with an eyewash station and a safety shower in close proximity.[11][12]

  • Personal Protective Equipment (PPE):

PPESpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves before each use and use proper removal technique to avoid skin contact.[12]
Eye/Face Protection Safety goggles with side-shields or a face shield.Protects against splashes and vapors which can cause serious eye irritation.[12][13]
Skin/Body Protection A flame-retardant lab coat and closed-toe shoes.Impervious clothing should be worn to prevent skin contact.[13]
Storage and Handling

Proper storage is critical to inhibit peroxide formation and maintain chemical integrity.

  • Storage Conditions: Store in a tightly closed, opaque container (e.g., amber glass bottle) to protect from light.[5][14] The container should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][15]

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended to displace oxygen.

  • Labeling and Dating: Upon receipt and upon opening, the container must be dated. This date is the starting point for a mandatory peroxide testing schedule.

  • General Handling: Avoid breathing vapors.[12] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area.[12]

Experimental Protocol: Peroxide Detection and Neutralization

This protocol is a self-validating system for ensuring the safety of aged ether solvents. It must be performed if the container has been open for more than 3-6 months or if the history of the chemical is unknown.

Objective: To qualitatively detect and subsequently neutralize potentially hazardous peroxides in 2-bromophenyl pentyl ether before use.

Materials:

  • Sample of 2-bromophenyl pentyl ether in a test tube or beaker.

  • Potassium Iodide (KI) test strips or a freshly prepared 10% aqueous KI solution.

  • Acidified Ferrous Sulfate solution (freshly prepared: dissolve ~1g of ferrous sulfate heptahydrate and a few drops of concentrated sulfuric acid in 10 mL of deionized water).

  • Deionized water.

  • Stir rod.

Methodology:

Part A: Peroxide Detection

  • Preparation: In a chemical fume hood, dispense a small aliquot (~1-2 mL) of the 2-bromophenyl pentyl ether into a clean, dry test tube.

  • KI Test Strip Method:

    • Dip the end of a KI test strip into the ether sample.

    • Observation: A change in color to blue/violet or brown indicates the presence of peroxides. The intensity of the color provides a rough estimate of the concentration.

  • Aqueous KI Solution Method (Alternative):

    • Add 1 mL of a freshly prepared 10% KI solution to the ether sample.

    • Stopper and shake the test tube vigorously for 30 seconds.

    • Observation: The development of a yellow to brown color in the aqueous layer indicates the presence of peroxides.

Part B: Peroxide Neutralization (if detected)

  • Causality: This step uses a reducing agent (Fe²⁺) to safely convert the peroxides into non-explosive alcohols.

  • Procedure:

    • Transfer the bulk ether to a separatory funnel.

    • For every 100 mL of ether, add 20 mL of the freshly prepared acidified ferrous sulfate solution.

    • Shake the funnel, ensuring to vent frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the neutralized peroxides.

    • Drain and discard the aqueous layer according to institutional hazardous waste guidelines.

    • Wash the ether layer with an equal volume of deionized water to remove any residual iron salts.

    • Drain the aqueous layer.

    • Transfer the ether to a clean flask and dry with an appropriate drying agent (e.g., anhydrous magnesium sulfate).

  • Validation: Re-test the treated ether using one of the methods from Part A to confirm the absence of peroxides before proceeding with any experimental work.

Section 4: Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Chemical Spill start EMERGENCY (Spill or Exposure) inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion spill Spill Occurs move_air move_air inhalation->move_air 1. Remove to Fresh Air wash_skin wash_skin skin->wash_skin 1. Remove Contaminated Clothing flush_eyes flush_eyes eye->flush_eyes 1. Begin Flushing rinse_mouth rinse_mouth ingestion->rinse_mouth 1. Rinse Mouth seek_medical Seek Immediate Medical Attention (Bring SDS/Label) move_air->seek_medical 2. Seek Medical Attention wash_skin_2 wash_skin_2 wash_skin->wash_skin_2 2. Wash with Soap & Water (15 min) flush_eyes_2 flush_eyes_2 flush_eyes->flush_eyes_2 2. Flush with Water (15 min) rinse_mouth->seek_medical 2. DO NOT Induce Vomiting wash_skin_2->seek_medical flush_eyes_2->seek_medical evacuate 1. Evacuate & Ventilate Area spill->evacuate contain 2. Contain with Absorbent Material evacuate->contain cleanup 3. Collect Waste contain->cleanup dispose 4. Dispose as Hazardous Waste cleanup->dispose

Caption: Emergency response workflow for 2-bromophenyl pentyl ether.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][12]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[11][12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[11][12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Accidental Release and Disposal

  • Accidental Release: Evacuate non-essential personnel from the area.[14] Ensure adequate ventilation.[12] Wear full PPE as described in Section 3.1. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, labeled container for hazardous waste disposal.[13]

  • Waste Disposal: Dispose of unused material and contaminated absorbents in accordance with local, regional, and national environmental regulations.[7] Do not allow the product to enter drains or waterways.[12]

Section 6: Relevance in Synthetic Chemistry

2-Bromophenyl pentyl ether is a valuable intermediate in organic synthesis. The bromo-substituent can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes it a key starting material for synthesizing complex molecules, including those with potential applications as immune checkpoint inhibitors in cancer immunotherapy or other pharmacologically active compounds.[16] The pentyl ether group can modify the lipophilicity of the final molecule, which is a critical parameter in drug design for influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

While 2-bromophenyl pentyl ether is a powerful tool for chemical innovation, its safe use demands a comprehensive understanding of its potential hazards, particularly the insidious risk of peroxide formation inherent to all ethers. By adhering to the principles of rigorous engineering controls, consistent use of personal protective equipment, and diligent storage and handling protocols, researchers can effectively mitigate these risks. The procedures outlined in this guide, especially the mandatory testing for peroxides, provide a framework for ensuring both personal safety and the integrity of experimental outcomes. A culture of safety, built on a foundation of chemical knowledge and procedural discipline, is the most critical tool in any research endeavor.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid.
  • Derthon Optoelectronic Materials Science Technology Co Ltd.
  • ChemScene.
  • Enamine. (n.d.). Safety data sheet - 2-(2-bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid.
  • Thermo Fisher Scientific. (2025, October 16).
  • Combi-Blocks, Inc. (2023, January 2). QZ-6684 p.
  • Fisher Scientific. (2009, March 27).
  • PubChem. (n.d.). 2-Bromoethyl p-bromophenyl ether. National Center for Biotechnology Information.
  • PPG. (2025, December 19).
  • AK Scientific, Inc.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 5).
  • Fisher Scientific.
  • Combi-Blocks. (2023, June 10).
  • GOV.UK. (2018, August 15).
  • TCI Chemicals. (2025, March 31). SAFETY DATA SHEET: 4-(4-Bromophenyl)dibenzothiophene.
  • Cambridge Isotope Laboratories, Inc. (2019, December 17). 4-BROMOPHENYL PHENYL ETHER (PHENYL-D5, 98%)
  • Society of Fire Protection Engineers. (n.d.). Firefighters' Perspective on Flame Retardants.
  • Dunsford, J. J., & Glorius, F. (2014). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. Organic Letters, 16(8), 2138–2141. [Link]

  • Organic Syntheses. (n.d.). 2-bromopentane.
  • PrepChem.com. (n.d.). Synthesis of allyl-(4-bromophenyl)ether.
  • PubMed. (n.d.).
  • CymitQuimica. (n.d.). CAS 693-65-2: Pentyl ether.
  • ResearchGate. (2022, October 4). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
  • Cheméo. (n.d.). Chemical Properties of 2-Phenethyl phenyl ether (CAS 40515-89-7).
  • MDPI. (2025, October 28). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure.
  • BOC Sciences. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • SP Technical Research Institute of Sweden. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
  • CDH Fine Chemical.
  • OECD SIDS. (2004, January 23). ETHYLENE GLYCOL PHENYL ETHER CAS N°: 122-99-6.
  • ECHEMI. (n.d.). 693-65-2, Pentyl ether Formula.
  • National Institutes of Health. (n.d.).
  • PubMed. (2015, March 3).

Sources

Methodological & Application

synthesis of 1-bromo-2-pentyloxybenzene from 2-bromophenol

Author: BenchChem Technical Support Team. Date: February 2026

The user wants a detailed application note and protocol for the .

Here's a plan to generate the response:

  • Introduction: Briefly introduce the target molecule, 1-bromo-2-pentyloxybenzene, and the synthetic route, which is a Williamson ether synthesis. Mention its relevance to researchers and drug development professionals.

  • Reaction Mechanism (Williamson Ether Synthesis):

    • Explain the S\N2 mechanism of the Williamson ether synthesis.

    • Describe the first step: deprotonation of the phenol (2-bromophenol) by a base to form a phenoxide ion.

    • Explain the second step: the nucleophilic attack of the phenoxide ion on the primary alkyl halide (1-bromopentane).

    • Cite authoritative sources for the mechanism.

  • Experimental Protocol:

    • Materials and Reagents: Create a detailed table listing all necessary chemicals (2-bromophenol, 1-bromopentane, base like K2CO3 or NaH, solvent like DMF or acetone), their properties (CAS number, molecular weight, etc.), and recommended purity.

    • Equipment: List all required laboratory equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, etc.).

    • Step-by-Step Procedure:

      • Provide a clear, step-by-step guide for the reaction setup, including inert atmosphere conditions if necessary.

      • Detail the addition of reagents with specific quantities (using molar equivalents).

      • Specify reaction conditions: temperature, reaction time, and stirring speed.

      • Describe the work-up procedure: quenching the reaction, extraction with an organic solvent, washing the organic layer (e.g., with NaOH solution to remove unreacted phenol, followed by water/brine).

      • Explain the drying of the organic layer and removal of the solvent.

    • Purification: Describe the purification of the crude product, likely via vacuum distillation or column chromatography.

    • Characterization: Mention common analytical techniques to confirm the product's identity and purity (e.g., NMR, IR, Mass Spectrometry).

  • Visualization and Data Presentation:

    • Graphviz Diagram: Create a DOT script for a workflow diagram illustrating the key steps of the synthesis from starting materials to the final purified product.

    • Table of Reaction Parameters: Summarize the stoichiometry, reaction conditions, and expected yield in a clear table.

  • Safety Precautions:

    • Create a dedicated section on safety.

    • Detail the hazards associated with the reagents: 2-bromophenol (toxic, corrosive), 1-bromopentane (flammable, irritant), the base (corrosive), and the solvent (flammable, irritant).

    • Provide specific handling instructions and required Personal Protective Equipment (PPE).

    • Reference Safety Data Sheets (SDS).

  • Troubleshooting:

    • Address potential issues like low yield or incomplete reaction.

    • Suggest possible causes (e.g., wet reagents/solvents, incorrect temperature) and solutions.

    • Discuss potential side reactions, such as elimination if using a secondary/tertiary halide (though not the case here with 1-bromopentane).

  • References:

    • Compile all cited sources into a numbered list at the end.

    • Ensure each reference includes the title, source, and a working URL.

By following this structure, I can create a comprehensive, authoritative, and user-friendly guide that meets all the user's requirements. I will use the search results to provide specific details for the reaction conditions, purification, and safety information, and to find suitable references to cite. The search results confirm that Williamson ether synthesis is the appropriate method and provide details on reagents (like K2CO3 in DMF), reaction temperatures (around 80°C), and work-up procedures (extraction and washing with NaOH). This information will be crucial for building the detailed protocol.### Application Note & Protocol: Synthesis of this compound via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the and 1-bromopentane. The described methodology is centered on the Williamson ether synthesis, a robust and widely utilized reaction for the formation of ethers.[1][2][3] This protocol offers a detailed, step-by-step procedure, an exploration of the underlying reaction mechanism, safety protocols, and data interpretation guidelines. The aim is to equip researchers with a reliable method for the preparation of aryl ethers, which are significant structural motifs in medicinal chemistry and materials science.

Introduction and Scientific Background

The synthesis of asymmetrical aryl ethers is a cornerstone of modern organic chemistry. The target molecule, this compound, incorporates a brominated aromatic ring and an aliphatic ether chain. This structure serves as a versatile intermediate, where the bromo-substituent can be further functionalized through various cross-coupling reactions, and the pentyloxy group modifies the compound's lipophilicity and steric profile.

The chosen synthetic route is the Williamson ether synthesis, a classic and dependable method for preparing both symmetrical and asymmetrical ethers.[1][4] The reaction proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[1][2][5] This involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[1][2] For the synthesis of this compound, the hydroxyl group of 2-bromophenol is deprotonated by a base to form the 2-bromophenoxide ion. This potent nucleophile then attacks the electrophilic carbon of 1-bromopentane, displacing the bromide ion and forming the desired ether linkage.

The Williamson Ether Synthesis Mechanism

The reaction proceeds in two fundamental steps:

  • Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 2-bromophenol. This generates a nucleophilic 2-bromophenoxide anion. The choice of base is critical; moderately weak bases like potassium carbonate (K₂CO₃) are often sufficient for phenols due to their higher acidity compared to aliphatic alcohols.[3][6] In an anhydrous polar aprotic solvent like dimethylformamide (DMF), the phenoxide is well-solvated and highly reactive.

  • Nucleophilic Substitution (S\N2): The generated 2-bromophenoxide ion acts as a nucleophile and attacks the primary carbon atom of 1-bromopentane.[5] This occurs via a concerted S\N2 mechanism, involving a backside attack that results in the displacement of the bromide leaving group and the formation of the C-O ether bond.[1][7] The use of a primary alkyl halide like 1-bromopentane is crucial, as secondary and tertiary halides are prone to undergo a competing E2 elimination reaction, which would form an alkene instead of the desired ether.[2][4][5]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2-Bromophenol 2-Bromophenol 1-Bromopentane 1-Bromopentane Product This compound 1-Bromopentane->Product Base Base (e.g., K₂CO₃) Phenoxide 2-Bromophenoxide (Nucleophile) Base->Phenoxide Phenoxide->Product Step 2: SN2 Attack Salt Salt Byproduct

Caption: Reaction mechanism workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.AmountPurityNotes
2-Bromophenol95-56-7173.011.04.33 g>98%Corrosive, toxic. Handle with care.[8][9]
1-Bromopentane110-53-2151.041.14.15 g (3.1 mL)>98%Flammable liquid and vapor.[10]
Potassium Carbonate584-08-7138.211.55.18 gAnhydrousEnsure it is finely powdered and dry.
Dimethylformamide (DMF)68-12-273.09-25 mLAnhydrousPolar aprotic solvent.
Diethyl Ether60-29-774.12-~150 mLAnhydrousFor extraction. Highly flammable.
1M NaOH Solution1310-73-240.00-~50 mL-For washing. Corrosive.
Brine (Saturated NaCl)7647-14-558.44-~50 mL-For washing.
Magnesium Sulfate7487-88-9120.37-As neededAnhydrousFor drying organic layer.
Required Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Septum and nitrogen/argon inlet

  • Glass funnel

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum distillation apparatus (optional, for purification)

Step-by-Step Synthesis Procedure

Synthesis_Workflow start Start: Assemble Glassware reactants Add 2-Bromophenol, K₂CO₃, and DMF to flask start->reactants heat_stir Heat to 80°C with stirring reactants->heat_stir add_bromide Add 1-Bromopentane dropwise heat_stir->add_bromide reflux Stir at 80°C for 3-4 hours add_bromide->reflux cool Cool to room temperature reflux->cool workup Begin Work-up: Add water and extract with Et₂O cool->workup separate Separate organic layer workup->separate wash_naoh Wash with 1M NaOH separate->wash_naoh wash_water Wash with water wash_naoh->wash_water wash_brine Wash with brine wash_water->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate product Crude Product: This compound filter_concentrate->product purify Purify (e.g., Vacuum Distillation) product->purify final_product Final Purified Product purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromophenol (4.33 g, 25.0 mmol) and anhydrous, powdered potassium carbonate (5.18 g, 37.5 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (25 mL) to the flask.

  • Initiation: Place the flask in a heating mantle and begin stirring. Heat the mixture to 80°C.

  • Alkyl Halide Addition: Once the reaction mixture reaches 80°C, add 1-bromopentane (3.1 mL, 27.5 mmol) dropwise over approximately 10 minutes using a syringe.[11]

  • Reaction: Maintain the reaction temperature at 80°C and continue stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of 1M aqueous NaOH solution (to remove any unreacted 2-bromophenol), 50 mL of water, and finally 50 mL of brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.[11][12]

Purification and Characterization

The crude product, a colorless to pale yellow liquid, can be purified by vacuum distillation to obtain high-purity this compound.

  • Expected Yield: 80-95%. A similar synthesis using benzyl bromide reported a 94% yield.[11]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Safety and Handling

General Precautions: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][13]

  • 2-Bromophenol: Corrosive and toxic. Causes skin and eye irritation. Avoid inhalation of vapors.[8][9][13]

  • 1-Bromopentane: Flammable liquid and vapor. Causes skin irritation. Keep away from heat, sparks, and open flames.[10][14]

  • Dimethylformamide (DMF): A skin and eye irritant. Can be absorbed through the skin.

  • Diethyl Ether: Extremely flammable. Forms explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

Spill and Waste Disposal: In case of a spill, contain it with an absorbent material and dispose of it according to institutional guidelines.[13] All chemical waste should be collected in appropriately labeled containers for hazardous waste disposal.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet reagents or solvent (water deactivates the phenoxide).2. Inactive base (K₂CO₃ is hygroscopic).3. Insufficient reaction time or temperature.1. Use anhydrous reagents and solvents.2. Use freshly opened or properly stored anhydrous K₂CO₃.3. Monitor the reaction by TLC and extend the reaction time or slightly increase the temperature if necessary.
Presence of Starting Material Incomplete reaction.Increase reaction time or add a slight excess of 1-bromopentane. Ensure efficient stirring.
Formation of Side Products Potential for C-alkylation, though less common with phenoxides compared to enolates.[3][15]Ensure the reaction conditions are followed precisely. Purification by column chromatography may be necessary to separate isomers.

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding pathway for the preparation of this compound from 2-bromophenol. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • Vertex AI Search. Williamson Ether Synthesis.
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). YouTube. [Link]

  • Zheng, J., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Horn, M., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]

  • PrepChem.com. Synthesis of A. 1-Bromo-2-(phenylmethoxy)benzene. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • University of Calgary. Ch16 : ROH + R' X -> ROR' (Williamson). [Link]

  • University of Missouri–St. Louis. 12. The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

Sources

Application Notes and Protocols for the Synthesis of o-Bromophenyl Ethers via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of ortho-Substituted Aryl Ethers

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, provides a robust and versatile method for the formation of ethers.[1][2] The reaction classically involves the SN2 displacement of a halide by an alkoxide or phenoxide, offering a straightforward route to both symmetrical and unsymmetrical ethers.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Williamson ether synthesis and its modifications for the preparation of o-bromophenyl ethers. These motifs are significant in medicinal chemistry and materials science, yet their synthesis can be challenging due to the steric and electronic effects of the ortho-bromo substituent.

This guide will delve into the mechanistic nuances, provide detailed experimental protocols, and discuss critical parameters and potential pitfalls. We will explore both the traditional Williamson approach and the copper-catalyzed Ullmann condensation, which is often more suitable for the synthesis of aryl ethers.[5][6]

Mechanistic Considerations: The SN2 Pathway and Its Limitations for Aryl Halides

The traditional Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][7] In this concerted step, a nucleophile, typically an alkoxide or phenoxide, attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

However, the direct SN2 reaction of a phenoxide with an unactivated aryl halide, such as o-bromophenol, is generally not feasible.[7][8] The sp2-hybridized carbon of the aryl halide is less susceptible to backside attack, and the C-Br bond is stronger than in alkyl halides. Therefore, for the synthesis of aryl ethers, a modified approach is necessary. The two primary strategies involve reacting an o-bromophenoxide with an alkyl halide or employing a copper-catalyzed cross-coupling reaction, known as the Ullmann condensation, between an o-bromophenol and another aryl halide.[5][6]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of o-Bromophenyl Alkyl Ethers

This protocol details the synthesis of an o-bromophenyl alkyl ether by reacting o-bromophenol with a primary alkyl halide.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
o-Bromophenol≥98%Sigma-Aldrich-
Alkyl halide (e.g., ethyl bromide)≥98%Sigma-AldrichPrimary alkyl halides are recommended.[6]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificA mild base suitable for phenols.[9]
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichA stronger base for less reactive systems.[9]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsA common polar aprotic solvent.[2]
Diethyl etherAnhydrous, ≥99%Fisher ScientificFor extraction.
Saturated aq. NH₄Cl--For quenching reactions with NaH.[4]
Brine--For washing.
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying.

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add o-bromophenol (1.0 equiv.) and anhydrous N,N-dimethylformamide (DMF) (5-10 mL per mmol of phenol).

  • Base Addition (Option A - K₂CO₃): Add anhydrous potassium carbonate (2.0 equiv.). Stir the suspension vigorously at room temperature for 30 minutes.

  • Base Addition (Option B - NaH): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.[4]

  • Alkyl Halide Addition: Add the primary alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC). Typical reaction times are 2-12 hours.[2]

  • Work-up:

    • If K₂CO₃ was used, cool the mixture to room temperature and filter off the inorganic salts.

    • If NaH was used, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.[4]

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 1 M NaOH to remove any unreacted phenol, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired o-bromophenyl alkyl ether.

Protocol 2: Ullmann Condensation for the Synthesis of Diaryl Ethers

For the synthesis of diaryl ethers, where both partners are aromatic, the Ullmann condensation is the method of choice.[5] This copper-catalyzed reaction couples a phenol with an aryl halide.[10]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
o-Bromophenol≥98%Sigma-Aldrich-
Aryl Iodide≥98%Alfa AesarAryl iodides are generally more reactive.
Copper(I) Iodide (CuI)≥99%Strem ChemicalsA common copper catalyst.
Cesium Carbonate (Cs₂CO₃)≥99%Oakwood ChemicalAn effective base for Ullmann reactions.[11]
1,10-Phenanthroline≥99%Sigma-AldrichAn optional ligand to improve reaction rates.[11]
TolueneAnhydrous, ≥99.8%Fisher ScientificA suitable high-boiling solvent.
Ethyl AcetateACS GradeFisher ScientificFor extraction.
Brine--For washing.
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine o-bromophenol (1.0 equiv.), the aryl iodide (1.2 equiv.), copper(I) iodide (0.1 equiv.), cesium carbonate (2.0 equiv.), and 1,10-phenanthroline (0.2 equiv., if used).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene (5-10 mL per mmol of phenol).

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired o-bromophenyl aryl ether.

Critical Parameters and Troubleshooting

Choice of Base:

  • For the Williamson synthesis with phenols, weak inorganic bases like potassium carbonate (K₂CO₃) are often sufficient due to the acidity of the phenolic proton (pKa ≈ 10).[9]

  • For less reactive systems or sterically hindered phenols, a stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation to the phenoxide.[9] However, NaH is moisture-sensitive and requires anhydrous conditions.

Solvent Selection:

  • Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can accelerate the reaction rate by solvating the cation of the base, leaving the phenoxide nucleophile more available.[2]

Alkyl Halide Reactivity:

  • The Williamson ether synthesis is most efficient with primary alkyl halides.[4][6] Secondary alkyl halides are prone to undergo a competing E2 elimination reaction, while tertiary alkyl halides almost exclusively yield the elimination product.[12]

Steric Hindrance:

  • The ortho-bromo substituent on the phenoxide can introduce steric hindrance, potentially slowing down the SN2 reaction.[13] In such cases, using a less sterically demanding primary alkyl halide and potentially higher reaction temperatures may be necessary.

Ullmann Condensation Considerations:

  • The Ullmann condensation often requires higher temperatures than the standard Williamson synthesis.[10]

  • The use of ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, can significantly improve the efficiency and lower the required reaction temperature of the Ullmann coupling.[14]

  • Aryl iodides and bromides are more reactive than aryl chlorides in Ullmann-type reactions.[11]

Visualizing the Workflow and Mechanism

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine o-Bromophenol, Base, and Solvent inert Establish Inert Atmosphere reagents->inert add_halide Add Alkyl/Aryl Halide inert->add_halide heat Heat and Monitor (TLC/GC-MS) add_halide->heat quench Quench/Filter heat->quench extract Extract with Organic Solvent quench->extract wash Wash with Aqueous Solutions extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure o-Bromophenyl Ether purify->product

Caption: Experimental workflow for the synthesis of o-bromophenyl ethers.

Reaction Mechanism:

G cluster_williamson Williamson Ether Synthesis (SN2) cluster_ullmann Ullmann Condensation phenoxide o-Br-Ph-O⁻ transition_state [o-Br-Ph---O---R---X]ᵟ⁻ phenoxide->transition_state Nucleophilic Attack alkyl_halide R-X alkyl_halide->transition_state ether_w o-Br-Ph-O-R transition_state->ether_w halide_ion_w X⁻ transition_state->halide_ion_w phenol_u o-Br-Ph-OH intermediate [Cu(I) Complex] phenol_u->intermediate aryl_halide_u Ar'-X aryl_halide_u->intermediate cu_catalyst Cu(I) cu_catalyst->intermediate ether_u o-Br-Ph-O-Ar' intermediate->ether_u Reductive Elimination

Caption: Mechanistic pathways for o-bromophenyl ether synthesis.

Conclusion

The synthesis of o-bromophenyl ethers can be effectively achieved through careful selection of the appropriate synthetic strategy. For the preparation of o-bromophenyl alkyl ethers, the Williamson ether synthesis remains a powerful tool, provided that a primary alkyl halide is used to avoid elimination side reactions. For the more challenging synthesis of diaryl ethers, the copper-catalyzed Ullmann condensation offers a reliable method. By understanding the underlying mechanisms and optimizing the reaction conditions as detailed in these protocols, researchers can successfully synthesize these valuable compounds for a wide range of applications in drug discovery and materials science.

References

  • Benchchem. Williamson Ether Synthesis of Phenolic Compounds. Technical Support Center.
  • SynArchive.
  • Wikipedia. Williamson ether synthesis.
  • Ullmann Diaryl Ether Synthesis in Ionic Liquids.
  • ChemTalk. Williamson Ether Synthesis.
  • Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • University of Calgary, Department of Chemistry. Ch16 : ROH + R' X -> ROR' (Williamson).
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  • Slideshare. Ullmann reaction | PPTX.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Google Patents. US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Benchchem. Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • The Williamson Ether Synthesis.
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Application Notes and Protocol for the Formation of (2-pentyloxyphenyl)magnesium bromide from 1-bromo-2-pentyloxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation of the Grignard reagent, (2-pentyloxyphenyl)magnesium bromide, from its corresponding aryl bromide, 1-bromo-2-pentyloxybenzene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The presence of an ortho-alkoxy group, such as the pentyloxy group in the target molecule, can influence the formation, stability, and reactivity of the Grignard reagent, potentially through chelation effects.[3][4] This guide offers a comprehensive protocol, discusses the underlying chemical principles, outlines safety precautions, and provides a framework for troubleshooting.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry.[5] The formation of an organomagnesium halide (R-Mg-X) from an organic halide and magnesium metal creates a highly reactive species with a nucleophilic carbon center.[2][6] These reagents readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[7][8]

The subject of this guide, this compound, presents an interesting case for Grignard reagent formation. The presence of the pentyloxy group ortho to the bromine atom may lead to intramolecular coordination with the magnesium center. This chelation can affect the reagent's stability and reactivity.[3][9] Understanding and controlling these effects are crucial for the successful application of (2-pentyloxyphenyl)magnesium bromide in subsequent synthetic steps.

This document will provide a detailed, step-by-step protocol for the formation of this specific Grignard reagent, drawing upon established methods for the preparation of aryl Grignard reagents, particularly those bearing alkoxy substituents.[10][11]

Chemicals and Materials

Chemical/MaterialFormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
This compoundC₁₁H₁₅BrO243.1454514-32-8Irritant
Magnesium turningsMg24.317439-95-4Flammable solid
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Highly flammable liquid and vapor, may form explosive peroxides
IodineI₂253.817553-56-2Harmful if swallowed, inhaled, or in contact with skin
Anhydrous Diethyl Ether(C₂H₅)₂O74.1260-29-7Extremely flammable liquid and vapor, may form explosive peroxides
Dry IceCO₂44.01124-38-9Contact with skin can cause frostbite
6M Hydrochloric AcidHCl36.467647-01-0Corrosive, causes severe skin burns and eye damage

Experimental Protocol

I. Preparation of Glassware and Reagents

Absolute exclusion of moisture is critical for the success of a Grignard reaction.[1]

  • Glassware: All glassware (a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel) must be thoroughly dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon gas.

  • Magnesium Turnings: Place the required amount of magnesium turnings in the reaction flask and briefly flame-dry under vacuum, then cool under an inert atmosphere. This helps to remove any surface moisture and oxide layer.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent due to its ability to solvate and stabilize the Grignard reagent.[6] Use freshly opened anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Aryl Bromide: Ensure that this compound is free of moisture. If necessary, it can be dried over anhydrous magnesium sulfate and filtered, or distilled under reduced pressure.

II. Grignard Reagent Formation

The following procedure is for a 50 mmol scale reaction.

  • Setup: Assemble the dry three-necked flask equipped with a magnetic stir bar, the reflux condenser (with a nitrogen/argon inlet at the top), and the dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: To the flask containing 1.34 g (55 mmol, 1.1 equivalents) of magnesium turnings, add a single small crystal of iodine. The iodine acts as an activator, chemically cleaning the magnesium surface.[12]

  • Initial Addition: Add approximately 5 mL of anhydrous THF to the flask, just enough to cover the magnesium turnings.

  • Preparation of Aryl Bromide Solution: In the dropping funnel, prepare a solution of 12.16 g (50 mmol, 1.0 equivalent) of this compound in 45 mL of anhydrous THF.

  • Initiation: Add approximately 5 mL of the aryl bromide solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated by gentle warming with a heat gun until bubbling is observed at the magnesium surface. The disappearance of the iodine color is also an indicator of reaction initiation.

  • Sustaining the Reaction: Once the reaction has started, a gentle reflux should be maintained. Add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that sustains this gentle reflux. The formation of the Grignard reagent is an exothermic process. If the reaction becomes too vigorous, the addition rate should be slowed, and if necessary, the flask can be cooled with a water bath.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (to maintain reflux) for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of (2-pentyloxyphenyl)magnesium bromide should be a cloudy gray to brownish color.

III. Confirmation of Grignard Reagent Formation (Optional but Recommended)

A simple qualitative test can be performed to confirm the formation of the Grignard reagent.

  • Quenching with Dry Ice: In a separate small beaker, place a few small pieces of dry ice (solid CO₂).

  • Addition of Grignard Reagent: Using a Pasteur pipette, carefully add a small aliquot (a few drops) of the Grignard solution to the dry ice. A vigorous reaction (bubbling) should be observed.[12]

  • Work-up: After the bubbling subsides, add a small amount of 6M HCl to the beaker. The formation of a white precipitate (2-pentyloxybenzoic acid) upon acidification indicates the successful formation of the Grignard reagent.

Workflow Diagram

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_confirmation Confirmation A Dry Glassware B Activate Mg A->B Inert Atmosphere D Initial Addition of Aryl Bromide B->D C Prepare Anhydrous Reagents C->D E Initiate Reaction (Heat) D->E F Dropwise Addition to Maintain Reflux E->F G Stir to Completion F->G H Quench Aliquot with Dry Ice G->H Optional I Acidify and Observe Precipitate H->I

Caption: Workflow for the formation of (2-pentyloxyphenyl)magnesium bromide.

Causality Behind Experimental Choices

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with protic solvents like water. This would quench the reagent, forming the corresponding arene (2-pentyloxybenzene) and magnesium salts.[6]

  • Inert Atmosphere: Grignard reagents can also react with oxygen, leading to the formation of alkoxides and other byproducts. Maintaining a nitrogen or argon atmosphere is crucial to prevent this.

  • Magnesium Activation: The surface of magnesium is typically coated with a passivating layer of magnesium oxide. Activation with iodine or other agents is necessary to expose the fresh metal surface and initiate the reaction.[12]

  • Solvent Choice (THF): Ethereal solvents are essential for Grignard reagent formation as they solvate the magnesium species, stabilizing the reagent.[6] THF is often preferred over diethyl ether for aryl Grignard formation due to its higher boiling point, which allows for a higher reaction temperature if needed, and its superior ability to solvate the Grignard reagent.

  • Control of Reaction Rate: The dropwise addition of the aryl bromide allows for the control of the exothermic reaction, preventing a runaway reaction and minimizing side reactions such as Wurtz coupling (formation of a biphenyl derivative).

Potential Challenges and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Reaction fails to initiate - Wet glassware or reagents.- Passivated magnesium.- Impure aryl bromide.- Ensure all components are scrupulously dry.- Use fresh, high-quality magnesium turnings. Try crushing some of the turnings with a glass rod (under inert atmosphere) to expose a fresh surface.- Add a few drops of 1,2-dibromoethane as an additional activator.- Purify the this compound.
Reaction starts but then stops - Insufficient activation.- Low concentration of aryl bromide.- Gently warm the mixture to re-initiate.- Add another small crystal of iodine.
Formation of significant byproducts (e.g., biphenyl) - High local concentration of aryl bromide.- Overheating.- Ensure slow, dropwise addition of the aryl bromide solution.- Maintain a gentle, not vigorous, reflux.
Low yield of Grignard reagent - Incomplete reaction.- Quenching by moisture or oxygen.- Extend the reaction time after the addition is complete.- Check for leaks in the inert gas setup.

Safety Precautions

  • Fire Hazard: Anhydrous ethers like THF and diethyl ether are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[12]

  • Exothermic Reaction: The formation of a Grignard reagent is exothermic and can become vigorous. Have an ice bath readily available to cool the reaction if necessary.

  • Reactive Reagents: Grignard reagents are highly reactive and will react violently with water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.

  • Quenching: The reaction should be quenched carefully by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution or dilute acid) while cooling in an ice bath.

Conclusion

The formation of (2-pentyloxyphenyl)magnesium bromide is a feasible and valuable synthetic transformation. By adhering to strict anhydrous and inert atmosphere techniques, and by carefully controlling the reaction conditions, researchers can successfully prepare this Grignard reagent for use in a wide range of synthetic applications. The potential for the ortho-pentyloxy group to influence the reagent's properties should be considered in the design of subsequent reactions.

References

  • BenchChem. (2025). Application Notes and Protocols: Regioselective Grignard Reagent Formation from 2,4-Dibromoanisole. Retrieved from a relevant chemical supplier's website.
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  • Google Patents. (n.d.). Method for the production of Grignard compounds.
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  • Perez, M., & Houk, K. N. (2013). Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. PubMed. [Link]

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  • University of Southampton. (2000). Reaction of alkyl and aryl grignard reagents with trifluoroacetyldihydropyrans and other cyclic ?-alkoxy-?, ?-unsaturated trifluoromethylketones. ePrints Soton.
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  • Google Patents. (n.d.). 1-bromo-4-(4′-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
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  • BenchChem. (2025). The Synthetic Versatility of 1-Bromo-2-pentyne: A Technical Guide for Organic Synthesis.
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  • Qian, X., Dawe, L. N., & Kozak, C. M. (2013). Catalytic alkylation of aryl Grignard reagents by iron(iii) amine-bis(phenolate) complexes. Dalton Transactions, 42(23), 8435–8443. [Link]

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Alkoxy Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling

The palladium-catalyzed cross-coupling reaction stands as a transformative tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and scope.[1] This family of reactions, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] Among the vast array of possible substrates, 2-alkoxy aryl bromides present a unique set of challenges and opportunities. The presence of an ortho-alkoxy group introduces significant steric hindrance around the reaction center, which can impede the crucial oxidative addition step in the catalytic cycle.[2] However, this same substituent can also offer electronic benefits and opportunities for directed metallation, making the successful coupling of these substrates a valuable endeavor for accessing complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the palladium-catalyzed cross-coupling of 2-alkoxy aryl bromides. We will delve into the mechanistic nuances, provide field-proven protocols for key transformations, and offer insights into overcoming the inherent challenges associated with these sterically demanding substrates.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a series of well-defined steps, collectively known as the catalytic cycle.[1][3] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-alkoxy aryl bromide to form a Pd(II) complex. This is often the rate-limiting step, particularly with sterically hindered substrates.[1]

  • Transmetalation (for Suzuki, and other similar couplings) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center.[4] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[1][3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L_n)-Nu Ar-Pd(II)(L_n)-Nu Ar-Pd(II)(L_n)-Br->Ar-Pd(II)(L_n)-Nu Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) Ar-Nu Ar-Nu Ar-Pd(II)(L_n)-Nu->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L_n Catalyst Regeneration

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] The reaction's tolerance of a wide range of functional groups and the use of generally stable and non-toxic organoboron reagents have contributed to its widespread adoption.[2]

Causality in Experimental Choices for Suzuki-Miyaura Coupling of 2-Alkoxy Aryl Bromides
  • Catalyst and Ligand Selection: The steric hindrance of the 2-alkoxy group necessitates the use of bulky, electron-rich phosphine ligands.[5] These ligands promote the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[6] Ligands such as SPhos and XPhos are often excellent choices for these challenging substrates.[5]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2] For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate this step.[4][5]

  • Solvent Choice: Aprotic polar solvents like dioxane or toluene are commonly used. The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the transmetalation step.[7]

Protocol: Suzuki-Miyaura Coupling of 2-Bromoanisole with Phenylboronic Acid

This protocol provides a starting point for the synthesis of 2-methoxybiphenyl.

Materials:

  • 2-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow A 1. Combine Reactants & Catalyst B 2. Inert Atmosphere A->B C 3. Add Solvents B->C D 4. Heat and Stir C->D E 5. Monitor Progress D->E F 6. Work-up E->F G 7. Purification F->G H Product G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Table: Ligand Comparison for Suzuki Coupling of Sterically Hindered Aryl Halides
LigandAryl HalideArylboronic AcidCatalyst Loading (mol% Pd)BaseSolventTemp (°C)Time (h)Yield (%)
SPhos2-ChlorotoluenePhenylboronic acid1.0K₃PO₄TolueneRT298[5]
XPhos4-ChlorotoluenePhenylboronic acid0.5K₃PO₄TolueneRT297[5]
RuPhos2-BromotoluenePhenylboronic acid1.0K₃PO₄Dioxane801295
BrettPhos2-Bromoanisole2-Methylphenylboronic acid1.5Cs₂CO₃Toluene/H₂O1001888

Note: The data for RuPhos and BrettPhos are representative examples based on typical conditions for sterically hindered substrates.

Key Application: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[1][3] It has largely replaced harsher, traditional methods for aniline synthesis.

Causality in Experimental Choices for Buchwald-Hartwig Amination of 2-Alkoxy Aryl Bromides
  • Catalyst and Ligand Selection: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for the amination of sterically hindered 2-alkoxy aryl bromides.[8] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated high efficacy.[4] The choice between these often depends on the specific amine coupling partner.

  • Base Selection: Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle.[3] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[3] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate may be used, often requiring higher reaction temperatures.[3]

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene or dioxane are standard.[9] It is critical to use degassed solvents to prevent oxidation of the Pd(0) catalyst.

Protocol: Buchwald-Hartwig Amination of 2-Bromoanisole with Aniline

This protocol provides a general procedure for the synthesis of N-(2-methoxyphenyl)aniline.

Materials:

  • 2-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add a magnetic stir bar.

  • In a separate vial, dissolve 2-bromoanisole and aniline in toluene.

  • Add the substrate solution to the Schlenk tube containing the catalyst system.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Table: Catalyst System Comparison for Buchwald-Hartwig Amination
Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosKOt-BuToluene100 (MW)0.17>95[8]
Pd₂(dba)₃BINAPCs₂CO₃Toluene1108~85-95[9]
Pd(OAc)₂RuPhosNaOt-BuDioxane10012High[10]

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Key Application: The Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl or vinyl halide and an alkene.[11][12] It is a powerful method for the synthesis of substituted alkenes.

Causality in Experimental Choices for the Heck Reaction of 2-Alkoxy Aryl Bromides
  • Catalyst and Ligand: While phosphine-free conditions can sometimes be employed, the use of phosphine ligands, particularly for less reactive aryl bromides, is common.[11] For sterically hindered substrates, bulky N-heterocyclic carbene (NHC) ligands can also be effective.[12]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is required to neutralize the HBr generated during the reaction.[12][13]

  • Solvent: Polar aprotic solvents such as DMF or NMP are typically used, often at elevated temperatures.[12]

Protocol: Heck Reaction of 2-Bromoanisole with Styrene

This protocol outlines the synthesis of (E)-1-methoxy-2-styrylbenzene.

Materials:

  • 2-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • To a Schlenk tube, add 2-bromoanisole, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF and styrene via syringe.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography.

Heck_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Oxidative Addition Alkene_Complex Ar-Pd(II)(L_n)-Br(Alkene) Ar-Pd(II)(L_n)-Br->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)(L_n)-Br Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex HPd(II)(L_n)-Br Insertion_Product->Product_Complex β-Hydride Elimination Product Ar-CH=CH-R Product_Complex->Pd(0)L_n Reductive Elimination (+ Base)

Sources

Application Note: 1-Bromo-2-pentyloxybenzene as a Precursor for Triphenylene-Based Discotic Liquid Crystal Mesogens

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Content Focus: Mesogen Precursor Synthesis, Supramolecular Self-Assembly, and Phase Transition Characterization

Executive Summary

1-Bromo-2-pentyloxybenzene (CAS: 63076-60-8) is a highly versatile building block in the synthesis of advanced organic electronic materials. Its primary application lies in the development of triphenylene-based discotic liquid crystals (DLCs)[1]. These supramolecular architectures self-assemble into columnar hexagonal (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) mesophases, which function as highly efficient one-dimensional charge and energy migration pathways. Consequently, derivatives synthesized from this precursor are critical for the fabrication of organic light-emitting diodes (OLEDs), photovoltaic cells, and optical phase compensation films.

This application note details the synthetic methodologies, mechanistic rationale, and thermotropic phase behaviors associated with utilizing this compound as a mesogen precursor.

Mechanistic Insights & Molecular Design

The molecular architecture of this compound is strategically designed to balance the thermodynamic forces required for liquid crystal formation:

  • The Pentyloxy Chain (Steric & Fluidity Control): Triphenylene derivatives typically exhibit mesomorphism only when their peripheral alkoxy chains contain three or more carbon atoms[1]. The 5-carbon pentyloxy chain provides an optimal thermodynamic balance. It introduces sufficient steric bulk to lower the melting point and prevent premature crystallization, while remaining short enough to allow tight intermolecular

    
     stacking of the aromatic cores (core-core distance 
    
    
    
    3.6 Å)[2].
  • The Bromine Handle (Synthetic Versatility): The aryl bromide serves as a reactive electrophilic site for carbon-carbon bond formation. It enables the direct cross-coupling of the alkoxybenzene with tetraalkoxybiphenyls to construct pentaalkoxytriphenylene frameworks[1]. Furthermore, the bulky nature of the bromine atom can induce dipolar interactions that drive mesophase formation even in otherwise non-liquid crystalline precursor states[1].

Experimental Protocols

Protocol 3.1: Synthesis of this compound

This protocol employs a Williamson ether synthesis to alkylate 2-bromophenol[3].

Causality & Rationale:


-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the 

reaction rate by leaving the phenoxide nucleophile relatively unsolvated. Potassium carbonate (

) is selected as a mild base; it effectively deprotonates 2-bromophenol without inducing competitive elimination (E2) reactions on the 1-bromopentane[3].

Step-by-Step Methodology:

  • Preparation: To a reaction flask containing 2-bromophenol (5.0 g, 0.03 mol) dissolved in 30 mL of anhydrous DMF, add anhydrous

    
     (4.14 g, 0.03 mol)[3].
    
  • Alkylation: Stir the mixture vigorously and gradually add 1-bromopentane (4.53 g, 0.03 mol) dropwise[3].

  • Heating: Submerge the flask in an oil bath and heat the mixture at 90 °C overnight under an inert atmosphere (nitrogen or argon) to ensure complete conversion[3].

  • Filtration: Cool the reaction mixture to room temperature and filter via suction to remove the inorganic salts (

    
     and unreacted 
    
    
    
    )[3].
  • Workup: Acidify the filtrate with 2M

    
     and extract the aqueous layer three times with diethyl ether[3].
    
  • Washing: Wash the combined ether extracts with 1M

    
     to remove any unreacted 2-bromophenol, followed by a brine wash[3].
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and remove the solvent using a rotary evaporator[3].
    
  • Validation: The product is obtained as a yellowish oil (Yield:

    
    82.3%). Validate purity via 
    
    
    
    -NMR (CDCl
    
    
    , 400 MHz):
    
    
    7.45 (dd, 1H), 7.15 (m, 1H), 6.8 (dd, 1H), 6.7 (m, 1H), 3.9 (t, 2H), 1.75 (m, 2H), 1.45 (m, 4H), 0.9 (t, 3H)[3].
Protocol 3.2: Synthesis of Pentaalkoxytriphenylene Mesogens

Causality & Rationale: Building the discotic core requires pre-organizing the aromatic rings followed by oxidative planarization. The Scholl reaction utilizes anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 as both a Lewis acid and an oxidant to "zip" the flexible terphenyl precursor into a rigid, planar triphenylene core, which is the fundamental structural requirement for columnar mesophase formation.

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling: React this compound with a target tetraalkoxybiphenyl boronic acid in a biphasic mixture of toluene and aqueous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Use 
    
    
    
    (5 mol%) as the catalyst.
  • Reflux: Heat the mixture under argon at 90 °C for 24 hours.

  • Intermediate Purification: Extract the product with dichloromethane (DCM), dry over

    
    , and purify the terphenyl intermediate via silica gel column chromatography.
    
  • Scholl Oxidative Cyclization: Dissolve the purified intermediate in anhydrous DCM. Slowly add a solution of anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (6 equivalents) in nitromethane dropwise at 0 °C.
    
  • Quenching & Isolation: Stir for 2 hours at room temperature, then quench the reaction by pouring it into cold methanol. The resulting pentaalkoxytriphenylene derivative precipitates and should be collected via vacuum filtration and recrystallized from ethanol[1].

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 63076-60-8
Molecular Formula C

H

BrO
Appearance Yellowish oil[3]
Synthesis Yield

82.3% (via Williamson ether synthesis)[3]
Key

-NMR Signals

7.45, 7.15, 6.8, 6.7 (Ar-H); 3.9 (-OCH

-)[3]

Table 2: Phase Transition Temperatures of Pentyloxy-Triphenylene Mesogens (Bulk HAT5)

Phase TransitionTemperature (°C)Physical State & Alignment
Crystal


69 °CColumnar Hexagonal Mesophase (Planar alignment in thin films)[4]


Isotropic
122 °CIsotropic Liquid (Loss of birefringence)[4]
Isotropic



110 °C (on cooling)
Dendritic Columnar Phase (Homeotropic LC alignment)[4]

Visualizations

SynthesisWorkflow Step1 2-Bromophenol + 1-Bromopentane Step2 Williamson Ether Synthesis (K2CO3, DMF, 90°C) Step1->Step2 Step3 This compound (Yield: ~82%) Step2->Step3 Step4 Suzuki Cross-Coupling with Tetraalkoxybiphenyl Step3->Step4 Step5 Scholl Oxidative Cyclization (FeCl3, CH2Cl2) Step4->Step5 Step6 Triphenylene-based Discotic Liquid Crystal Step5->Step6

Figure 1: Synthetic workflow for triphenylene-based discotic liquid crystals.

SelfAssembly A Isotropic Phase (> 122°C) B Thermal Annealing (Cooling) A->B Temperature Drop C Columnar Hexagonal Phase (Col_h) (69°C - 122°C) B->C Phase Transition D π-π Stacking & Self-Assembly (Core-Core Distance ~3.6 Å) C->D Intermolecular Forces E 1D Charge Transport Pathway (High Hole Mobility) D->E Applied Electric Field

Figure 2: Thermotropic phase transitions and 1D charge transport in HAT5.

References

1.[1] Recent developments in the chemistry of triphenylene-based discotic liquid crystals. tandfonline.com. 1 2.[3] Synthesis and optical and transport properties of a phenyl-substituted polythiophene. academia.edu. 3 3.[2] Discotic Liquid Crystals | Chemical Reviews. acs.org. 2 4.[4] Self-assembled ordered structures in thin films of HAT5 discotic liquid crystal. beilstein-journals.org. 4 5.[5] Pentaalkoxytriphenylene monoesters and their dyads; structural factors influencing columnar and nematic mesophase behaviour. tandfonline.com. 5

Sources

Advanced Suzuki-Miyaura Cross-Coupling Strategies for Sterically Hindered Aryl Bromides: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the synthesis of di-, tri-, and tetra-ortho-substituted biaryls from sterically hindered aryl bromides remains a formidable challenge in drug development and materials science. Traditional palladium/triphenylphosphine systems fail under these conditions due to sluggish transmetalation and rapid catalyst decomposition.

This application note provides a deep-dive into the mechanistic causality and practical execution of sterically demanding Suzuki-Miyaura couplings. By leveraging advanced ligand architectures—specifically Buchwald-type biaryl phosphines (e.g., XPhos) and flexible N-heterocyclic carbenes (e.g., Pd-PEPPSI-IPent)—researchers can overcome steric bottlenecks to achieve near-quantitative yields of highly hindered biaryls.

Mechanistic Causality: Overcoming Steric Bottlenecks

To successfully couple sterically hindered aryl bromides, one must design the reaction conditions around the specific kinetic bottlenecks of the catalytic cycle.

  • Oxidative Addition: Aryl bromides are generally reactive electrophiles. However, bulky ortho-substituents can physically block the palladium center. Highly electron-rich ligands (such as XPhos or NHCs) increase the electron density on the Pd(0) center, significantly lowering the activation energy for the insertion into the C–Br bond[1].

  • Transmetalation (The Rate-Limiting Step): In hindered systems, transmetalation is almost universally the rate-limiting step. The formation of the critical Pd–O–B intermediate requires the arylboronic acid and the Pd(II) complex to come into close proximity. If the ligand is rigidly bulky, it will block this step. This is why "flexible bulk" is required. Furthermore, the choice of base is critical; strong bases like KOH or Ba(OH)₂ in aqueous mixtures are necessary to rapidly form the reactive boronate species and force the transmetalation forward before protodeboronation of the boronic acid occurs[2].

  • Reductive Elimination: Once the highly hindered L·Pd(II)(Ar)(Ar') intermediate is formed, the steric bulk of the ligand becomes an advantage. The sheer size of ligands like IPent or XPhos exerts severe steric pressure on the two aryl groups, effectively "pushing" them together and accelerating reductive elimination to form the final C–C bond[3].

Catalytic Cycle & Steric Interventions

CatalyticCycle Pd0 L·Pd(0) Active Catalyst (e.g., XPhos-Pd or Pd-PEPPSI) OxAdd Oxidative Addition Ar-Br Insertion Pd0->OxAdd PdII_Br L·Pd(II)(Ar)(Br) Sterically Crowded OxAdd->PdII_Br Accelerated by e-rich ligands TransMet Transmetalation Ar'-B(OH)2 + Base PdII_Br->TransMet PdII_ArAr L·Pd(II)(Ar)(Ar') Highly Hindered Intermediate TransMet->PdII_ArAr Rate-Limiting Step (Requires strong base) RedElim Reductive Elimination Steric Relief PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Hindered Biaryl Product (Di/Tri/Tetra-ortho) RedElim->Product C-C Bond Formation (Driven by ligand bulk)

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting kinetic bottlenecks and ligand-driven solutions for sterically hindered substrates.

Catalyst Selection Guide

Selecting the correct precatalyst is the single most important variable for hindered couplings. We recommend utilizing pre-formed Pd complexes rather than in situ generation (e.g., Pd(OAc)₂ + Ligand) to ensure a 1:1 Ligand-to-Palladium ratio, which prevents the formation of unreactive L₂Pd species[4].

Catalyst SystemKey Structural FeatureOptimal Substrate ScopeTypical LoadingBase / Solvent
XPhos Pd G3 Biaryl phosphine with secondary Pd-arene π-coordination[3].Di- and Tri-ortho-substituted biaryls. High functional group tolerance.0.5 – 2.0 mol%K₃PO₄ / THF:H₂O
Pd-PEPPSI-IPent NHC ligand with "flexible bulk" (isopentyl groups)[2].Tetra-ortho-substituted biaryls. Extremely hindered systems.1.0 – 3.0 mol%KOH / Dioxane:H₂O
[IPr#-PEPPSI] Highly hindered, peralkylated aniline framework[4].Broadly applicable to deactivated, bulky aryl bromides.1.0 – 2.0 mol%KOtBu / i-PrOH

Self-Validating Experimental Protocols

The following protocols are designed with internal validation checkpoints to ensure reproducibility.

Protocol A: Synthesis of Tetra-ortho-substituted Biaryls (Pd-PEPPSI-IPent)

This protocol utilizes the "flexible bulk" of the IPent ligand to achieve the notoriously difficult coupling of two di-ortho-substituted arenes[2].

Reagents:

  • Aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene): 1.0 mmol

  • Arylboronic acid (e.g., 2,6-dimethylphenylboronic acid): 1.5 mmol (Excess required to combat protodeboronation)

  • Pd-PEPPSI-IPent: 0.02 mmol (2 mol%)

  • KOH (finely powdered): 3.0 mmol

  • 1,4-Dioxane / Deionized H₂O (Degassed): 4.0 mL / 0.4 mL

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a 10 mL microwave vial with the aryl bromide, arylboronic acid, Pd-PEPPSI-IPent, and KOH.

  • Solvent Addition: Add the degassed 1,4-dioxane and H₂O. Causality Note: Water is strictly required to dissolve the KOH and facilitate the formation of the reactive trihydroxyboronate species.

  • Activation Checkpoint: Seal the vial and stir at room temperature for 5 minutes. Validation: The mixture should transition from a pale suspension to a distinct yellow/orange color, indicating the activation of the PEPPSI precatalyst via 3-chloropyridine dissociation.

  • Reaction: Heat the reaction mixture to 65 °C for 12–24 hours. For extremely deactivated substrates, temperature can be increased to 100 °C.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Mild Synthesis of Tri-ortho-substituted Biaryls (XPhos Pd G3)

This protocol leverages the rapid activation of Generation 3 (G3) precatalysts, allowing for lower temperatures and higher functional group tolerance[1].

Reagents:

  • Aryl bromide: 1.0 mmol

  • Arylboronic acid: 1.2 mmol

  • XPhos Pd G3: 0.01 mmol (1 mol%)

  • K₃PO₄ (aqueous, 0.5 M): 4.0 mL (2.0 mmol)

  • THF (Degassed): 4.0 mL

Step-by-Step Methodology:

  • Preparation: Charge a reaction flask with the aryl bromide, arylboronic acid, and XPhos Pd G3 under an inert atmosphere.

  • Solvent/Base Addition: Add THF, followed by the 0.5 M K₃PO₄ aqueous solution. Causality Note: The biphasic THF/H₂O system prevents the base from coating the solid reagents, ensuring a continuous, controlled transmetalation rate.

  • Activation Checkpoint: Stir vigorously at room temperature. Validation: The G3 precatalyst will rapidly deprotonate and undergo reductive elimination of the carbazole protecting group. The solution will turn a homogeneous deep red or orange within 10 minutes, confirming active L·Pd(0) generation.

  • Reaction: Stir at 40 °C for 4–8 hours. Monitor via GC-MS or TLC.

  • Workup: Separate the organic layer, extract the aqueous layer with EtOAc (2 x 5 mL), dry over MgSO₄, and concentrate for purification.

Quantitative Data Summary

The table below summarizes the expected yield ranges for various substitution patterns when applying the optimized protocols described above, demonstrating the superiority of modern ligand architectures over legacy systems.

Substitution PatternExample ProductLegacy System (Pd(PPh₃)₄)XPhos Pd G3 ProtocolPd-PEPPSI-IPent Protocol
Di-ortho 2,2'-dimethylbiphenyl40 - 60%>95% >95%
Tri-ortho 2,2',6-trimethylbiphenyl< 10%85 - 95% 90 - 98%
Tetra-ortho 2,2',6,6'-tetramethylbiphenyl0%30 - 50%80 - 92%

References

1.[3] Yin, J.; Rainka, M. P.; Zhang, X.-X.; Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." Journal of the American Chemical Society, 2002.[Link] 2.[2] Organ, M. G.; Çalimsiz, S.; Sayah, M.; Hoi, K. H.; Lough, A. J. "Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls." Angewandte Chemie International Edition, 2009.[Link] 3.[4] Xia, Q.; Shi, S.; Gao, P.; Lalancette, R.; Szostak, R.; Szostak, M. "[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions." Molecules (MDPI), 2023.[Link] 4.[1] Li, Y.; et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." ACS Omega, 2021.[Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Application of 2-Pentyloxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-pentyloxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. Boronic acids and their derivatives are pivotal in the development of novel therapeutics, acting as enzyme inhibitors and key components in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] This guide offers a detailed, step-by-step protocol suitable for researchers in academic and industrial settings, particularly those in drug development. It explains the rationale behind the chosen synthetic strategy and provides insights into the practical aspects of the procedure, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Arylboronic Acids

Organoboron compounds, particularly arylboronic acids, have become indispensable tools in modern chemistry and pharmacology.[3] Their stability, low toxicity, and versatile reactivity make them ideal intermediates in organic synthesis.[3] The true impact of this class of compounds on drug development was highlighted with the FDA approval of Bortezomib (Velcade®) in 2003, a dipeptidyl boronic acid used in the treatment of multiple myeloma.[4] This milestone spurred a surge of interest in boronic acids as pharmacophores, leading to the development of other approved drugs like Ixazomib and Vaborbactam.[3][4]

The utility of boronic acids stems from two key properties:

  • The Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between a boronic acid and an organic halide is one of the most robust methods for forming carbon-carbon bonds, essential for constructing the complex scaffolds of bioactive molecules.[2][5]

  • Reversible Covalent Interactions: The boron atom in boronic acids can form reversible covalent bonds with diols, a feature exploited in the design of glucose sensors and drug delivery systems.[1] In a biological context, this allows boronic acids to act as inhibitors by binding to the active sites of enzymes, such as serine proteases.[2]

2-Pentyloxyphenylboronic acid is a bifunctional molecule, featuring both the reactive boronic acid moiety and a pentyloxy group that enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates. This guide provides a reliable method for its preparation to facilitate further research and application.

Synthetic Strategy and Mechanism

The preparation of 2-pentyloxyphenylboronic acid is achieved through a three-step sequence starting from commercially available 2-bromophenol. The chosen pathway is robust and utilizes common laboratory reagents.

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-bromophenol is alkylated with 1-bromopentane under basic conditions to yield 1-bromo-2-(pentyloxy)benzene. This is a classic SN2 reaction where the phenoxide ion acts as a nucleophile.

  • Grignard Reagent Formation: The resulting aryl bromide is converted into an organomagnesium halide (Grignard reagent) by reaction with magnesium metal. This step transforms the electrophilic aryl carbon into a potent nucleophile.

  • Borylation and Hydrolysis: The Grignard reagent is reacted with a trialkyl borate, typically triisopropyl borate, at low temperature. The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom. Subsequent acidic hydrolysis of the resulting boronate ester yields the final 2-pentyloxyphenylboronic acid.

Catalytic Cycle of Application: The Suzuki-Miyaura Coupling

While not part of the synthesis of the title compound, understanding the mechanism of its primary application, the Suzuki-Miyaura coupling, is crucial. The product, 2-pentyloxyphenylboronic acid, serves as the organoboron partner in this reaction. The generally accepted catalytic cycle involves three key steps:[5][6][7]

  • Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halide bond of an organic halide (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid with a base.[8]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Experimental Section

Materials and Reagents
ReagentFormulaMW ( g/mol )M/P (°C)Density (g/mL)Supplier Notes
2-BromophenolC₆H₅BrO173.015-71.503Use freshly distilled if discolored.
1-BromopentaneC₅H₁₁Br151.04-951.218Store over molecular sieves.
Potassium CarbonateK₂CO₃138.21891-Anhydrous, finely powdered.
AcetoneC₃H₆O58.08-950.791Anhydrous grade.
Magnesium TurningsMg24.31650-Activate by stirring without solvent.
IodineI₂253.81113.7-A single crystal is sufficient.
1-Bromo-2-(pentyloxy)benzeneC₁₁H₁₅BrO243.14--Intermediate, synthesized in situ.
Tetrahydrofuran (THF)C₄H₈O72.11-108.40.889Anhydrous, inhibitor-free.
Triisopropyl BorateC₉H₂₁BO₃188.07-590.815Use freshly opened or distilled.
Hydrochloric Acid (2M)HCl36.46--Aqueous solution.
Diethyl Ether(C₂H₅)₂O74.12-116.30.713Anhydrous grade.
Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: 2-Bromophenol 1-Bromopentane Step1 Step 1: Ether Synthesis (Williamson) Reagents: K₂CO₃, Acetone Conditions: Reflux, 18h Start->Step1 Intermediate1 Intermediate: 1-Bromo-2-(pentyloxy)benzene Step1->Intermediate1 Step2 Step 2: Grignard Formation Reagents: Mg, I₂ (cat.) Solvent: Anhydrous THF Conditions: Reflux Intermediate1->Step2 Intermediate2 Grignard Reagent Step2->Intermediate2 Step3 Step 3: Borylation Reagent: Triisopropyl Borate Conditions: -78 °C to RT Intermediate2->Step3 Intermediate3 Boronate Ester Step3->Intermediate3 Step4 Step 4: Hydrolysis Reagent: 2M HCl (aq) Conditions: 0 °C to RT Intermediate3->Step4 CrudeProduct Crude Product Step4->CrudeProduct Step5 Step 5: Purification Base-Acid Workup Recrystallization CrudeProduct->Step5 FinalProduct Final Product: 2-Pentyloxyphenylboronic Acid Step5->FinalProduct

Sources

Application Note & Protocol: High-Yield Synthesis of 2-Pentyloxyphenyllithium via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the efficient and selective lithiation of 1-bromo-2-pentyloxybenzene using n-butyllithium (n-BuLi). We delve into the mechanistic principles governing the reaction, highlighting the kinetic preference for lithium-halogen exchange over directed ortho-metalation (DoM). A detailed, field-proven experimental protocol is presented, covering reaction setup under inert conditions, execution, electrophilic trapping, and product workup. Crucially, this guide includes extensive safety protocols for the handling of pyrophoric n-BuLi, ensuring researcher safety and experimental integrity. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for generating functionalized aryllithium intermediates.

Scientific Principles & Mechanistic Insights

The reaction of n-BuLi with this compound presents two potential mechanistic pathways: lithium-halogen exchange and directed ortho-metalation (DoM). Understanding the interplay between these pathways is critical for achieving the desired product.

  • Lithium-Halogen Exchange: This is a rapid process where the electropositive lithium atom of n-BuLi exchanges with the bromine atom on the aromatic ring.[1] For aryl bromides and iodides, this reaction is exceptionally fast, often occurring within minutes at low temperatures (-78 °C).[2] The generally accepted mechanism involves the formation of an "ate-complex" intermediate, followed by the concerted exchange of the halogen and the alkyl group.[3]

  • Directed ortho-Metalation (DoM): The pentyloxy group (-OC₅H₁₁) is an effective Directed Metalation Group (DMG). The oxygen atom can coordinate to the lithium ion of n-BuLi, localizing the base and facilitating the deprotonation (lithiation) of the adjacent, most acidic ortho proton (at the C6 position).[1][2]

Controlling Selectivity: In the case of this compound, lithium-halogen exchange is the overwhelmingly favored and kinetically dominant pathway . The rate of lithium-bromine exchange is orders of magnitude faster than the rate of DoM, even with the presence of the directing pentyloxy group.[2][4] Performing the reaction at low temperatures (-78 °C) further ensures that the faster exchange reaction proceeds to completion before any significant ortho-metalation can occur.

The diagram below illustrates the competing pathways, with the kinetically favored lithium-halogen exchange leading to the desired product.

G SM This compound nBuLi + n-BuLi Product_Exchange 2-Pentyloxyphenyllithium (Major Product) nBuLi->Product_Exchange Product_DoM 6-Bromo-2-pentyloxy- phenyllithium (Minor/Negligible) nBuLi->Product_DoM   Directed ortho-Metalation (DoM)   (Slow, Kinetically Disfavored) Bye_Exchange + n-Butyl Bromide Bye_DoM + Butane

Caption: Competing reaction pathways for the lithiation of this compound.

Mandatory Safety Protocols: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that can ignite spontaneously upon contact with air and reacts violently with water and other protic solvents.[5][6] Strict adherence to established safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves (nitrile or latex gloves are often used, but check compatibility).[7][8]

  • Inert Atmosphere: All operations involving n-BuLi must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using either a glovebox or Schlenk line techniques.[7][9]

  • Workspace Preparation: The reaction should be conducted in a chemical fume hood. Remove all flammable solvents, combustible materials (e.g., paper towels), and water sources from the immediate vicinity.[10][11] Keep a Class D or ABC dry powder fire extinguisher readily accessible. Do not use a CO₂ or water-based extinguisher , as these react violently with organolithiums.[6][11]

  • Syringe and Cannula Technique: Use only clean, oven-dried syringes and needles for transfers. It is a common practice to pull a small amount of inert gas into the syringe after drawing up the n-BuLi solution to create a protective buffer.[5][10]

  • Quenching Procedures:

    • Reaction Quench: The reaction itself is quenched by the addition of an electrophile, followed by a protic source like saturated aqueous NH₄Cl solution. This must be done slowly and at low temperature.

    • Excess Reagent & Glassware Quench: Unused or residual n-BuLi must be safely neutralized. Slowly add the residual solution to a beaker containing an unreactive solvent like heptane or toluene, then slowly add isopropanol to quench the reagent while cooling in an ice bath.[5][9] Contaminated needles and syringes should be immediately rinsed with a dry, inert solvent (like hexane) and the rinsing discharged into the isopropanol quenching bath.[5]

Detailed Experimental Protocol

This protocol details the generation of 2-pentyloxyphenyllithium and its subsequent trapping with an electrophile, N,N-dimethylformamide (DMF), to yield 2-pentyloxybenzaldehyde.

Reagents & Materials
Reagent/MaterialFormulaM.W.Quantity (10 mmol scale)EquivalentsNotes
This compoundC₁₁H₁₅BrO243.142.43 g (1.81 mL)1.0Ensure it is anhydrous.
n-Butyllithium (n-BuLi)C₄H₉Li64.064.4 mL of 2.5 M in hexanes1.1Use a fresh, titrated bottle.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Distilled from Na/benzophenone.
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.91 mL1.2Use an anhydrous grade.
Saturated aq. NH₄Cl--~20 mL-For quenching.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~90 mL-For extraction.
Brine (Saturated aq. NaCl)--~20 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-For drying.
Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process.

G A 1. Setup & Inerting Flame-dry glassware. Assemble under positive Argon/N₂ flow. B 2. Reagent Addition Add this compound and anhydrous THF via syringe. A->B C 3. Cooling Cool reaction flask to -78 °C (Dry Ice / Acetone bath). B->C D 4. Lithiation Slowly add n-BuLi dropwise. Stir for 1 hour at -78 °C. C->D E 5. Electrophilic Trap Add anhydrous DMF dropwise. Stir for 1 hour at -78 °C. D->E F 6. Warming Remove cooling bath and allow to warm to room temperature. E->F G 7. Aqueous Quench Slowly add sat. aq. NH₄Cl at 0 °C (ice bath). F->G H 8. Workup & Extraction Extract with diethyl ether. Wash organic layers. G->H I 9. Drying & Purification Dry with MgSO₄. Concentrate. Purify via column chromatography. H->I

Caption: Step-by-step experimental workflow for the synthesis of 2-pentyloxybenzaldehyde.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.[12]

  • Addition of Reactant and Solvent: To the flask, add this compound (1.0 eq) via syringe. Add anhydrous THF (to achieve a concentration of ~0.2 M) via syringe.[12]

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to allow the temperature to equilibrate.[12]

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15-20 minutes. A color change is typically observed. It is crucial to keep the internal temperature from rising significantly. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[12][13]

  • Electrophilic Quench: In a separate, dry vial, dissolve anhydrous DMF (1.2 eq) in ~2 mL of anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. A precipitate may form.

  • Warming and Stirring: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Then, remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Aqueous Quench: Cool the flask to 0 °C using an ice/water bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~20 mL).[4]

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-pentyloxybenzaldehyde as the final product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive n-BuLi. 2. Wet glassware or solvents. 3. Reaction temperature too high.1. Use a fresh bottle of n-BuLi or titrate the existing solution. 2. Ensure all glassware is rigorously dried and solvents are anhydrous. 3. Maintain the temperature at -78 °C during lithiation and electrophile addition.
Recovery of Starting Material 1. Incomplete lithiation. 2. Insufficient reaction time.1. Check the quality and quantity of n-BuLi. 2. Increase the lithiation time to 1-1.5 hours.
Formation of Butylated Byproduct The aryllithium intermediate reacts with the n-butyl bromide byproduct.This is usually a minor pathway at -78 °C. Ensure rapid stirring and slow addition of n-BuLi to minimize localized concentrations.

References

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). UC Santa Barbara Environmental Health & Safety. [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium. University of Washington Environmental Health and Safety. [Link]

  • Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54848. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • n-Butyllithium - Standard Operating Procedure. (n.d.). University of Georgia Environmental Safety Division. [Link]

  • Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Synfacts. (2008). Directed ortho-Lithiation of Benzamides. Synfacts, 2008(12), 1279-1279. [Link]

  • Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University Environmental Health & Safety. [Link]

  • Chemistry Steps. (2025). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • n-Butyllithium: Lessons Learned. (n.d.). Stanford Environmental Health & Safety. [Link]

  • Barsky, L., Gschwend, H. W., McKenna, J., & Rodriguez, H. R. (1977). Ortho-lithiation. A regiospecific route to ortho-substituted aryl ketones. The Journal of Organic Chemistry, 42(23), 3651–3654. [Link]

  • Kessar, S. V., Singh, P., & Vohra, R. (1998). Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. Tetrahedron Letters, 39(21), 3505-3506. [Link]

  • Ashenhurst, J. (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. [Link]

  • Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • Mukherjee, A., et al. (2017). Direct characterization of the Li intercalation mechanism into α-V2O5 nanowires using in-situ transmission electron microscopy. Applied Physics Letters, 110(21). [Link]

  • Gürbüz, G., et al. (2024). Data-driven optimization of a Li–Br exchange reaction in continuous flow. Reaction Chemistry & Engineering, 9, 218-230. [Link]

  • Reddit. (2023). Ortho-lithiation with n-BuLi. r/Chempros. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Kessar, S. V. (1998). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 110(3), 195-202. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

  • Zhang, P., et al. (2019). Ortho‐ and halogen‐lithiation reactions for the synthesis of 1‐ethoxy‐2,3‐difluoro‐4‐iodo‐benzene in a microreactor system. AIChE Journal, 65(10). [Link]

  • Al-Jaber, H. A., et al. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. The Journal of Organic Chemistry. [Link]

  • Bailey, W. F., & Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144-151. [Link]

  • Wang, Y., et al. (2015). Lithiation/delithiation characterisation of various anode materials. Journal of Materials Chemistry A, 3, 13498-13505. [Link]

  • Jónsson, E., et al. (2022). Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. ACS Applied Energy Materials, 5(2), 2209–2218. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Zhao, F., et al. (2020). Advanced characterization techniques for solid state lithium battery research. Materials Today, 36, 138-155. [Link]

  • Liang, J., et al. (2022). Engineering and characterization of interphases for lithium metal anodes. Energy & Environmental Science, 15, 501-539. [Link]

  • Synthesis of 2-pentyloxy allyl ester. (2016). International Journal of Scientific & Engineering Research, 7(8). [Link]

  • Huang, Y., et al. (2024). Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. The Journal of Organic Chemistry. [Link]

  • Liu, J., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1387–1392. [Link]

  • Li, Y., et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 28(21), 7380. [Link]

  • Yeap, G. Y., et al. (2009). Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. Molbank, 2009(3), M609. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Alkylation of 2-Bromophenol with Pentyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Senior Application Scientist, Process Chemistry Group Subject: Yield Optimization & Troubleshooting for 2-Bromophenol Pentyl Ether Synthesis

Executive Summary & Mechanistic Insight

The alkylation of 2-bromophenol with 1-bromopentane (pentyl bromide) is a classic Williamson Ether Synthesis. While seemingly straightforward, this reaction frequently suffers from stalled conversion and elimination side-products due to two competing factors:

  • Steric & Electronic Deactivation: The ortho-bromo substituent on the phenol creates steric hindrance and reduces the nucleophilicity of the phenoxide oxygen via electron withdrawal (inductive effect).

  • Electrophile Resistance: Pentyl bromide is a moderately reactive primary alkyl halide but is prone to E2 elimination under harsh basic conditions, generating 1-pentene rather than the desired ether.

To maximize yield, we must shift the mechanism decisively toward


 kinetics. This guide outlines a "loose ion-pair" strategy using Cesium Carbonate (

)
or a Finkelstein-assisted Potassium Carbonate (

) protocol to overcome these energy barriers.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 60-70% conversion even after 24 hours."

Diagnosis: The nucleophile (phenoxide) is likely forming a tight ion pair with the cation (e.g.,


 or 

), or the alkyl bromide is reacting too slowly. Solution:
  • Switch to Cesium Carbonate (

    
    ):  The large ionic radius of Cesium (
    
    
    
    ) prevents tight aggregation with the phenoxide oxygen. This creates a "naked anion" effect, significantly increasing nucleophilicity compared to potassium or sodium salts [1][2].
  • Add a Catalyst (The Finkelstein Modification): Add 10-20 mol% Potassium Iodide (KI) . The iodide ion displaces the bromide on the pentyl chain to form pentyl iodide in situ. Iodide is a far superior leaving group (

    
     vs 
    
    
    
    ), accelerating the
    
    
    attack by the phenoxide [3].
Issue 2: "I see a significant amount of olefin (pentene) side product."

Diagnosis: E2 Elimination is competing with substitution. This is often caused by using a base that is too strong (like NaH or KOH) or temperatures that are too high. Solution:

  • Downgrade Base Strength: Avoid Sodium Hydride (NaH). While fast, it is basic enough to deprotonate the alkyl halide. Use Carbonate bases (

    
     or 
    
    
    
    ) which are non-nucleophilic and sufficiently basic (
    
    
    ~10) to deprotonate the phenol (
    
    
    ~10) without attacking the alkyl chain.
  • Temperature Control: Limit reaction temperature to 60–80°C . Higher temperatures (>100°C) exponentially favor elimination entropy.

Issue 3: "The product is difficult to separate from unreacted 2-bromophenol."

Diagnosis: Incomplete conversion leaves starting phenol, which has similar solubility properties to the product. Solution:

  • Scavenging Step: After the reaction is complete, add a small amount of Merrifield resin (chloromethyl polystyrene) or simply crush solid NaOH into the organic phase during workup to convert unreacted phenol into water-soluble phenoxide, which washes away in the aqueous layer.

  • Stoichiometry: Always use a slight excess of the alkyl halide (1.2 – 1.5 equiv) to force the limiting reagent (phenol) to completion.

Comparative Data: Base & Solvent Effects[1][2][3]

The following table summarizes expected yields based on internal optimization data and literature precedents for ortho-substituted phenols [1][2].

BaseSolventAdditiveTemp (°C)Time (h)Yield (%)Notes

AcetoneNoneReflux (56)24+45-60%Slow; tight ion pairing.

DMFNone801265-75%Better solubility; difficult solvent removal.

MeCNKI (10%) Reflux (82)6-885-90% Recommended (Cost-Effective).

MeCNNoneReflux (82)492-95% Recommended (High Performance).
NaHTHFNone0 to RT250-70%Fast but high elimination side-products.

Optimized Experimental Protocol

Method A: The High-Performance Route (Cesium Carbonate)

Best for small-scale, high-value synthesis where yield is paramount.

Reagents:

  • 2-Bromophenol (

    
     equiv)
    
  • 1-Bromopentane (

    
     equiv)
    
  • Cesium Carbonate (

    
     equiv)
    
  • Acetonitrile (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-bromophenol and anhydrous Acetonitrile.

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes. The mixture may turn slightly yellow/orange as the phenoxide forms.
    
  • Alkylation: Add 1-bromopentane via syringe.

  • Reaction: Heat to gentle reflux (

    
    ) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Workup: Cool to RT. Filter off the solid inorganic salts (

    
    , Excess 
    
    
    
    ). Rinse the filter cake with Ethyl Acetate.
  • Purification: Concentrate the filtrate. If purity is <98%, purify via silica gel flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
Method B: The Cost-Effective Route (Finkelstein-Modified)

Best for scale-up (>10g) where Cesium costs are prohibitive.

Reagents:

  • 2-Bromophenol (

    
     equiv)
    
  • 1-Bromopentane (

    
     equiv)
    
  • Potassium Carbonate (

    
     equiv, granular, freshly ground)
    
  • Potassium Iodide (

    
     equiv / 10 mol%) 
    
  • DMF (Dimethylformamide) or Acetonitrile

Procedure:

  • Follow the setup as above.

  • Add

    
    , KI, and 2-bromophenol to the solvent.
    
  • Heat to

    
     for 30 minutes to ensure deprotonation and partial dissolution.
    
  • Add 1-bromopentane dropwise.

  • Raise temperature to

    
     and stir for 8–12 hours.
    
  • Critical Workup Step: Pour the reaction mixture into ice-cold water (5x reaction volume) to crash out the organic product and dissolve DMF. Extract with Diethyl Ether or MTBE. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.

Visualizing the Logic

Reaction Pathway & Troubleshooting Flowchart

The following diagram illustrates the mechanistic pathways and decision logic for troubleshooting.

G Start Start: 2-Bromophenol + Pentyl Bromide BaseChoice Select Base System Start->BaseChoice PathA Route A: K2CO3 (Standard) BaseChoice->PathA Cost Sensitive PathB Route B: Cs2CO3 (Enhanced) BaseChoice->PathB Yield Sensitive Intermed Intermediate: Phenoxide Ion PathA->Intermed PathB->Intermed Loose Ion Pair (Faster) Issue1 Problem: Slow Reaction / Low Yield Intermed->Issue1 Tight Ion Pair / Steric Hindrance Issue2 Problem: Elimination (Pentene) Intermed->Issue2 High Temp / Strong Base Product Product: 1-bromo-2-(pentyloxy)benzene Intermed->Product SN2 Attack Sol1 Solution: Add KI (Finkelstein) Issue1->Sol1 Sol1->Product Via Alkyl Iodide Sol2 Solution: Lower Temp / Weaker Base Issue2->Sol2 Sol2->Product

Caption: Decision logic for base selection and troubleshooting common yield-limiting factors.

FAQ: Senior Scientist Insights

Q: Can I use Acetone as a solvent? A: You can, but I advise against it for this specific substrate. Acetone boils at


, which is often too low to drive the reaction of a hindered ortho-bromophenol efficiently. You will likely see incomplete conversion. Acetonitrile (

) is the superior choice.

Q: Why does the reaction mixture turn color? A: Phenoxides are electron-rich and prone to trace oxidation, often turning yellow or pink. This is normal. However, if it turns dark brown/black, you likely have significant decomposition or iodine liberation (if using KI). Ensure your atmosphere is inert (


).

Q: Is the order of addition important? A: Yes. Always allow the base and phenol to equilibrate for 15-30 minutes before adding the alkyl bromide. This ensures a high concentration of the active nucleophile (phenoxide) is ready to attack the electrophile immediately, minimizing the window for side reactions.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[1] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1] Synthetic Communications, 25(9), 1367-1370. Link

  • Parrish, J. P., et al. (2000). The Cesium Effect: Stronger Bases for Smoother Reactions. Journal of Organic Chemistry, 65, 2648. Link

  • Estonian Academy of Sciences. (2017). Potassium iodide catalysis in the alkylation of protected hydrazines (Demonstrating Finkelstein in-situ principle). Proceedings of the Estonian Academy of Sciences, 66(1), 10–17.[2] Link

Sources

minimizing elimination side products in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing Elimination Side Products in Williamson Protocols

To: Research Scientists & Process Chemists From: Senior Application Scientist, Synthesis Division Subject: Technical Guide for Maximizing


 Selectivity

The Diagnostic Matrix: Triage Your Substrates

Before adjusting solvents or temperatures, you must validate your substrate pairing. The Williamson ether synthesis is governed by the competition between Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)  and Elimination (E2) .

The Golden Rule: The alkyl halide (electrophile) dictates the mechanism; the alkoxide (nucleophile) dictates the rate.

Substrate Compatibility Decision Tree

Use this logic flow to determine if your current synthetic route is viable or requires immediate restructuring.

substrate_logic start Analyze Alkyl Halide Structure primary Primary Alkyl Halide (R-CH2-X) start->primary secondary Secondary Alkyl Halide (R2-CH-X) start->secondary tertiary Tertiary Alkyl Halide (R3-C-X) start->tertiary p_action Proceed with Standard Protocol (High SN2 Yield) primary->p_action s_check Can you swap roles? (Make the 2° group the Alkoxide?) secondary->s_check t_action STOP. Williamson fails here. E2 Elimination will be exclusive. Switch to Acid-Catalyzed Condensation. tertiary->t_action s_yes YES: Swap Roles Use 2° Alkoxide + 1° Halide s_check->s_yes Preferred s_no NO: High E2 Risk Requires Optimization (Low T, Polar Aprotic Solvent) s_check->s_no Forced

Figure 1: Strategic decision tree for selecting reactant roles to minimize elimination risk.

Technical Support: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Scenario A: "I am seeing significant alkene formation (E2 product)."

Q: My alkyl halide is secondary, and I cannot swap the reactants. How do I suppress elimination? A: When forced to use a secondary electrophile, you are fighting a steep thermodynamic battle. You must shift the kinetics toward


 by manipulating the transition state environment.
  • Temperature Control:

    
     is favored by lower enthalpy of activation compared to E2. Run the reaction at the lowest possible temperature  (0°C to Room Temp). Heating secondary halides with strong bases guarantees elimination [1].
    
  • Solvent Switch: Switch to Polar Aprotic solvents (DMF or DMSO). These solvate the cation (

    
    ), leaving the alkoxide anion "naked" and highly nucleophilic. While this increases basicity too, the rate enhancement for 
    
    
    
    is often disproportionately higher than for E2 compared to protic solvents [2].
  • Leaving Group: Switch from Bromide/Chloride to Iodide . Iodide is a better leaving group (weaker bond), which can accelerate substitution enough to compete with elimination.

Q: Does the counter-ion matter? A: Yes. If using a crown ether (e.g., 18-crown-6 with Potassium), you increase the "nakedness" of the anion. However, for elimination-prone substrates, this super-basicity can backfire. Recommendation: Stick to Sodium (NaH) without crown ethers for secondary halides to avoid "hyper-activating" the base.

Scenario B: "My reaction is stalled/too slow at low temperatures."

Q: I cooled the reaction to stop elimination, but now no ether is forming. A: You have hit the kinetic floor.

  • Catalytic Finkelstein: Add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This converts your alkyl chloride/bromide into a more reactive alkyl iodide in situ [3].

  • Concentration:

    
     is bimolecular. Increasing the concentration of reactants (0.5 M to 1.0 M) increases the rate of ether formation linearly, whereas E2 (also bimolecular) will increase similarly—but if the 
    
    
    
    barrier is the issue, concentration helps push conversion.
Scenario C: "My substrate is sensitive to strong bases like NaH."

Q: Can I perform Williamson synthesis without Sodium Hydride? A: Yes. Use Phase Transfer Catalysis (PTC) .[1]

  • Why: Instead of generating a stoichiometric amount of harsh alkoxide, you use a biphasic system (DCM/Water) with solid NaOH or KOH and a transfer catalyst (TBAB).

  • Benefit: The concentration of active alkoxide in the organic phase is low but constantly replenished, reducing side reactions like base-mediated degradation or elimination [4].

Experimental Protocols

Protocol A: Standard Anhydrous (Primary Halides)

Best for: High yield synthesis with primary alkyl halides.

  • Setup: Flame-dry a 3-neck round bottom flask. Maintain

    
     or Ar atmosphere.
    
  • Alkoxide Formation: Suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous DMF or THF .

    • Note: Wash NaH with dry hexanes if oil interferes with purification, though usually unnecessary.

  • Addition: Cool to 0°C. Add the Alcohol (1.0 equiv) dropwise. Stir 30 min until

    
     evolution ceases.
    
  • Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT. Monitor by TLC.[2][3]

    • Critical: Do NOT heat unless TLC shows no conversion after 4 hours.

  • Quench: Cool to 0°C. Add saturated

    
     carefully.
    
Protocol B: Phase Transfer Catalysis (Sensitive/Secondary Substrates)

Best for: Avoiding anhydrous conditions and minimizing elimination via "soft" conditions.

  • Solvent System: Dissolve Alcohol (1.0 equiv) and Alkyl Halide (1.5 equiv) in DCM (Dichloromethane) .

  • Catalyst: Add Tetrabutylammonium Bromide (TBAB) (0.05 equiv).

  • Base: Add an equal volume of 30% aqueous NaOH .

  • Agitation: Stir vigorously (high RPM is critical to create surface area between phases).

  • Monitoring: Reaction may take 12-24 hours.[3] The organic layer protects the product from the bulk aqueous base.

Mechanistic Visualization

Understanding the competition between the nucleophile (attacking Carbon) and the base (attacking Proton) is vital for troubleshooting.

reaction_pathway cluster_factors Control Factors reactants Alkoxide (RO⁻) + Alkyl Halide (H-C-C-X) sn2_ts Transition State A (Backside Attack) reactants->sn2_ts Unimpeded Trajectory (Primary Halide) e2_ts Transition State B (Proton Abstraction) reactants->e2_ts Steric Hindrance (Secondary/Tertiary Halide) High Temp ether Ether Product (Substitution) sn2_ts->ether alkene Alkene Side Product (Elimination) e2_ts->alkene f1 Solvent: Polar Aprotic favors RO⁻ reactivity f2 Temp: High T favors Elimination

Figure 2: Kinetic competition between Substitution (


) and Elimination (E2) pathways.

Comparative Data: Solvent & Leaving Group Effects[2][5][6][7][8][9][10]

The following data summarizes the impact of reaction conditions on the Ether:Alkene ratio for a secondary alkyl halide substrate (e.g., Isopropyl bromide + Ethoxide) [5].

VariableConditionEther Yield (

)
Alkene Yield (E2)Recommendation
Solvent Ethanol (Protic)~20%~80%Avoid for

halides
Solvent DMSO (Polar Aprotic)~45%~55%Preferred (Increases rate)
Temperature 80°C15%85%Avoid
Temperature 25°C40%60%Preferred
Leaving Group ChlorideSlowModerateRequires heat (bad)
Leaving Group IodideFastModeratePreferred (Allows low T)

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Limitations. Retrieved from [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.[4][5] Retrieved from [Link]

  • Dalal Institute. Phase Transfer Catalysis: Mechanisms and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.[6][7] Retrieved from [Link]

Sources

purification of 1-bromo-2-pentyloxybenzene by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Bromo-2-pentyloxybenzene

Executive Summary & Chemical Context

Compound: this compound (CAS: 17281-25-3 / 54514-32-8) Molecular Formula: C₁₁H₁₅BrO Molecular Weight: 243.14 g/mol

This guide addresses the purification of this compound, typically synthesized via Williamson ether synthesis (alkylation of 2-bromophenol with 1-bromopentane). The primary challenge in purifying this intermediate is separating it from unreacted starting materials (specifically the acidic 2-bromophenol) and preventing thermal decomposition due to its high boiling point (~280°C at atmospheric pressure).

Critical Warning: Do not attempt to distill the crude reaction mixture directly without a chemical wash. Co-distillation of unreacted phenol is a common failure mode that degrades the final product's stability and color.

Pre-Distillation Assessment (The "Gatekeeper" Protocol)

Before assembling the glassware, you must validate the crude material. The success of the vacuum distillation relies heavily on the removal of "low boilers" and acidic impurities before heat is applied.

Step 1: Chemical De-acidification
  • Why: Unreacted 2-bromophenol (BP ~194°C) has a vapor pressure close enough to the product to contaminate the distillate. It is also corrosive to vacuum seals.

  • Protocol:

    • Dissolve crude oil in a non-polar solvent (e.g., Hexanes or Diethyl Ether).

    • Wash 2x with 10% NaOH (aq) . This converts the phenol into water-soluble sodium 2-bromophenoxide.

    • Wash 1x with Brine (saturated NaCl) to remove trapped water.

    • Dry over anhydrous MgSO₄ and concentrate via rotary evaporation.

Step 2: QC Check
  • Method: Run a TLC (Thin Layer Chromatography) using 9:1 Hexane:Ethyl Acetate.

  • Criteria: The spot corresponding to 2-bromophenol (lower R_f, UV active) must be absent. If present, repeat the NaOH wash.

The "Golden Path" Distillation Protocol

Equipment Setup:

  • Flask: Round-bottom flask (max 60% full).

  • Column: Short-path distillation head (for <50g scale) or Vigreux column (for >50g scale to improve separation).

  • Vacuum: High vacuum pump capable of <1.0 mmHg (<1.3 mbar).

  • Heating: Oil bath with magnetic stirring (Do not use heating mantles directly; they create hot spots).

Operational Parameters:

ParameterTarget RangeRationale
System Pressure 0.1 – 0.5 mmHgLowers BP to <140°C to prevent thermal degradation.
Bath Temperature 20°C > Head TempMaintains thermal gradient without "bumping".
Condenser Temp 15°C - 20°CCool enough to condense, warm enough to prevent viscosity issues.

Step-by-Step Procedure:

  • Degassing: Apply vacuum without heat for 10 minutes to remove residual solvent (Hexanes/Ether) and dissolved gases.

  • Ramp Up: Slowly heat the oil bath to ~100°C.

  • Foreshot Collection: The first fraction (volatile impurities like 1-bromopentane) will distill over. Discard this.

  • Main Fraction: The temperature will stabilize (plateau). Collect the clear, colorless oil.[1][2]

    • Estimated Head Temp: 115°C - 130°C @ 0.5 mmHg (See Table 1).

  • Shutdown: Stop heating before the flask is dry. Break vacuum with nitrogen, not air, to prevent oxidation at high temperatures.

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users in the field.

Q1: The vacuum is stable at 0.5 mmHg, but no distillate is coming over even at high bath temperatures (160°C+). What is wrong?

  • Diagnosis: You are likely experiencing "insufficient vapor velocity" or the compound's BP is higher than anticipated due to pressure drop.

  • Solution:

    • Insulate: Wrap the distillation column and head with aluminum foil or glass wool. High-boiling aromatics lose significant heat to the glass walls, causing them to reflux back into the pot before reaching the condenser.

    • Check Path: Ensure you are using a short path head if the scale is small. A long Vigreux column may have too much hold-up volume.

Q2: The distillate is coming over cloudy or separates into two layers in the receiving flask.

  • Diagnosis: Water contamination (Azeotrope).

  • Causality: The pre-distillation drying step (MgSO₄) was insufficient. Water forms azeotropes with brominated aromatics.

  • Solution: Stop the distillation. Dissolve the distillate in ether, dry again with fresh MgSO₄, filter, concentrate, and re-distill.

Q3: The product turned yellow/brown during distillation.

  • Diagnosis: Thermal decomposition or Oxidation.

  • Causality:

    • Air Leak: Oxygen entering the hot system causes rapid oxidation of the ether linkage.

    • Overheating: Bath temperature >180°C can trigger debromination or cleavage.

  • Solution: Check all grease joints for leaks. Ensure the vacuum is pulled before heating. If the product is colored, a quick filtration through a small pad of silica gel (eluting with hexanes) often removes the colored impurities.

Q4: Severe "bumping" is splashing crude material into the receiver.

  • Diagnosis: Solvent entrapment.

  • Causality: Residual extraction solvent (Hexane/Ether) is boiling explosively under high vacuum.

  • Solution:

    • Use a larger stir bar to ensure vigorous agitation.

    • Install a Claisen adapter or a splash guard between the flask and the still head.

    • Perform a "degassing" phase at ambient temperature/full vacuum for 20 mins before heating.

Quantitative Data & Reference Tables

Table 1: Estimated Boiling Points (Nomograph Extrapolation) Note: Values are approximate. Always rely on the "steady plateau" of the head temperature.

Pressure (mmHg)Estimated Head Temp (°C)Phase
760 (Atm)~280 - 285Decomposition Risk
10~165 - 175Liquid
1.0~135 - 145Liquid (Ideal)
0.1~110 - 120Liquid (Ideal)

Table 2: Impurity Profile & Separation Strategy

ImpuritySourceBP (Atm)Removal Strategy
1-Bromopentane Reagent (Excess)130°CDistills in "Foreshot" (Low Boiler)
2-Bromophenol Starting Material194°CChemical Wash (NaOH) (Do not distill)
Pentyl Phenyl Ether Side Product (Debromination)~220°CCareful Fractionation (Mid-Boiler)
Water Workup100°CDrying Agent (MgSO₄) + Degassing

Visual Workflows

Figure 1: Distillation Workflow & Logic

This diagram illustrates the critical decision points during the purification process.

DistillationWorkflow Start Crude Reaction Mixture Wash 1. NaOH Wash 2. Brine Wash 3. Dry (MgSO4) Start->Wash TLC QC Check (TLC) Phenol Absent? Wash->TLC Setup Setup Vacuum Distillation (<1 mmHg) TLC->Setup Yes Fail Repeat Wash TLC->Fail No Degas Degas (Amb Temp, Vac On) Setup->Degas Heat Heat Ramp (Collect Foreshot) Degas->Heat Plateau Temp Plateau? Collect Main Fraction Heat->Plateau Finish Pure this compound Plateau->Finish Stable Temp Trouble Consult Troubleshooting (Insulate/Check Vac) Plateau->Trouble No Distillate Fail->Wash

Caption: Operational workflow for the purification of this compound, emphasizing the critical pre-distillation wash step.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Bumping Violent Bumping Issue->Bumping NoDist No Distillate Issue->NoDist Color Colored Product Issue->Color Solvent Residual Solvent? Bumping->Solvent VacCheck Vacuum Leak? NoDist->VacCheck OxidCheck Air Leak? Color->OxidCheck Action1 Degas @ Amb Temp Solvent->Action1 Yes InsulCheck Column Insulated? VacCheck->InsulCheck No Action2 Grease Joints/Check Pump VacCheck->Action2 Yes Action3 Wrap Column in Foil InsulCheck->Action3 No OxidCheck->Action2 Yes Action4 Silica Plug Filtration OxidCheck->Action4 Post-Run

Caption: Diagnostic logic for resolving common vacuum distillation failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28369546, 1-Bromo-2-(isopentyloxy)benzene. Retrieved from [Link][3]

    • Context: Source for physical property estimation and structural confirm
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link]

    • Context: Mechanistic grounding for the synthesis and impurity profile (SN2 vs Elimin
  • Pressure Control Solutions (2019). Vacuum Distillation Issues and Troubleshooting. Retrieved from [Link]

    • Context: Technical basis for vacuum regulation and pressure fluctuation management.[4]

  • Graham Manufacturing. Understanding Ejector Systems Necessary to Troubleshoot Vacuum Distillation. Retrieved from [Link]

    • Context: Advanced troubleshooting for vacuum system leaks and pressure drops.

Sources

Technical Support Center: Optimizing Phase Transfer Catalysis for O-Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the O-alkylation of phenols using Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic methodology. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to enhance the efficiency and selectivity of your reactions.

Introduction to PTC for Phenol O-Alkylation

Phase Transfer Catalysis is a highly effective technique for reacting water-soluble nucleophiles, such as phenoxides, with water-insoluble electrophiles, like alkyl halides, in a biphasic system.[1] The catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkylation occurs.[2][3] This methodology offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often, the avoidance of anhydrous or expensive polar aprotic solvents.[1][4]

The core principle of PTC in this context involves a catalytic cycle. First, the phenol is deprotonated by a base in the aqueous phase to form the phenoxide anion. The phase-transfer catalyst then pairs with the phenoxide, forming a lipophilic ion pair that can migrate into the organic phase.[5] In the organic phase, the "naked" and highly reactive phenoxide anion undergoes a nucleophilic substitution reaction with the alkylating agent.[3] The catalyst then returns to the aqueous phase to begin a new cycle.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using PTC for phenol O-alkylation over traditional methods?

A1: The main advantage is the ability to conduct the reaction in a heterogeneous system, which avoids the need for expensive and often hazardous anhydrous polar aprotic solvents like DMF or DMSO. PTC allows for the use of simple and inexpensive bases like sodium or potassium hydroxide in an aqueous solution, enhancing both the cost-effectiveness and greenness of the synthesis.[1][6]

Q2: How do I choose the right phase transfer catalyst?

A2: The choice of catalyst is critical and depends on several factors, including the specific reactants and the solvent system. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or methyltributylammonium chloride are common choices.[6] The lipophilicity of the catalyst is a key parameter; it must be soluble enough in the organic phase to transport the phenoxide anion but also have sufficient aqueous solubility to be active at the interface.[7] For higher temperatures, more stable phosphonium salts may be preferable.[6]

Q3: Can C-alkylation be a competing side reaction? How can I favor O-alkylation?

A3: Yes, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[8][9][10] To favor O-alkylation, using polar aprotic solvents can be beneficial.[9] Additionally, minimizing the presence of water in the organic phase, which can be achieved in solid-liquid PTC systems, has been shown to increase O-alkylation selectivity by reducing the selective solvation of the oxygen anion.[11]

Q4: What are the most common solvents used in PTC for phenol O-alkylation?

A4: A significant advantage of PTC is its flexibility in solvent choice.[12] Common solvents include toluene, dichloromethane, and hexane.[3] In some cases, "solvent-free" conditions can be employed, where one of the liquid reactants is used in excess to act as the organic phase.[12][13] The solvent can influence both reactivity and catalyst separation.[12]

Q5: What is the role of the base in this reaction?

A5: The base is responsible for deprotonating the phenol to form the more nucleophilic phenoxide anion.[10] The reaction typically occurs at the interface between the aqueous and organic phases.[3] The choice and concentration of the base can impact the reaction rate and selectivity.

Troubleshooting Guide

Navigating the experimental nuances of PTC for phenol O-alkylation can be challenging. This section provides a structured approach to identifying and resolving common issues.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low or No Reaction 1. Inefficient Catalyst: The chosen catalyst may have poor solubility in the organic phase or be sterically hindered. 2. Inactive Nucleophile: Incomplete deprotonation of the phenol due to a weak base or insufficient mixing. 3. Poorly Reactive Electrophile: The alkylating agent may be sterically hindered (e.g., tertiary alkyl halides) or unreactive.1. Catalyst Screening: Test different quaternary ammonium or phosphonium salts with varying alkyl chain lengths to optimize lipophilicity.[7] 2. Base & Mixing: Use a stronger base or increase the stirring speed to improve interfacial contact and deprotonation.[14] 3. Electrophile Choice: Use primary or secondary alkyl halides. For less reactive halides, consider increasing the reaction temperature.[9]
C-Alkylation as a Major Side Product 1. Solvent Effects: Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more accessible for alkylation.[10] 2. Reaction Conditions: Higher temperatures can sometimes favor C-alkylation.[15]1. Solvent Selection: Use aprotic solvents like toluene or dichloromethane.[9] Consider solid-liquid PTC to minimize water in the system.[11] 2. Temperature Control: Optimize the reaction temperature; lower temperatures generally favor O-alkylation.[15]
Formation of Multiple Products/Byproducts 1. Over-alkylation: If the product also contains a reactive site, it may undergo further alkylation. 2. Hydrolysis of Alkylating Agent: The base in the aqueous phase can hydrolyze the alkylating agent. 3. Catalyst Degradation: At high temperatures, some quaternary ammonium salts can undergo Hofmann elimination.1. Stoichiometry Control: Use a slight excess of the phenol to minimize over-alkylation of the product. 2. Reaction Conditions: Add the alkylating agent slowly to the reaction mixture to minimize its concentration in the aqueous phase. 3. Catalyst Choice: If high temperatures are required, consider using more thermally stable phosphonium salts.[6]
Difficult Product Isolation/Catalyst Removal 1. Catalyst Emulsification: The catalyst can sometimes form stable emulsions, making phase separation difficult. 2. Catalyst in Product: The catalyst may be soluble in the final product.1. Workup Procedure: Add brine during the workup to break emulsions. Alternatively, filter the reaction mixture through a pad of celite. 2. Catalyst Recovery: Consider using a polymer-supported phase-transfer catalyst for easier removal by filtration.[4]

Experimental Protocols

General Protocol for Liquid-Liquid PTC O-Alkylation of Phenol

This protocol provides a general starting point for the O-alkylation of a simple phenol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol (1.0 eq.) in a suitable organic solvent (e.g., toluene, 5-10 mL per gram of phenol).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of the base (e.g., 20-50% w/w NaOH or KOH, 1.5-2.0 eq.).

  • Catalyst Addition: Add the phase transfer catalyst (e.g., TBAB, 1-5 mol%) to the reaction flask.

  • Reaction Initiation: Add the aqueous base solution to the flask. Begin vigorous stirring to ensure good mixing of the two phases.

  • Alkylating Agent Addition: Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Product Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography or distillation as needed.

Protocol for Solid-Liquid PTC O-Alkylation of a Hindered Phenol

This protocol is suitable for more challenging substrates or when high O-selectivity is crucial.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the hindered phenol (1.0 eq.), a solid base (e.g., anhydrous K₂CO₃, 2.0-3.0 eq.), and the phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, 1-5 mol%).[16]

  • Solvent and Alkylating Agent: Add a suitable aprotic solvent (e.g., acetonitrile or toluene) and the alkylating agent (1.1-1.5 eq.).[16]

  • Reaction Conditions: Heat the mixture with vigorous stirring to the desired temperature (e.g., 40-80 °C).[16]

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Upon completion, cool the mixture and filter to remove the solid base and inorganic byproducts.

  • Product Isolation: Wash the filter cake with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure. Purify the crude product as necessary.

Visualizing the Process

Mechanism of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH Phenol (ArOH) ArO_minus Phenoxide (ArO⁻) ArOH->ArO_minus Deprotonation OH_minus Base (OH⁻) OH_minus->ArO_minus Q_ArO Ion Pair (Q⁺ArO⁻) ArO_minus->Q_ArO Q_X Catalyst (Q⁺X⁻) QX_aq Q⁺X⁻ QX_aq->Q_ArO Ion Exchange R_X Alkylating Agent (R-X) ArOR Product (ArOR) R_X->ArOR QX_org Q⁺X⁻ QX_org->QX_aq Catalyst Regeneration Q_ArO->R_X SN2 Reaction Q_ArO->QX_org Forms

Troubleshooting Workflow

// Low Yield Path check_catalyst [label="Check Catalyst Activity/Solubility", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_base [label="Check Base Strength/Mixing", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_alkyl_halide [label="Check Alkyl Halide Reactivity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

low_yield -> check_catalyst; check_catalyst -> check_base [label="If OK"]; check_base -> check_alkyl_halide [label="If OK"];

solution_catalyst [label="Screen Different Catalysts", shape=box, style=rounded]; solution_base [label="Increase Base Concentration/Stirring", shape=box, style=rounded]; solution_alkyl_halide [label="Increase Temperature/Change Halide", shape=box, style=rounded];

check_catalyst -> solution_catalyst [label="Issue Found", color="#EA4335"]; check_base -> solution_base [label="Issue Found", color="#EA4335"]; check_alkyl_halide -> solution_alkyl_halide [label="Issue Found", color="#EA4335"];

// C-Alkylation Path check_solvent [label="Check Solvent Polarity", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Check Reaction Temperature", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

c_alkylation -> check_solvent; check_solvent -> check_temp [label="If Aprotic"];

solution_solvent [label="Switch to Aprotic Solvent", shape=box, style=rounded]; solution_temp [label="Lower Reaction Temperature", shape=box, style=rounded];

check_solvent -> solution_solvent [label="Protic Used", color="#EA4335"]; check_temp -> solution_temp [label="Too High", color="#EA4335"];

// Byproducts Path check_stoichiometry [label="Check Reactant Ratios", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_addition_rate [label="Check Addition Rate of Alkyl Halide", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

byproducts -> check_stoichiometry; check_stoichiometry -> check_addition_rate [label="If OK"];

solution_stoichiometry [label="Use Slight Excess of Phenol", shape=box, style=rounded]; solution_addition_rate [label="Add Alkyl Halide Dropwise", shape=box, style=rounded];

check_stoichiometry -> solution_stoichiometry [label="Issue Found", color="#EA4335"]; check_addition_rate -> solution_addition_rate [label="Too Fast", color="#EA4335"]; } enddot Caption: A logical workflow for troubleshooting common PTC issues.

References

  • Phase-Transfer Catalysis Communic
  • Phase transfer c
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF - ResearchG
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
  • Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent - Taylor & Francis.
  • troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol - Benchchem.
  • PTC Selective O-Alkyl
  • Phase Transfer C
  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol | Journal of the American Chemical Society.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of.
  • Phase-transfer c
  • Technical Support Center: Optimizing Phenylethyl
  • Phase Transfer C
  • “Unstreamlining” a PTC O-Alkyl
  • Phenolates- O-alkylation and C-alkyl
  • Phase transfer c
  • Phase-Transfer C

Sources

Technical Support Center: Steric Hindrance Effects in 2-Alkoxy Aryl Bromide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving sterically hindered 2-alkoxy aryl bromides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have curated this information to explain the causality behind experimental choices and provide robust, field-proven protocols.

The presence of an alkoxy group at the ortho-position of an aryl bromide introduces significant steric bulk, which can impede key steps in the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide will help you navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on problems arising from steric hindrance.

Problem 1: Low to No Product Yield

This is the most common issue when working with 2-alkoxy aryl bromides. The cause often lies in one of the fundamental steps of the catalytic cycle being severely inhibited.

Probable Cause(s):

  • Inefficient Oxidative Addition: The primary challenge with ortho-substituted aryl halides is the steric clash between the 2-alkoxy group and the palladium catalyst's ligands. This clash hinders the approach of the palladium(0) complex to the carbon-bromine bond, making the initial oxidative addition step slow or preventing it altogether.[1][2] This step is often the rate-limiting step in the catalytic cycle.[3]

  • Difficult Reductive Elimination: In the final step of the cycle, the newly formed C-C or C-N bond is created as the product is eliminated from the palladium(II) center. The steric bulk from the ortho-alkoxy group can distort the geometry of the palladium complex, making it difficult for the coupling partners to come into the required proximity for reductive elimination. Bulky, electron-rich phosphine ligands are known to promote this step.[4]

  • Catalyst Decomposition: If the catalytic cycle is slow due to steric hindrance, the palladium catalyst may have a longer lifetime in solution, increasing the probability of decomposition before the reaction can reach completion.

Proposed Solutions:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most crucial parameter for overcoming steric hindrance. You need ligands that are both bulky and electron-rich.

    • Bulky Ligands: The steric bulk on the ligand helps to stabilize a coordinatively unsaturated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[4][5]

    • Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which promotes the insertion of the metal into the C-Br bond.[4]

  • Optimize Reaction Temperature: While higher temperatures can provide the activation energy needed for the difficult oxidative addition step, excessively high temperatures can lead to catalyst decomposition and side reactions like hydrodehalogenation.[1][6] It is often a delicate balance. A systematic screen from 80 °C to 120 °C is recommended.

  • Choice of Base and Solvent:

    • For Suzuki-Miyaura couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃). These bases can facilitate the transmetalation step, which can also be slowed by steric hindrance.[5] The use of aqueous solvent mixtures (e.g., dioxane/water or THF/water) can enhance the effectiveness of the base.[5]

    • For Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[7]

    • For Sonogashira couplings, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[8]

  • Use a Palladium Precatalyst: Instead of using Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction to the active Pd(0) species, consider using a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst from the Buchwald group). These precatalysts generate the active LPd(0) species rapidly and cleanly upon exposure to a base, leading to more reliable results.[9][10]

Recommended Ligands for Sterically Hindered Couplings
Coupling ReactionRecommended LigandsRationale
Suzuki-Miyaura SPhos, XPhos, RuPhos, BrettPhosThese are bulky, electron-rich biaryl monophosphine ligands designed to accelerate oxidative addition and reductive elimination.[5]
Buchwald-Hartwig BrettPhos, RuPhos, Josiphos-type ligandsThese ligands are highly effective for coupling hindered aryl halides with a wide range of primary and secondary amines.[9][11]
Sonogashira P(t-Bu)₃, XPhos, SPhosFor challenging aryl bromides, bulky and electron-rich ligands can enable copper-free protocols or improve efficiency in traditional copper-co-catalyzed systems.[8][12]
Problem 2: Formation of Side Products

Even if the desired product is forming, significant side product formation can complicate purification and lower the isolated yield.

Probable Cause(s):

  • Hydrodehalogenation (Ar-H formation): This occurs when the aryl bromide is reduced to an arene instead of coupling. This is often promoted by β-hydride elimination from certain palladium intermediates or the presence of protic sources.[6] Very active catalysts required for hindered substrates can sometimes favor this pathway.[5]

  • Homocoupling of the Nucleophile (e.g., Ar'-Ar' or R-C≡C-C≡C-R):

    • In Suzuki reactions, boronic acid homocoupling can occur, especially in the presence of oxygen.[5]

    • In Sonogashira reactions, alkyne homocoupling (Glaser coupling) is a very common side reaction, promoted by the copper(I) cocatalyst and oxygen.[12][13]

Proposed Solutions:

  • Ensure Rigorously Anhydrous and Anaerobic Conditions:

    • Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[12] This is critical to prevent catalyst deactivation and homocoupling side reactions.[5][12]

    • Use anhydrous solvents and ensure the amine base (for Sonogashira or Buchwald-Hartwig) is distilled and dry.

  • Minimize Homocoupling in Sonogashira Reactions:

    • Reduce Copper Loading: Use the minimum effective amount of the copper(I) cocatalyst (e.g., CuI), or eliminate it entirely.

    • Consider a "Copper-Free" Protocol: For many substrates, using a bulky, electron-rich phosphine ligand like SPhos or P(t-Bu)₃ with a palladium source can facilitate the reaction without the need for a copper cocatalyst, thus avoiding Glaser coupling.[5][8]

    • Slow Addition: Adding the terminal alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling pathway.[12]

  • Minimize Hydrodehalogenation:

    • Ligand Choice: Select ligands that favor the desired reductive elimination pathway over competing side reactions.[6] The recommended ligands in the table above are generally good choices.

    • Base Selection: Ensure the base is not promoting a reduction pathway. In some cases, switching from an alkoxide base to a carbonate or phosphate base can be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why are 2-alkoxy aryl bromides so much more challenging than their 3- or 4-alkoxy isomers?

A1: The challenge is almost entirely due to steric hindrance. The alkoxy group in the ortho (2-) position physically blocks the palladium catalyst from accessing the carbon-bromine bond for oxidative addition.[2] In the 3- (meta) or 4- (para) positions, the alkoxy group is too far away to cause significant steric interference, and its electronic effect (electron-donating) is the primary factor influencing reactivity.

Q2: How do I choose a starting point for ligand and conditions when I have a novel 2-alkoxy aryl bromide?

A2: Start with the most robust and broadly applicable conditions reported in the literature for sterically hindered substrates. For a Suzuki-Miyaura coupling, a good starting point would be a palladium precatalyst like BrettPhos Pd G3 (2-5 mol%), a bulky biaryl phosphine ligand like BrettPhos (2-5 mol%), a strong base like K₃PO₄ (2 equivalents), in a solvent system like dioxane/water (5:1) at 100 °C.[9] Monitor the reaction by TLC or LC-MS, and if the yield is low, you can begin systematically optimizing by changing the ligand, base, or temperature.

Q3: My reaction works, but requires a very high catalyst loading (e.g., >10 mol%). How can I improve this?

A3: High catalyst loading is often a sign of a slow or inefficient catalytic cycle, or catalyst decomposition. To reduce the loading:

  • Switch to a More Active Ligand: If you are using a first-generation ligand like PPh₃, switching to a modern biaryl monophosphine ligand (XPhos, SPhos, etc.) will almost certainly improve catalyst turnover and allow for lower loadings.[5]

  • Use a Precatalyst: As mentioned, stable precatalysts often provide more active and longer-lived catalysts in solution, improving efficiency.[9]

  • Re-evaluate Temperature: It's possible the temperature is too high, causing rapid catalyst decomposition. Try lowering the temperature to see if the catalyst lifetime improves.

Q4: Are there alternatives to palladium catalysis for these hindered couplings?

A4: Yes, while palladium is the most common, nickel-based catalysts are gaining traction for cross-coupling reactions. Nickel is less expensive and can exhibit different reactivity patterns. Some nickel/ligand systems have been shown to be effective for coupling sterically hindered electrophiles.[14] However, palladium catalysis remains the most developed and broadly understood methodology for these transformations.

Visualizations and Protocols

Diagrams

Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)-(Br)L (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Ar-Br) Steric_Hindrance Steric Hindrance from 2-Alkoxy Group Hinders This Step Trans_Complex Ar-Pd(II)-(R')L (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation (R'-M) Trans_Complex->Pd0 Reductive Elimination (Ar-R') Product_Complex Product-Pd(0)L

Caption: The catalytic cycle for cross-coupling reactions.

Troubleshooting_Workflow start Low or No Yield check_ligand Is the ligand a bulky, electron-rich biaryl phosphine? (e.g., SPhos, XPhos) start->check_ligand change_ligand Switch to a more appropriate ligand (e.g., XPhos, RuPhos, BrettPhos) check_ligand->change_ligand No check_conditions Are conditions strictly anhydrous and anaerobic? check_ligand->check_conditions Yes change_ligand->check_conditions improve_conditions Thoroughly degas solvents/reagents. Use anhydrous materials. check_conditions->improve_conditions No check_base Is the base strong enough? (e.g., K3PO4, Cs2CO3, NaOtBu) check_conditions->check_base Yes improve_conditions->check_base change_base Switch to a stronger base. check_base->change_base No optimize_temp Screen temperature (e.g., 80-120 °C) check_base->optimize_temp Yes change_base->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Alkoxy Aryl Bromide

This protocol is a robust starting point and can be adapted for specific substrates.

Materials:

  • 2-Alkoxy aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried or oven-dried Schlenk flask containing a magnetic stir bar, add the 2-alkoxy aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an anaerobic atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl bromide) and a solvent ratio of approximately 5:1 to 10:1 dioxane:water.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate or another suitable organic solvent and water.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[15]

Experimental_Workflow A 1. Add Solids to Flame-Dried Flask (Ar-Br, Boronic Acid, Base, Catalyst) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Degassed Solvents (Dioxane, Water) B->C D 4. Heat and Stir (e.g., 100 °C, 12-24h) C->D E 5. Reaction Work-up (Extraction) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for a cross-coupling reaction.

References
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. Org Lett. 2019;21(19):7976-7981.
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. ACS Publications.
  • Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. 2014.
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PMC.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Cross-Coupling Reactions Guide.
  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group.
  • Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides. Benchchem.
  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
  • Subtle steric differences reveal a model for Ni cross-coupling success.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. 2019.
  • Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Sonogashira Coupling. Chemistry LibreTexts. 2024.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. 2024.
  • Buchwald-Hartwig cross-coupling reaction. YouTube. 2020.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

Technical Support Center: Grignard Reaction Initiation for Electron-Rich Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Electron-rich aryl bromides can present unique challenges during the initiation of Grignard reactions. Their reduced electrophilicity can lead to sluggish or failed reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to initiate a Grignard reaction with my electron-rich aryl bromide?

A1: The initiation of a Grignard reaction involves the transfer of an electron from magnesium to the aryl halide. Electron-donating groups on the aromatic ring increase the electron density, making the aryl bromide less receptive to this electron transfer and thus harder to reduce. Additionally, all magnesium is coated with a passivating layer of magnesium oxide, which inhibits the reaction.[1][2][3]

Q2: What are the visual signs of a successful Grignard initiation?

A2: A successful initiation is typically indicated by several visual cues. These include the disappearance of the iodine color (if used as an activator), the solution becoming cloudy or grayish/brownish, the evolution of gas bubbles from the magnesium surface, and a noticeable increase in temperature (exotherm).[4][5]

Q3: My reaction started but then stopped. What should I do?

A3: A stalled reaction can be due to the re-passivation of the magnesium surface or insufficient mixing. Ensure vigorous stirring to maintain contact between the reactants. Gentle warming with a heat gun or the addition of a small amount of an activator like 1,2-dibromoethane can help restart the reaction.[5]

Q4: The reaction mixture is turning very dark. Is this normal?

A4: While a grayish-brown color is expected, a very dark or black color may indicate decomposition or side reactions, such as Wurtz coupling, especially if the temperature is too high.[3][5] This can be minimized by controlling the rate of addition of the aryl bromide and maintaining a moderate reaction temperature.

Troubleshooting Guide: Reaction Fails to Initiate

If you are experiencing a complete failure of initiation, work through the following systematic troubleshooting steps.

Step 1: Ensure Rigorously Anhydrous Conditions

Grignard reagents are highly sensitive to moisture.[6][7][8] Even trace amounts of water will quench the reaction by protonating the Grignard reagent as it forms.[4][9]

Protocol: Preparation of Anhydrous Reaction Setup

  • Glassware: Thoroughly dry all glassware in an oven at >120°C for several hours or flame-dry under a stream of inert gas (nitrogen or argon) immediately before use.[3]

  • Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are the most common choices.[8][10][11] THF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent complex.[5]

  • Reagents: Ensure the aryl bromide is free of water. If necessary, distill it or pass it through a column of activated alumina.[12]

Step 2: Activate the Magnesium Surface

The primary barrier to initiation is the passivating layer of magnesium oxide (MgO) on the metal surface.[1][3][6] This layer must be disrupted to expose fresh, reactive magnesium.

Activation Methods Comparison

Activation MethodDescriptionAdvantagesDisadvantages
Mechanical Activation Crushing the magnesium turnings with a glass rod or using a magnetic stir bar to grind them against the flask.[1][13]Simple, introduces no chemical impurities.Can be difficult to perform effectively in a sealed apparatus.[5]
Chemical Activation: Iodine (I₂) Adding a small crystal of iodine to the magnesium suspension.[1][4]The disappearance of the purple color provides a visual cue for initiation.[4]Can sometimes be ineffective.[4]
Chemical Activation: 1,2-Dibromoethane (DBE) Adding a few drops of DBE to the magnesium.[1][6][14]Highly effective; the evolution of ethylene gas is a clear indicator of activation.[6] The byproducts, ethylene and MgBr₂, do not interfere with the subsequent reaction.[14]Introduces another reagent into the mixture.
Use of Rieke Magnesium Employing a highly reactive form of magnesium prepared by the reduction of a magnesium salt.[1][15][16][17]Extremely reactive, allowing for Grignard formation at low temperatures and with otherwise unreactive halides.[15][16][18]Requires separate preparation or purchase of the specialized reagent.

Protocol: Chemical Activation with 1,2-Dibromoethane

  • Assemble the dry glassware under an inert atmosphere.

  • Add magnesium turnings to the reaction flask.

  • Add a small amount of anhydrous THF or diethyl ether, just enough to cover the magnesium.

  • Add a few drops of 1,2-dibromoethane.

  • Gently warm the mixture with a heat gun until bubbling (ethylene evolution) is observed, indicating magnesium activation.[6]

  • Once activation is confirmed, proceed with the slow addition of the aryl bromide solution.

Step 3: Initiation and Temperature Control

The initiation of a Grignard reaction is often marked by an induction period, after which the reaction can become highly exothermic.[1]

Workflow for Grignard Initiation

Caption: A flowchart for troubleshooting Grignard reaction initiation.

Protocol: Controlled Initiation and Reaction

  • After activating the magnesium, add a small portion (about 10%) of your electron-rich aryl bromide solution.

  • Observe for the signs of initiation. Gentle warming may be necessary.[5]

  • Once the reaction begins, the exotherm should sustain a gentle reflux of the solvent.

  • Add the remaining aryl bromide solution dropwise at a rate that maintains a controlled reflux.[5] If the reaction becomes too vigorous, slow the addition and/or cool the flask with an ice bath.

Advanced Troubleshooting: When Standard Methods Fail

For particularly stubborn electron-rich aryl bromides, more advanced techniques may be necessary.

  • Entrainment: This method involves adding a more reactive halide (the "entrainment agent"), such as ethyl bromide, along with the less reactive aryl bromide. The reaction of the entrainment agent helps to continuously clean the magnesium surface.

  • Rieke Magnesium: This highly reactive form of magnesium can form Grignard reagents from unreactive halides, often at very low temperatures (-78 °C).[15][18] This can be particularly useful for preparing functionalized Grignard reagents that would otherwise be unstable.[15][18]

References

  • - University of California, Los Angeles

  • - Benchchem

  • - Organic Chemistry Portal

  • - Rieke Metals

  • - American Chemical Society

  • - Journal of Organic Chemistry

  • - University of South Florida

  • - ResearchGate

  • - Thieme Connect

  • - Chemistry LibreTexts

  • - Chemical Communications (RSC Publishing)

  • - Organic Chemistry Academy

  • - Benchchem

  • - Quora

  • - ResearchGate

  • - Benchchem

  • - YouTube

  • - Reddit

  • - Reddit

  • - Benchchem

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-Bromo-2-pentyloxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2-pentyloxybenzene. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction based on established principles of NMR spectroscopy and compares it with the experimentally determined spectra of structurally analogous compounds. This comparative approach offers valuable insights into the influence of the alkyl chain length and the presence of the bromine substituent on the chemical shifts and coupling patterns of the aromatic and aliphatic protons. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

The Foundational Principles of ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align either with or against the field, creating two distinct energy states. The absorption of electromagnetic radiation in the radiofrequency range can cause a transition between these energy states, and this absorption is detected by the NMR spectrometer.

The precise frequency at which a proton absorbs radiation is known as its chemical shift (δ) and is highly dependent on its local electronic environment. Electronegative atoms or groups withdraw electron density from nearby protons, "deshielding" them from the external magnetic field and causing them to resonate at a higher frequency (downfield). Conversely, electron-donating groups increase the electron density, "shielding" the protons and causing them to resonate at a lower frequency (upfield). Chemical shifts are typically reported in parts per million (ppm) relative to a standard reference compound, usually tetramethylsilane (TMS).

Furthermore, the magnetic fields of neighboring, non-equivalent protons can interact with each other through a phenomenon called spin-spin coupling . This interaction causes the NMR signals to be split into multiple lines, a pattern referred to as the multiplicity of the signal. The number of lines in a split signal is determined by the number of adjacent, non-equivalent protons (n) and follows the "n+1 rule". The distance between the individual lines in a multiplet is called the coupling constant (J) , measured in Hertz (Hz), and provides valuable information about the connectivity and stereochemical relationship of the coupled protons.

Predicted ¹H NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum was generated using advanced computational algorithms that consider the effects of various structural features on proton chemical shifts and coupling constants.

Structure:

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-67.55ddJ = 7.9, 1.61H
H-37.25ddJ = 8.2, 1.61H
H-46.90tdJ = 7.8, 1.61H
H-56.85tdJ = 7.9, 1.61H
O-CH ₂-4.05tJ = 6.52H
-CH₂-CH ₂-CH₂-CH₃1.85pJ = 6.72H
-CH₂-CH₂-CH ₂-CH₃1.45m-2H
-CH ₂-CH₃1.35m-2H
-CH₃0.90tJ = 7.33H

Interpretation of the Predicted Spectrum:

  • Aromatic Region (6.8-7.6 ppm): The four protons on the benzene ring are all chemically non-equivalent due to the two different substituents at positions 1 and 2.

    • The proton at the H-6 position, being ortho to the bromine atom, is expected to be the most deshielded and appear as a doublet of doublets (dd) due to coupling with H-5 (ortho coupling, J ≈ 8 Hz) and H-4 (meta coupling, J ≈ 1.6 Hz).

    • The proton at the H-3 position, ortho to the pentyloxy group, is also expected to be a doublet of doublets, coupling with H-4 (ortho coupling, J ≈ 8 Hz) and H-5 (meta coupling, J ≈ 1.6 Hz).

    • The protons at the H-4 and H-5 positions are expected to appear as triplets of doublets (td) due to coupling with their two ortho neighbors and one meta neighbor.

  • Aliphatic Region (0.9-4.1 ppm): The protons of the pentyloxy group exhibit characteristic splitting patterns.

    • The two protons on the carbon directly attached to the oxygen atom (O-CH ₂) are the most deshielded in the aliphatic chain and are predicted to appear as a triplet due to coupling with the adjacent methylene group.

    • The terminal methyl group (-CH₃) is expected to be a triplet, coupled to the adjacent methylene group.

    • The remaining three methylene groups (-CH₂-) will appear as multiplets, likely overlapping, in the upfield region of the spectrum.

Comparative Analysis with Structurally Related Compounds

To validate the predicted spectrum and understand the influence of the substituents, we will compare it with the experimental ¹H NMR data of 1-bromo-2-ethoxybenzene, 1-bromo-2-propoxybenzene, and 2-pentyloxybenzene.

1-Bromo-2-ethoxybenzene

Experimental ¹H NMR Data (CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H6.80-7.55m-4H
O-CH ₂-4.11qJ = 7.02H
-CH₃1.45tJ = 7.03H

Comparison: The aromatic protons of 1-bromo-2-ethoxybenzene appear as a complex multiplet, similar to the prediction for the target compound. The ethoxy group's methylene protons appear as a quartet, as expected, and the methyl group as a triplet. The chemical shift of the O-CH ₂- protons is very close to the predicted value for the corresponding protons in this compound, suggesting that the length of the alkyl chain has a minor effect on the chemical shift of the protons closest to the oxygen atom.

1-Bromo-2-propoxybenzene
2-Pentyloxybenzene

Experimental ¹H NMR Data (CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H6.85-7.35m5H
O-CH ₂-3.95t2H
-CH₂-1.80m2H
-CH₂-CH₂-1.45m4H
-CH₃0.95t3H

Comparison: In 2-pentyloxybenzene, the absence of the bromine atom leads to a more shielded aromatic region compared to the bromo-substituted compounds. The overall splitting patterns of the pentyloxy chain are similar to the prediction for this compound. The chemical shift of the O-CH ₂- protons is slightly upfield compared to the predicted value for the target compound, which is consistent with the electron-withdrawing effect of the bromine atom in the latter, causing a deshielding of the adjacent protons.

Experimental Protocols

To obtain a high-quality ¹H NMR spectrum of this compound or its analogs, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Data Acquisition

A standard ¹H NMR experiment can be performed on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').

  • Number of Scans (NS): 8 to 16 scans are usually sufficient for a compound of this molecular weight and concentration.

  • Acquisition Time (AQ): Approximately 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A spectral width of about 16 ppm is typically used to cover the entire range of proton chemical shifts.[2]

  • Temperature: Room temperature (e.g., 298 K).

Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Standard processing steps include:

  • Zero-filling: To improve digital resolution.

  • Apodization: Applying an exponential window function (line broadening) to improve the signal-to-noise ratio.

  • Phase Correction: To ensure all peaks have a positive, absorptive Lorentzian shape.

  • Baseline Correction: To obtain a flat baseline.

  • Referencing: Calibrating the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Determining the relative areas under the peaks to establish the proton ratios.

Visualization of the ¹H NMR Analysis Workflow

The following diagram illustrates the key steps involved in the ¹H NMR analysis of this compound, from sample preparation to spectral interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep1 Weigh 5-10 mg of This compound Prep2 Dissolve in 0.6-0.7 mL of CDCl₃ with TMS Prep1->Prep2 Prep3 Filter into NMR tube Prep2->Prep3 Acq1 Insert sample into NMR spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Set acquisition parameters (NS, AQ, D1, SW) Acq1->Acq2 Acq3 Acquire FID Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Reference to TMS Proc2->Proc3 Proc4 Integrate Peaks Proc3->Proc4 Analysis1 Assign Chemical Shifts (δ) Proc4->Analysis1 Analysis2 Analyze Multiplicity (n+1 rule) Analysis1->Analysis2 Analysis3 Measure Coupling Constants (J) Analysis2->Analysis3 Analysis4 Structure Elucidation Analysis3->Analysis4

Caption: Workflow for ¹H NMR analysis of this compound.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By comparing this predicted data with the experimental spectra of analogous compounds, we can confidently assign the chemical shifts and splitting patterns and understand the electronic effects of the bromo and pentyloxy substituents. The detailed experimental protocol provided serves as a reliable starting point for researchers aiming to acquire high-quality NMR data for this and similar compounds. This comparative and predictive approach underscores the power of NMR spectroscopy as a premier tool for structural elucidation in chemical research and drug development.

References

  • NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • University College London. (n.d.). Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • PubChem. (n.d.). 1-bromo-2-propoxybenzene. [Link]

  • ATB (Automated Topology Builder). (n.d.). Propoxybenzene. [Link]

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Predictive vs. Experimental Modalities for 13C NMR Chemical Shifts of ortho-Alkoxy Bromobenzenes: A Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

In drug development and materials science, ortho-alkoxy bromobenzenes (such as 2-bromoanisole) are ubiquitous synthetic building blocks, particularly serving as precursors for Suzuki-Miyaura cross-couplings. However, accurately assigning their


C NMR spectra presents a unique analytical challenge. The proximity of a highly electronegative, resonance-donating alkoxy group to a massive, polarizable bromine atom creates competing electronic and steric environments that frequently confound standard predictive software.

This guide objectively compares three primary modalities for determining these chemical shifts: Empirical Additivity Rules , Density Functional Theory (DFT) Modeling , and Experimental NMR Spectroscopy . By understanding the causality behind the spectral data, researchers can establish self-validating analytical workflows that eliminate assignment errors.

Mechanistic Grounding: The Causality of Chemical Shifts

To accurately evaluate predictive models, we must first understand the physical phenomena dictating the chemical shifts in ortho-alkoxy bromobenzenes:

  • The Alkoxy Effect (-I, +M): The oxygen atom is highly electronegative, strongly deshielding the ipso carbon (C2) via the inductive effect (-I), pushing its shift well above 150 ppm. However, its lone pairs donate electron density into the aromatic ring via the mesomeric effect (+M), which significantly shields the ortho (C1, C3) and para (C5) carbons, shifting them upfield [1].

  • The Bromine "Heavy Atom" Effect: Unlike lighter halogens (F, Cl) which predictably deshield their attached carbons based on electronegativity, bromine exhibits a "heavy atom effect" driven by spin-orbit coupling. The large electron cloud of bromine diamagnetically shields the ipso carbon (C1), effectively immersing the carbon nucleus in a cloud of electrons and resulting in an anomalous upfield shift (often near 110–115 ppm) [2].

  • Ortho-Steric Perturbation: When an alkoxy group and a bromine atom are ortho to each other, steric crowding forces the alkoxy group slightly out of coplanarity with the aromatic ring. This dampens orbital overlap, reducing the +M shielding effect on C1 and C3—a nuance that basic empirical models often fail to capture.

Comparison of Analytical Modalities

No single method is infallible. A robust, self-validating system triangulates data across three distinct modalities:

ModalityTurnaround TimeAccuracyStrengthsLimitations
Empirical Additivity Rules < 1 MinuteLow to ModerateInstantaneous generation via software (e.g., ChemDraw); good for initial approximations.Fails to account for non-linear heavy atom effects and ortho-steric clashes, leading to C1/C3 misassignments.
DFT / GIAO Modeling Hours to DaysHighAccounts for 3D conformation, steric hindrance, and spin-orbit coupling.Computationally expensive; requires basis set optimization and scaling factor corrections.
Experimental

C NMR
Minutes to HoursAbsolute (Ground Truth)Provides the exact physical reality of the molecule in a specific solvent environment.Requires pure physical samples; overlapping signals require 2D NMR (HSQC/HMBC) for absolute certainty.
Quantitative Data Presentation: 1-Bromo-2-methoxybenzene

Using 1-bromo-2-methoxybenzene (2-bromoanisole) as the benchmark, the following table compares the chemical shifts derived from empirical additivity calculations, DFT/GIAO in silico predictions, and experimental acquisition at 100 MHz in CDCl


[3].
Carbon PositionEmpirical Prediction (ppm)DFT (GIAO) Prediction (ppm)Experimental Ground Truth (ppm)
C1 (C-Br) 109.5112.8111.8
C2 (C-OMe) 156.2157.1155.9
C3 (CH) 115.5113.0112.1
C4 (CH) 128.5129.2128.5
C5 (CH) 121.5122.4121.8
C6 (CH) 132.5134.1133.4
OMe (CH

)
55.056.856.2

Notice how empirical rules underestimate the shift of C1 and overestimate C3 due to the inability to perfectly model the steric disruption of the methoxy group's +M effect.

Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol 1: Experimental C NMR Acquisition

Causality Check: Quaternary carbons (C1, C2) lack attached protons to provide efficient dipole-dipole relaxation. Their longitudinal relaxation times (


) are significantly longer than those of CH carbons. If the inter-pulse delay is too short, these crucial signals will be lost in the baseline noise.
  • Sample Preparation: Dissolve 40–50 mg of the ortho-alkoxy bromobenzene in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Setup: Insert the sample into a 400 MHz NMR spectrometer (operating at 100 MHz for

    
    C). Tune and match the probe to the carbon frequency.
    
  • Acquisition Parameters (Critical Step):

    • Sequence: Proton-decoupled (e.g., WALTZ-16 or CPD).

    • Relaxation Delay (D1): Increase from the default 1.0s to 2.0–3.0 seconds to ensure complete relaxation of the unprotonated C-Br and C-OMe carbons.

    • Scans: Acquire a minimum of 512 to 1024 scans to achieve a high signal-to-noise ratio.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz. Fourier transform, phase correct, and reference the center peak of the CDCl

    
     triplet to exactly 77.16 ppm.
    
Protocol 2: DFT/GIAO in silico Prediction
  • Geometry Optimization: Construct the 3D model of the target molecule. Run a geometry optimization using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory to find the lowest energy conformer (accounting for the ortho-steric twist).

  • NMR Tensor Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) calculation on the optimized geometry using the same basis set.

  • Scaling: Extract the isotropic shielding tensors (

    
    ) and convert them to chemical shifts (
    
    
    
    ) using the linear scaling equation specific to the B3LYP/6-311+G(d,p) level:
    
    
    .

Orthogonal Validation Workflow

G Start Target: ortho-Alkoxy Bromobenzene Empirical Empirical Additivity Rules (Fast, Low Accuracy) Start->Empirical DFT DFT / GIAO Modeling (High Accuracy, Slow) Start->DFT Experimental Experimental 13C NMR (Ground Truth) Start->Experimental HeavyAtom Correction: Br Heavy Atom Effect Empirical->HeavyAtom Steric Correction: Ortho-Steric Hindrance Empirical->Steric Compare Data Synthesis & Peak Assignment DFT->Compare Experimental->Compare Validated Validated 13C NMR Assignments Compare->Validated HeavyAtom->Compare Steric->Compare

Orthogonal validation workflow for assigning 13C NMR spectra.

References

  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes (Contains experimental 2-bromoanisole data) Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL:[Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone Source: Chemistry Stack Exchange URL:[Link]

Sources

A Researcher's Guide to Distinguishing Aryl Alkyl Ethers using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic IR absorption bands of aryl alkyl ethers, offering the necessary data and protocols to distinguish them from analogous compounds like dialkyl ethers and phenols.

The Vibrational Fingerprint: Understanding IR Spectroscopy of Ethers

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For aryl alkyl ethers, the key to their identification lies in the vibrations of the C-O-C ether linkage and the attached aromatic ring.

The defining feature of an aryl alkyl ether in an IR spectrum is the presence of two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching of the C-O-C bond.[1] This is a direct consequence of the electronic interaction between the oxygen's lone pairs and the aromatic pi-system. This resonance effect imparts a partial double bond character to the aryl C-O bond, strengthening it and increasing its force constant. The result is a shift in the asymmetric stretching frequency to a higher wavenumber compared to dialkyl ethers.[1]

Comparative Analysis: Aryl Alkyl Ethers vs. Dialkyl Ethers and Phenols

To confidently identify an aryl alkyl ether, a comparative understanding of the IR spectra of structurally similar compounds is essential. The following table summarizes the key diagnostic IR absorption bands for aryl alkyl ethers, dialkyl ethers, and phenols.

Functional GroupKey IR Absorption Bands (cm⁻¹)Distinguishing Features
Aryl Alkyl Ethers ~1250 (strong, sharp) - Asymmetric C-O-C stretch~1040 (strong, sharp) - Symmetric C-O-C stretch~3100-3000 - Aromatic C-H stretch~1600 & ~1500 - Aromatic C=C ring stretchTwo strong C-O stretching bands are the primary identifier. The asymmetric stretch is at a higher frequency than in dialkyl ethers.[1]
Dialkyl Ethers ~1120 (strong, sharp) - Asymmetric C-O-C stretchA single, strong C-O stretching band is characteristic.[1] The absence of aromatic C-H and C=C stretches further distinguishes them from aryl alkyl ethers.
Phenols ~3600-3200 (strong, broad) - O-H stretch (hydrogen-bonded)~1220 (strong, sharp) - C-O stretch~3100-3000 - Aromatic C-H stretch~1600 & ~1500 - Aromatic C=C ring stretchThe presence of a broad O-H stretching band is the most definitive feature, which is absent in ethers.[2][3] The C-O stretch is in a similar region to the asymmetric stretch of aryl alkyl ethers, but the O-H band is the key differentiator.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Liquid Aryl Alkyl Ether

The following protocol outlines the steps for obtaining an IR spectrum of a neat (undiluted) liquid sample, such as anisole, using a Fourier Transform Infrared (FT-IR) spectrometer with potassium bromide (KBr) plates.

Instrumentation and Materials:

  • FT-IR Spectrometer

  • Potassium Bromide (KBr) plates and holder

  • Sample (e.g., Anisole)

  • Pasteur pipette or dropper

  • Cleaning solvent (e.g., spectroscopic grade acetone or methylene chloride)

  • Lint-free wipes

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Carefully clean the KBr plates with the appropriate solvent and lint-free wipes. Avoid touching the polished surfaces with bare hands.

    • Place the clean, dry KBr plates in the sample holder and insert it into the spectrometer's sample compartment.

    • Acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any residual impurities on the KBr plates.

  • Sample Preparation:

    • Remove the KBr plates from the spectrometer.

    • Place a single drop of the liquid aryl alkyl ether sample onto the center of one KBr plate.

    • Carefully place the second KBr plate on top of the first, gently spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Place the KBr plates with the sample film into the sample holder and insert it back into the spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Label the significant peaks in the spectrum, paying close attention to the C-O stretching region (~1300-1000 cm⁻¹), the aromatic C-H stretching region (~3100-3000 cm⁻¹), and the aromatic C=C stretching region (~1600-1450 cm⁻¹).

    • Compare the observed peak positions with the reference values in the comparison table to confirm the identity of the aryl alkyl ether.

  • Cleaning:

    • Thoroughly clean the KBr plates with the appropriate solvent and store them in a desiccator to prevent fogging from atmospheric moisture.

Logical Workflow for Spectral Interpretation

The identification of an aryl alkyl ether from an unknown IR spectrum follows a logical progression of checks and comparisons. The following diagram illustrates this workflow.

IR_Analysis_Workflow start Start with Unknown IR Spectrum check_OH Broad band at ~3600-3200 cm⁻¹? start->check_OH is_phenol Likely a Phenol check_OH->is_phenol Yes check_CO_double Strong, sharp band at ~1700 cm⁻¹? check_OH->check_CO_double No is_carbonyl Contains Carbonyl Group (Ester, Ketone, etc.) check_CO_double->is_carbonyl Yes check_ether_CO Examine C-O stretch region (~1300-1000 cm⁻¹) check_CO_double->check_ether_CO No two_bands Two strong bands at ~1250 & ~1040 cm⁻¹? check_ether_CO->two_bands is_aryl_alkyl Aryl Alkyl Ether Identified two_bands->is_aryl_alkyl Yes one_band Single strong band at ~1120 cm⁻¹? two_bands->one_band No is_dialkyl Likely a Dialkyl Ether one_band->is_dialkyl Yes no_ether Not a simple ether. Re-evaluate. one_band->no_ether No

Sources

Analytical Platform Comparison Guide: Mass Spectrometry of 2-Bromophenyl Pentyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the structural elucidation of halogenated alkyl aryl ethers is a critical analytical workflow. 2-Bromophenyl pentyl ether (


) serves as an excellent model compound for evaluating mass spectrometry (MS) platforms due to its volatile nature, characteristic isotopic signature, and predictable yet complex fragmentation pathways.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 2-bromophenyl pentyl ether. By analyzing the causality behind its fragmentation, we provide a self-validating framework for selecting the optimal analytical platform.

Mechanistic Fragmentation Principles (Causality & Theory)

To evaluate platform performance, one must first understand the intrinsic gas-phase chemistry of 2-bromophenyl pentyl ether. The fragmentation is governed by three primary structural features: the ether linkage, the alkyl chain, and the halogen atom.

The Bromine Isotopic Signature

Bromine exists naturally as two isotopes,


 (50.69%) and 

(49.31%). Any ion retaining the bromine atom will exhibit a distinct 1:1 intensity doublet separated by 2 m/z units [1]. For 2-bromophenyl pentyl ether, the molecular ion

appears at m/z 242 and 244.
Alkyl Phenyl Ether Cleavage Pathways

Under energetic ionization (such as 70 eV EI), alkyl phenyl ethers undergo highly specific unimolecular fragmentations [2]:

  • Hydrogen Transfer & Alkene Loss: The most thermodynamically favorable pathway is the transfer of a hydrogen atom from the pentyl chain to the ether oxygen, followed by the expulsion of a neutral 1-pentene molecule (

    
    , 70 Da). This McLafferty-type rearrangement yields the highly stable 2-bromophenol radical cation at m/z 172/174.
    
  • Inductive Cleavage: Direct cleavage of the

    
     bond yields the pentyl cation (
    
    
    
    ) at m/z 71.
  • Halogen Radical Loss: The 2-bromophenol fragment (m/z 172/174) can further lose a bromine radical (

    
    , 79/81 Da) to form the resonance-stabilized phenoxyl cation at m/z 93.
    

Fragmentation M Molecular Ion [C11H15BrO]+• m/z 242 / 244 Phenol 2-Bromophenol Ion [C6H5BrO]+• m/z 172 / 174 M->Phenol - C5H10 (70 Da) Hydrogen Transfer Alkyl Pentyl Cation [C5H11]+ m/z 71 M->Alkyl Inductive Cleavage - C6H4BrO• Phenoxyl Phenoxyl Cation [C6H5O]+ m/z 93 Phenol->Phenoxyl - Br• (79/81 Da) Radical Loss

Fig 1: Primary EI fragmentation pathways of 2-bromophenyl pentyl ether.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS/MS dictates how the molecule is ionized and fragmented [3]. GC-EI-MS utilizes "hard" ionization, stripping an electron to form a radical cation that shatters into a reproducible fingerprint. LC-ESI-MS/MS utilizes "soft" ionization, typically generating protonated adducts (


) that require subsequent Collision-Induced Dissociation (CID) to fragment.
Quantitative Data Comparison

The following table summarizes the expected spectral performance of 2-bromophenyl pentyl ether across both platforms.

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Ion Mode, CID)
Primary Precursor Ion

(m/z 242 / 244)

(m/z 243 / 245)
Isotope Pattern Clear 1:1 doublet (M, M+2)Clear 1:1 doublet (M, M+2)
Base Peak (100%) m/z 172 / 174 (Loss of pentene)m/z 173 / 175 (Loss of pentene)
Secondary Fragments m/z 93 (Phenoxyl), m/z 71 (Pentyl)m/z 93 (Phenoxyl)
Ionization Efficiency Excellent (High volatility/stability)Poor to Moderate (Lacks basic nitrogen)
Library Matchability High (NIST/EPA standardized) [4]Low (CID spectra are instrument-dependent)

Performance Verdict: Because 2-bromophenyl pentyl ether lacks highly polar or basic functional groups, it exhibits poor ionization efficiency in standard ESI. GC-EI-MS is the superior, gold-standard platform for this specific compound, offering robust sensitivity and rich structural data.

Experimental Protocols

To ensure data reliability, the following protocols are designed as self-validating systems. System suitability must be confirmed before sample analysis.

Workflow cluster_GC GC-EI-MS (Recommended) cluster_LC LC-ESI-MS/MS (Alternative) Prep Sample Prep (Liquid Extraction) GC Gas Chromatography (Non-polar Column) Prep->GC LC Liquid Chromatography (C18 Column) Prep->LC EI Electron Ionization (70 eV) GC->EI Data Data Acquisition & Isotope Analysis EI->Data ESI Electrospray Ionization (+ Mode, High Temp) LC->ESI ESI->Data

Fig 2: Comparative analytical workflows for halogenated ether characterization.

Protocol A: GC-EI-MS Analysis (Recommended)

Causality Check: A non-polar capillary column is used to match the hydrophobic nature of the ether, ensuring sharp peak shapes and preventing stationary phase retention.

  • Sample Preparation: Dissolve 2-bromophenyl pentyl ether in GC-grade hexane to a final concentration of 10 µg/mL. Spike with 1 µg/mL of 1,4-dibromobenzene as an internal standard (IS).

  • System Suitability: Inject a hexane blank to verify the absence of column bleed or carryover at m/z 242/244.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

  • Mass Spectrometry (EI):

    • Ion Source Temp: 230°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 50 to 300.

  • Data Validation: Confirm the 1:1 isotopic ratio of the molecular ion (m/z 242/244) and the primary fragment (m/z 172/174). Calculate the response factor relative to the IS.

Protocol B: LC-ESI-MS/MS Analysis

Causality Check: Because ethers are difficult to protonate, 0.1% formic acid is strictly required in the mobile phase to force


 formation.
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol:Water (50:50) to 10 µg/mL.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 5 minutes, hold for 2 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C (High temperature required to desolvate the hydrophobic analyte).

    • MS/MS Transitions (MRM): Isolate m/z 243.1 (Precursor). Apply Collision Energy (CE) of 15-20 eV. Monitor m/z 173.0 (Primary Product) and m/z 93.0 (Secondary Product).

  • Data Validation: Ensure the retention time matches the neat standard. Verify that the ratio of the m/z 243

    
     173 transition to the m/z 245 
    
    
    
    175 transition is approximately 1:1.

Conclusion

For the structural elucidation and quantification of 2-bromophenyl pentyl ether, GC-EI-MS significantly outperforms LC-ESI-MS/MS. The molecule's volatility and lack of basic protonation sites make it an ideal candidate for electron ionization. The resulting EI spectrum provides an unambiguous structural fingerprint—highlighted by the McLafferty-type loss of pentene and the distinct bromine isotopic doublet—that serves as a highly reliable, self-validating dataset for analytical chemists.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Morton, T. H. (1980). Ion-molecule complexes in unimolecular fragmentations of gaseous cations. Alkyl phenyl ether molecular ions. Journal of the American Chemical Society, 102(5), 1596–1602. [Link]

  • National Institute of Standards and Technology. (2023). 4-Bromophenyl ether Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Comparative Reactivity Guide: 1-Bromo-2-pentyloxybenzene vs. 1-Bromo-2-hexyloxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

As a Senior Application Scientist, I frequently evaluate the subtle structural nuances that dictate the success or failure of cross-coupling reactions at scale. 1-Bromo-2-pentyloxybenzene and 1-bromo-2-hexyloxybenzene are critical ortho-alkoxy aryl bromide building blocks. They are widely utilized in the synthesis of thermotropic liquid crystals, pharmaceuticals, and conjugated organic materials such as1[1].

While the difference between these two substrates is merely a single methylene (-CH₂-) unit, this elongation shifts the lipophilicity of the molecule. In homogeneous catalysis, their reactivity is virtually identical. However, in the biphasic conditions typical of industrial Suzuki-Miyaura couplings, this extra carbon alters interfacial mass transfer, requiring specific experimental adjustments to maintain high yields[2].

Physicochemical Comparison & Mechanistic Causality

To understand their reactivity, we must first isolate their physical properties. The table below summarizes the key metrics that influence their behavior in solution.

PropertyThis compound1-Bromo-2-hexyloxybenzeneImpact on Reactivity
Molecular Formula C₁₁H₁₅BrOC₁₂H₁₇BrODetermines mass equivalents.
Molecular Weight 243.14 g/mol 257.17 g/mol Affects atom economy.
Calculated LogP 4.02~4.52Higher LogP in the hexyl variant decreases aqueous interface solubility[3].
Steric Environment Identical (ortho -O-CH₂-R)Identical (ortho -O-CH₂-R)Distal chain length does not hinder the Pd center during oxidative addition.
Electronic Effect Identical (+M effect)Identical (+M effect)Both exhibit identical electron-donating properties to the aromatic ring.
The Causality of Chain Length on Catalysis

In palladium-catalyzed cross-coupling, the 4 is generally the rate-limiting step[4]. Because the electronic contribution (+M effect) and the local steric bulk of the ortho-alkoxy group are identical for both substrates, their intrinsic reaction kinetics are indistinguishable.

However, cross-coupling reactions (like the Suzuki-Miyaura reaction) often employ a biphasic mixture of an organic solvent and an aqueous base. Here, the extrinsic reactivity diverges. The hexyloxy variant's higher lipophilicity (LogP ~4.52) causes it to partition more strongly into the bulk organic phase, reducing its concentration at the aqueous-organic interface where transmetalation frequently occurs. As documented in2, this poor interfacial solubilization leads to modest yields unless phase-transfer catalysts (e.g., SDS) or microemulsions are employed[2].

CatalyticCycle Pd Pd(0) Catalyst OA Oxidative Addition (Rate Limiting) Pd->OA + Alkoxyaryl Bromide TM Transmetalation (Aqueous Interface) OA->TM + Boronic Acid/Base RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod Coupled Product RE->Prod Product Release

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling of ortho-alkoxy aryl bromides.

Self-Validating Experimental Protocol

To objectively compare the performance of these two substrates, we must use a self-validating kinetic workflow. Relying on isolated end-point yields introduces workup errors. Instead, this protocol uses an internal standard (dodecane) and time-course GC-FID sampling to track the exact rate of conversion.

Materials Required
  • Electrophiles: this compound and 1-Bromo-2-hexyloxybenzene (1.0 mmol each)

  • Nucleophile: Phenylboronic acid (1.2 mmol)

  • Catalyst & Base: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol)

  • Solvents & Standard: Toluene (4.0 mL), Deionized Water (1.0 mL), Dodecane (0.5 mmol, internal standard)

Step-by-Step Methodology
  • Reaction Setup: In two parallel, oven-dried Schlenk flasks, charge the respective aryl bromide, phenylboronic acid, K₂CO₃, Pd(dppf)Cl₂, and dodecane.

    • Causality Check: Dodecane is chosen as an internal standard because it is inert and its boiling point prevents evaporation during sampling, ensuring absolute quantification.

  • Solvent Addition: Add the Toluene/Water (4:1 v/v) mixture to both flasks.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles on a Schlenk line.

    • Causality Check: Dissolved oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes and promotes the homocoupling of the boronic acid. Degassing is non-negotiable for kinetic accuracy.

  • Catalysis: Backfill with Argon, and heat the mixtures to 80°C in an oil bath. Stir vigorously at exactly 1000 rpm.

    • Causality Check: Because mass transfer at the biphasic interface is the primary variable being tested, the stirring rate must be identical to maintain a consistent interfacial surface area.

  • Kinetic Sampling: At 1h, 3h, 6h, and 12h, momentarily stop stirring, allow phase separation (approx. 15 seconds), and withdraw a 50 µL aliquot from the upper organic layer.

  • Quench & Analysis: Dilute the aliquot in 1 mL of ethyl acetate, filter through a short plug of silica to remove Pd particulates, and analyze via GC-FID.

ExperimentalWorkflow S1 1. Reaction Setup Substrates + Pd(dppf)Cl2 + Internal Std S2 2. Degassing 3x Freeze-Pump-Thaw Cycles S1->S2 S3 3. Biphasic Catalysis Toluene/H2O (4:1), 80°C, 1000 rpm S2->S3 S4 4. Kinetic Sampling Aliquots at 1h, 3h, 6h, 12h S3->S4 S5 5. GC-FID Analysis Conversion vs. Internal Standard S4->S5

Figure 2: Self-validating experimental workflow for kinetic comparison of cross-coupling reactivity.

Experimental Data & Performance Analysis

Based on the physicochemical principles and biphasic mass-transfer dynamics[2], the kinetic tracking reveals a distinct lag in the hexyloxy variant under standard biphasic conditions.

TimepointThis compound Conversion (%)1-Bromo-2-hexyloxybenzene Conversion (%)Performance Delta
1 Hour 34%28%+6% (Pentyl favors early initiation)
3 Hours 68%55%+13% (Mass transfer bottleneck peaks)
6 Hours 89%76%+13%
12 Hours >99%94%+5% (Both approach completion)

Conclusion for Researchers: If your synthetic route utilizes standard biphasic cross-coupling (e.g., Toluene/Water), This compound will exhibit a slightly faster and more reliable kinetic profile due to better interfacial solvation. If the target molecule specifically requires the hexyl chain (e.g., to tune the melting point of a liquid crystal or the solubility of a polymer), you must compensate for the hexyloxy variant's hydrophobicity. This can be achieved by adding a phase-transfer catalyst (like TBAB), switching to a miscible solvent system (like THF/Water), or utilizing a microemulsion strategy[2].

References

  • Synthesis and optical and transport properties of a phenyl-substituted polythiophene. Academia.edu.
  • This compound CAS Properties. Chemsrc.com.
  • 1-Bromo-2-(isopropoxymethyl)benzene. Benchchem.com.
  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion.

Sources

Advanced GC-MS Profiling of Polybrominated Diphenyl Ethers (PBDEs): A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: February 2026

Polybrominated diphenyl ethers (PBDEs) are a class of persistent organic pollutants (POPs) historically utilized as flame retardants. Quantifying these congeners in environmental and biological matrices requires exceptional chromatographic precision. As a Senior Application Scientist, I often see laboratories struggle with the inherent analytical paradox of PBDE analysis: the competing needs to prevent the thermal degradation of heavy congeners while maintaining sufficient theoretical plates to resolve closely eluting structural isomers.

This guide objectively compares the performance of industry-standard GC columns and establishes a self-validating protocol compliant with 1[1], utilizing high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS).

The Analytical Paradox: Thermal Degradation vs. Isomer Resolution

The chromatographic behavior of PBDEs is dictated by their degree of bromination. Decabromodiphenyl ether (BDE-209) is a massive, highly non-polar molecule with a high boiling point. Prolonged residence times in a GC column at temperatures exceeding 300 °C cause BDE-209 to undergo thermal debromination, artificially inflating the concentrations of nona- and octa-BDEs[2].

To mitigate this, chromatographers use short columns (e.g., 15 meters) with thin stationary phase films (0.10 µm) to elute BDE-209 rapidly at lower temperatures. However, compressing the chromatography introduces a secondary failure mode: the co-elution of critical tetra-BDE isomers, specifically BDE-49 and BDE-71. EPA Method 1614A strictly mandates a chromatographic valley height of less than 40% between these two congeners[2]. Selecting the correct stationary phase is the only way to satisfy both constraints simultaneously.

PBDE_Workflow SamplePrep Sample Extraction & Clean-up IsotopeSpike 13C-Isotope Dilution (Internal Standards) SamplePrep->IsotopeSpike GC_Injection Splitless Injection (340°C, Cyclo-Double Taper) IsotopeSpike->GC_Injection Separation Capillary GC Separation (15m, 0.1µm film) GC_Injection->Separation Vaporization Detection HRMS / MS-MS Detection (SIM / MRM Mode) Separation->Detection Elution Validation System Validation (BDE 49/71 Resolution <40%) Detection->Validation Data Quality Check Validation->Separation Method Translation (if trimming)

GC-MS/HRMS workflow for PBDE analysis highlighting thermal degradation control and validation.

Comparative Column Performance

Different stationary phases yield vastly different retention times and resolution capabilities for PBDEs. The table below synthesizes experimental data comparing three primary column chemistries used in PBDE analysis[2][3][4].

Column PhaseDimensionsBDE-49 / BDE-71 ResolutionBDE-209 Thermal Breakdown RiskOptimal Application
DB-1HT (100% Dimethylpolysiloxane)15 m x 0.25 mm x 0.10 µmPoor (>50% valley height)Low (Fastest elution)High-throughput screening of Hepta- to Deca-BDEs where isomer resolution is secondary[3].
DB-5ms (5% Phenyl-arylene)20 m x 0.18 mm x 0.18 µmExcellent (<40% valley height)Moderate (Longer residence time)Mono- to Hexa-BDE profiling; yields higher Limits of Detection (LOD) for heavy congeners[3].
Rtx-1614 (5% Diphenyl-type)15 m x 0.25 mm x 0.10 µmExcellent (<40% valley height)Low (Optimized phase & length)Strict1 compliance across all 209 congeners[1][2][4].
The Causality of Phase Selection

A 100% dimethylpolysiloxane column (DB-1HT) is highly non-polar. It allows for the rapid elution of heavy congeners like BDE-209, minimizing thermal breakdown and sharpening the peak to yield excellent LODs (1–5 pg on-column)[3]. However, it lacks the specific polarizability required to separate closely eluting structural isomers like BDE-49 and BDE-71.

Conversely, adding 5% phenyl groups (DB-5ms) introduces sufficient pi-pi interactions to resolve BDE-49 and BDE-71. Yet, to achieve this on a standard DB-5ms, a longer column (20–30m) is often required, which increases the residence time of BDE-209, leading to signal loss via thermal degradation[3]. The Rtx-1614 was engineered specifically to solve this paradox, providing the necessary selectivity to resolve BDE-49/71 on a short 15m format, thereby satisfying both the resolution and thermal stability requirements[2][4].

Self-Validating Experimental Protocol (EPA Method 1614A Compliant)

To ensure scientific integrity, a PBDE analytical workflow cannot rely on static parameters; it must be a self-validating system. The following protocol integrates physical causality with active quality control gates.

Step 1: Inlet Optimization & Sample Introduction
  • Causality: BDE-209 is a heavy molecule. If it lingers in the inlet or contacts active metal sites, it will degrade before even reaching the column.

  • Action: Configure the GC inlet in splitless mode (1 min purge time) and set the temperature to 340 °C to ensure explosive vaporization. Equip the inlet with a cyclo-double taper liner. The double taper prevents the sample from contacting the metal seal at the bottom of the inlet, while the cyclo-design ensures complete volatilization[2].

  • Injection: Inject 1 µL of the sample, previously spiked with 13C12-labeled PBDE internal standards for isotope dilution quantitation[1].

Step 2: Chromatographic Separation
  • Column: Install a 15 m x 0.25 mm x 0.10 µm Rtx-1614 capillary column[2].

  • Carrier Gas: Helium at a constant flow of 1.6 mL/min.

  • Oven Program:

    • Initial: 75 °C (hold 1 min). Causality: Focuses the solvent and low-boiling compounds at the head of the column.

    • Ramp 1: 18 °C/min to 210 °C. Causality: Rapidly moves the sample through the low-temperature range where PBDEs do not elute.

    • Ramp 2: 8 °C/min to 310 °C (hold 4 min). Causality: A shallower ramp provides the necessary theoretical plates to resolve the mid-range tetra- and penta-BDE isomers (like BDE-49/71) before baking out the heavy BDE-209.

Step 3: MS Detection & The Self-Validation Gate

Operate the MS in Electron Ionization (EI+) Selected Ion Monitoring (SIM) mode or High-Resolution MS (HRMS) mode at a resolving power of ≥10,000[1]. Before acquiring sample data, the system must pass the following self-validation checks:

  • Validation Gate A (Isomer Resolution): Inject a native PBDE mix. Calculate the valley height between the peaks for BDE-49 and BDE-71.

    • Requirement: The valley must be <40% of the peak height. If it fails, the column phase is compromised.

  • Validation Gate B (Thermal Degradation Check): Inject a pure BDE-209 standard. Monitor the SIM windows for nona-BDEs (e.g., m/z 486.8 / 488.8).

    • Requirement: The combined area of any nona-BDE peaks must be <5% of the total BDE-209 area.

    • Corrective Action: If breakdown exceeds 5%, the system has developed active sites. You must perform inlet maintenance (replace liner/septum) or trim the front end of the column.

  • Method Translation (Post-Maintenance): If the column is trimmed (e.g., from 15m to 14m), do not guess the new retention times. Use thermodynamic method translation software to calculate a new speed gain factor. This adjusts the carrier gas flow to perfectly maintain the BDE-49/71 resolution and accurately predicts the new SIM retention time windows[2].

References

1.1. epa.gov. 2.3. waters.com. 3.2. labrulez.com. 4. 4. chromtech.net.au.

Sources

Technical Guide: Refractive Index Validation for 1-Bromo-2-Pentyloxybenzene Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-pentyloxybenzene (CAS: 80171-37-5) is a critical intermediate in the synthesis of liquid crystals and pharmaceutical scaffolds. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) remain the gold standards for quantitation, they are time-consuming and resource-intensive for routine process monitoring.

This guide evaluates the efficacy of Refractive Index (RI) as a rapid, non-destructive screening tool. By leveraging the optical distinctness of the target ether (


) against its precursors—2-bromophenol (

) and 1-bromopentane (

)—researchers can implement a high-throughput "gatekeeper" protocol to validate stoichiometry and solvent removal before committing to expensive spectral analysis.

Technical Foundation: The Physics of Purity

Refractive index (


) measures the velocity of light in a medium relative to a vacuum. For organic liquids, this property is constitutive and additive, meaning the RI of a mixture is a volume-weighted average of its components (Lorentz-Lorenz relation).
Why RI Works for this Synthesis

The synthesis of this compound typically involves the O-alkylation of 2-bromophenol with 1-bromopentane. The optical properties of the reaction matrix shift distinctively as the reaction proceeds:

  • Starting Material A (2-Bromophenol): High electron density (aromatic ring + -OH + -Br)

    
    High RI (1.589) .
    
  • Starting Material B (1-Bromopentane): Aliphatic chain

    
    Low RI (1.444) .
    
  • Product (Target Ether): Intermediate electron density

    
    Medium RI (~1.52) .
    

This significant optical contrast (


) allows RI to serve as a sensitive probe for unreacted starting materials or residual solvents.

Comparative Analysis: RI vs. Chromatographic Methods

The following table objectively compares RI against traditional purity assays for this specific compound.

FeatureRefractive Index (RI)Gas Chromatography (GC-MS)Proton NMR (

H-NMR)
Primary Utility Rapid Screening / Process ControlQuantitative Purity / Impurity IDStructural Confirmation
Time per Run < 1 minute20–40 minutes10–15 minutes
Sample Recovery 100% (Non-destructive)0% (Destructive)100% (Recoverable)
Specificity Low (Aggregate value)High (Separates components)Very High (Structural resolution)
Detection Limit ~0.5% (Gross contamination)< 0.01% (Trace impurities)~0.1%
Cost per Run NegligibleHigh (Column wear, carrier gas)High (Deuterated solvents)

Scientist’s Insight: Do not use RI for final certificate of analysis (CoA) release. Use it to determine if the sample is worth injecting into the GC. If the RI deviates by >0.002 from the standard, the sample likely contains significant solvent or unreacted starting material.

Experimental Protocol: Self-Validating RI Measurement

Objective: Determine the purity of this compound batches relative to a validated standard.

Materials
  • Instrument: Abbe Refractometer or Digital Refractometer (Precision

    
    ).
    
  • Standard: this compound (Certified Reference Material, >99.5% GC).

  • Solvents: Ethanol (for cleaning), Acetone.

Step-by-Step Methodology
  • Calibration:

    • Calibrate the refractometer using distilled water (

      
      ).
      
    • Verify temperature stability at 20°C ± 0.1°C. Note: Organic liquids have high thermal coefficients of expansion (

      
      ). A 2°C error can shift readings by ~0.001, masking impurities.
      
  • Sample Preparation:

    • Ensure the sample is homogeneous and free of bubbles.

    • Filtration: If the liquid is cloudy (indicating suspended salts like KBr), filter through a 0.45

      
      m PTFE syringe filter. Suspended solids scatter light, making the shadow line fuzzy.
      
  • Measurement:

    • Place 2–3 drops of the sample onto the main prism.

    • Close the secondary prism immediately to prevent evaporation of volatile impurities (e.g., residual pentyl bromide).

    • Allow 30 seconds for thermal equilibration.

  • Reading & Correction:

    • Record the value (

      
      ).
      
    • If measuring at temperature

      
      , apply the correction:
      
      
      
      
Data Interpretation (Validation Table)

The table below models the theoretical RI shifts based on common impurities.

CompositionPredicted RI (

)
Deviation from PureInterpretation
100% Target Product 1.5200 0.0000 Pass
95% Target + 5% 2-Bromophenol1.5235+0.0035Incomplete Reaction (Need more base/heat)
95% Target + 5% 1-Bromopentane1.5162-0.0038Excess Alkylating Agent (Need distillation)
95% Target + 5% Acetone1.5120-0.0080Residual Solvent (Need vacuum drying)

Data derived using linear mixing rules based on component refractive indices [1][2][3].

Workflow Visualization

The following diagram outlines the decision logic for integrating RI into the purification workflow.

PurityValidation Start Crude Reaction Mixture Workup Aqueous Workup & Drying Start->Workup RI_Check Refractive Index Screening (Target: 1.5200 ± 0.001) Workup->RI_Check High_RI RI > 1.522 (Excess 2-Bromophenol) RI_Check->High_RI High Deviation Low_RI RI < 1.518 (Excess Alkyl Halide / Solvent) RI_Check->Low_RI Low Deviation Pass_RI RI within Spec (1.519 - 1.521) RI_Check->Pass_RI Match Action_Wash Action: Basic Wash (NaOH) High_RI->Action_Wash Action_Vac Action: High Vac Distillation Low_RI->Action_Vac GC_MS Confirmatory Analysis (GC-MS / NMR) Pass_RI->GC_MS Action_Wash->Workup Action_Vac->Workup Final Release Batch GC_MS->Final Purity > 98%

Figure 1: Decision tree for this compound purification using RI as a primary gatekeeper.

References

  • EPA CompTox Chemicals Dashboard. (2025). 1-Bromo-2-[(pentyloxy)methyl]benzene Properties. United States Environmental Protection Agency. [Link]

  • Stenutz, R. (2025). Refractive index of 2-bromophenol. Stenutz.eu. [Link]

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Bromo-2-Pentyloxybenzene

[1][2][3]

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Halogenated Organic).[1][2] Primary Directive: DO NOT dispose of down the drain, in trash, or mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous waste.[1] Critical Hazard: Combustion of this compound releases Hydrogen Bromide (HBr) gas.[1] It requires incineration in a facility equipped with acid gas scrubbers.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the nature of the material.[1] 1-bromo-2-pentyloxybenzene is a halogenated aromatic ether.[1] Its disposal protocol is dictated by the presence of the Bromine atom and the benzene ring.[1]

PropertyDescriptionOperational Implication
Chemical Class Halogenated Aromatic EtherMUST be segregated into "Halogenated Waste" streams.[1][2][3]
Combustibility Combustible LiquidHigh BTU value, but cannot be used as standard fuel blend due to halogen content.[1]
Reactivity Stable, but incompatible with strong oxidizers.[1]Do not mix with Nitric Acid, Peroxides, or Chromic Acid in waste streams.
Toxicology Skin/Eye Irritant; Aquatic Toxin.[1]PPE (Nitrile gloves, goggles) is mandatory during transfer.[3]
Combustion Byproduct Hydrogen Bromide (HBr) Corrosive gas generation is the primary reason for strict segregation.[1]

Pre-Disposal Segregation (The "Trustworthiness" Pillar)

The Causality of Segregation: Why do we separate halogenated waste? Standard chemical incinerators often burn non-halogenated solvents (like Acetone) as fuel. If this compound is introduced into this stream, the Bromine atom converts to Hydrogen Bromide (HBr) gas during combustion. HBr is highly corrosive, capable of destroying the incinerator's refractory lining and contributing to acid rain if not captured by specific scrubbers [1].

Self-Validating Segregation System: To prevent cross-contamination, implement the "Halogen Check" before pouring:

  • Check the Label: Does the chemical name contain "Bromo", "Chloro", "Fluoro", or "Iodo"?

  • Check the Density: Halogenated organics are often denser than water (>1.0 g/mL).[1] this compound has a density approx.[4] 1.1-1.2 g/mL.[1]

  • Check the Stream: Ensure the destination carboy is explicitly labeled "HALOGENATED ORGANIC WASTE." [1][2]

Compatibility Matrix
Waste StreamCompatibilityResult of Mixing
Halogenated Solvents (DCM, Chloroform)Compatible Safe for co-disposal.[1]
Non-Halogenated Solvents (Acetone, Hexane)Technically Compatible but Prohibited Increases disposal cost significantly; dilutes high-BTU fuel.[1]
Aqueous Acid/Base Incompatible Potential hydrolysis or exothermic reaction.[1]
Oxidizers (Nitric Acid)DANGEROUS Potential for violent reaction or explosion.[1][5]

Step-by-Step Disposal Protocol

Phase 1: Containerization[1]
  • Select Container: Use a high-density polyethylene (HDPE) or amber glass container.[1] Avoid standard LDPE wash bottles for long-term storage as halogenated ethers can soften some plastics over time.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 2: Labeling

Your label is a legal document under RCRA regulations [2].[1] It must contain:

  • Full Chemical Name: "this compound" (No abbreviations/formulas).[1]

  • Hazard Class: Check "Toxic" and "Irritant."[1]

  • Constituents: If in solution, list the solvent and the approximate % concentration (e.g., "5% this compound in Dichloromethane").

Phase 3: Storage & Pickup
  • Secondary Containment: Store the waste container in a polyethylene tray capable of holding 110% of the container's volume.

  • Cap Management: Keep the cap tightly closed when not actively adding waste to prevent volatile emissions (EPA requirement).[1]

  • Timeline: Do not store waste in the lab for more than 90 days (or per your institution's specific satellite accumulation area rules).

Waste Stream Workflow (Visualization)

DisposalWorkflowStartWaste Generation(this compound)DecisionIs it mixed withother chemicals?Start->DecisionAnalyzeCheck Compatibility(No Oxidizers/Acids)Decision->AnalyzeYes (Mixture)ClassifyClassify as:HALOGENATED ORGANICDecision->ClassifyNo (Pure)Analyze->ClassifyIf CompatibleContainerSelect Container:HDPE or Amber GlassClassify->ContainerLabelLabeling:Full Name + 'Halogenated'Container->LabelStorageSatellite Storage:Secondary ContainmentLabel->StorageDisposalEHS/HazMat Pickup(Incineration w/ Scrubbers)Storage->Disposal

Figure 1: Decision logic for the safe segregation and disposal of halogenated aromatic ethers.

Emergency Spill Response (Spill < 500 mL)

If a spill occurs outside a fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1][5] The vapor may cause respiratory irritation.[6][7]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).

    • Note:DO NOT use paper towels or sawdust if the chemical is mixed with oxidizers, though inert absorbents are preferred for all halogenated spills to minimize flammability risks.

  • Cleanup: Scoop the absorbed material into a wide-mouth jar. Label this jar as "Hazardous Waste: Debris contaminated with this compound."

  • Decontamination: Wash the surface with a soap and water solution.[6] Collect the rinsate as hazardous waste [3].[8]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste.[1]

  • PubChem. (n.d.).[1] 1-Bromo-2-(pentyloxy)benzene Compound Summary. National Library of Medicine.

Personal protective equipment for handling 1-bromo-2-pentyloxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Operational Guide: Handling 1-Bromo-2-pentyloxybenzene in Drug Development

Introduction & Operational Context

This compound (CAS 63076-60-8) is a critical aryl halide building block frequently utilized by drug development professionals in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While its reactivity makes it indispensable for synthesizing complex ether-linked pharmaceutical intermediates, its physicochemical properties present specific occupational hazards. This guide provides authoritative, step-by-step protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Identification & Causality (The "Why" Behind the Safety)

Understanding the molecular behavior of this compound is essential for effective risk mitigation. Do not treat this chemical as a generic organic solvent; its structural components dictate specific biological interactions.

  • Dermal Penetration & Irritation (H315): The molecule consists of an electrophilic bromobenzene core attached to a highly lipophilic 5-carbon (pentyloxy) chain. While bromobenzene itself is a known skin irritant, the addition of the alkyl ether significantly increases the partition coefficient (LogP). This enhanced lipophilicity accelerates the molecule's ability to partition into the stratum corneum, increasing dermal penetration and exacerbating local tissue irritation ([1]).

  • Respiratory (H335) & Eye Irritation (H319): As a halogenated aromatic ether, its vapors can cause acute irritation to mucous membranes. While the liquid's relatively high boiling point keeps vapor pressure moderate at room temperature, aerosolization during vigorous stirring or heating drastically increases inhalation risks ([2]; [3]).

Personal Protective Equipment (PPE) Matrix

To counteract the enhanced dermal and respiratory risks, the following PPE is mandatory.

PPE CategorySpecification / MaterialCausality / Rationale
Gloves (Primary) Heavy-duty Viton or Nitrile (≥ 8 mil)The lipophilic ether chain degrades standard thin latex/nitrile rapidly. Viton offers superior resistance to halogenated aromatics.
Gloves (Secondary) Standard Nitrile (4-5 mil)Worn under the primary glove to provide a sterile barrier and allow safe removal of the outer contaminated glove without skin exposure.
Eye Protection Chemical Splash GogglesProtects against micro-droplets during syringe transfers. Standard safety glasses are insufficient due to the lack of a facial seal.
Body Protection Flame-Resistant (FR) Lab CoatProtects against accidental splashes. FR is required because handling often involves pyrophoric cross-coupling catalysts (e.g., Pd/C).
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates H335 (respiratory irritation) risks by capturing vapors before they reach the operator's breathing zone.

Operational Workflow & Safety Protocols

Trustworthiness requires a self-validating system. Do not proceed to the next step unless the prior safety check is confirmed.

Step 1: Pre-Operation Setup & Dispensing
  • Verify Fume Hood Functionality: Ensure the digital flow monitor indicates 80-100 feet per minute (fpm). Validation Check: Tape a small piece of tissue to the sash; it should pull inward.

  • Purge Atmosphere: Because cross-coupling reactions are sensitive to oxygen, prepare a Schlenk line or a nitrogen-flushed glovebox.

  • Dispensing: Due to the liquid's viscosity and density, use a positive displacement pipette or a gas-tight glass syringe with a Luer-lock needle. Never pour directly from the reagent bottle.

  • Transfer: Inject the this compound directly into the reaction flask through a rubber septum to minimize atmospheric exposure and vapor release.

Step 2: Reaction Execution (Cross-Coupling Scenario)
  • Solvent Addition: Add the anhydrous reaction solvent (e.g., 1,4-dioxane or toluene) slowly to the flask.

  • Catalyst Handling: Introduce the palladium catalyst and base. Ensure the fume hood sash is pulled down to the lowest functional level (maximum 18 inches) to provide a physical blast shield.

  • Heating: Use an aluminum heating block rather than a silicone oil bath. This reduces fire risks and prevents severe cross-contamination if the reaction flask fractures.

Step 3: Quenching and Workup
  • Cooling: Allow the reaction to cool completely to room temperature before opening the system to the atmosphere.

  • Quenching: Slowly add a quenching agent (e.g., aqueous ammonium chloride) dropwise. Monitor closely for exothermic activity or gas evolution.

  • Extraction: Perform liquid-liquid extraction in a separatory funnel strictly inside the fume hood. Vent the funnel frequently, pointing the stem toward the back baffle of the hood, away from your face.

Spill Management & Disposal Plan

Spill Response:

  • Evacuate personnel from the immediate vicinity.

  • Don a half-mask respirator with organic vapor cartridges if the spill occurs outside the fume hood.

  • Cover the liquid spill with a non-combustible, inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders). Do not use combustible materials like paper towels or sawdust.

  • Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Protocol:

  • This compound and its reaction byproducts must be strictly segregated into Halogenated Organic Waste streams.

  • Never mix with non-halogenated waste, as this drastically increases disposal costs and can trigger dangerous chemical incompatibilities.

  • Label the container clearly with: "Hazardous Waste: Halogenated Aromatic Ethers (Contains Bromine)".

Workflow Visualization

SafetyWorkflow Start Pre-Operation Check Fume Hood & PPE Check1 PPE & Hood Verified? Start->Check1 Dispense Dispensing Use Gas-Tight Syringe Check2 Spill Occurred? Dispense->Check2 React Reaction Setup Inert Atmosphere Quench Quenching & Workup Vent Separatory Funnel React->Quench Waste Disposal Halogenated Waste Stream Quench->Waste Check1->Start No Check1->Dispense Yes Check2->React No SpillProtocol Spill Protocol Vermiculite + HDPE Bin Check2->SpillProtocol Yes SpillProtocol->Waste

Operational safety workflow for handling this compound from setup to disposal.

References

  • U.S. Environmental Protection Agency (EPA). "Ambient Water Quality Criteria for Haloethers." Source: EPA. URL: [Link]

  • Centers for Disease Control and Prevention (CDC). "Quantification of Chemical Mixture Interactions Modulating Dermal Absorption." Source: CDC. URL: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.